Technical Documentation Center

Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-3-carboxylate
  • CAS: 959245-12-6

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Synthesis of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold The pyrrolo[3,2-b]pyridine core, an isomer of indole, represents a privileged scaffold in medicinal chemistry.[1][2] These nitrogen-containing heteroc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold

The pyrrolo[3,2-b]pyridine core, an isomer of indole, represents a privileged scaffold in medicinal chemistry.[1][2] These nitrogen-containing heterocyclic compounds are integral to the structure of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[2][3] Their structural rigidity and ability to form key hydrogen bond interactions make them ideal fragments for targeting biological macromolecules, particularly protein kinases.[4] Consequently, derivatives of this scaffold are extensively investigated for therapeutic applications, including oncology, inflammation, and neurodegenerative diseases.[5][6]

This guide provides an in-depth, technically-focused overview of a robust synthetic pathway to Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, a key building block for the development of novel therapeutic agents. The narrative emphasizes the chemical logic behind the chosen route, detailing the causality of experimental choices and providing validated, step-by-step protocols for researchers in drug discovery and development.

Retrosynthetic Strategy and Pathway Design

The synthesis of the target molecule is predicated on the construction of the pyrrole ring onto a pre-functionalized pyridine core. This common and effective strategy allows for the precise installation of the required substituents. The retrosynthetic analysis reveals a logical disconnection of the pyrrole ring, pointing to a 2,3-diamino-6-chloropyridine intermediate as the pivotal precursor. This diamine can then be cyclized with a suitable three-carbon electrophile to form the desired pyrrole ring with the carboxylate moiety at the C3 position.

The forward synthesis, therefore, initiates from a commercially available dichloropyridine, proceeding through nitration, selective amination, and reduction to construct the key diamine intermediate.

Retrosynthesis Target Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate Intermediate1 2,3-Diamino-6-chloropyridine Target->Intermediate1 <= Cyclization Intermediate2 2-Amino-6-chloro-3-nitropyridine Intermediate1->Intermediate2 <= Nitro Reduction Intermediate3 2,6-Dichloro-3-nitropyridine Intermediate2->Intermediate3 <= Ammonolysis StartingMaterial 2,6-Dichloropyridine Intermediate3->StartingMaterial <= Nitration

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthetic Workflow and Experimental Protocols

The overall synthetic pathway is a four-step sequence designed for efficiency and scalability.

Synthetic_Workflow Start 2,6-Dichloropyridine Step1 2,6-Dichloro-3-nitropyridine Start->Step1 Nitration (H₂SO₄, HNO₃) Step2 2-Amino-6-chloro-3-nitropyridine Step1->Step2 Ammonolysis (aq. NH₃, MeOH) Step3 2,3-Diamino-6-chloropyridine Step2->Step3 Reduction (SnCl₂·2H₂O, HCl) Final Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate Step3->Final Cyclization (Methyl Pyruvate, AcOH)

Caption: Overall synthetic workflow from starting material to final product.

Part 1: Synthesis of 2,6-Dichloro-3-nitropyridine

Rationale: The synthesis begins with the regioselective nitration of 2,6-dichloropyridine. The electron-withdrawing nature of the chloro substituents and the pyridine nitrogen directs the incoming nitro group to the C3 position. Concentrated sulfuric acid is used to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺) required for the reaction.

Experimental Protocol:

  • Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (150 mL).

  • Cooling: Cool the sulfuric acid to 0-5 °C using an ice-salt bath.

  • Addition of Starting Material: Slowly add 2,6-dichloropyridine (50 g, 0.338 mol) to the cooled sulfuric acid while maintaining the internal temperature below 10 °C.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (32 mL, ~0.74 mol) to concentrated sulfuric acid (60 mL) in a separate flask, ensuring the mixture is pre-cooled to 0-5 °C.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of 2,6-dichloropyridine over 1.5-2 hours. The internal temperature must be strictly maintained between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 800 g) with vigorous stirring. A pale-yellow solid will precipitate.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum at 40-45 °C to yield 2,6-dichloro-3-nitropyridine.

Part 2: Synthesis of 2-Amino-6-chloro-3-nitropyridine

Rationale: This step involves a selective nucleophilic aromatic substitution (SₙAr). The nitro group strongly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. The C2 position is more activated than the C6 position, allowing for selective displacement of the C2-chloro group by ammonia. Methanol is used as a co-solvent to improve the solubility of the starting material.[7]

Experimental Protocol:

  • Setup: In a sealed pressure vessel, suspend 2,6-dichloro-3-nitropyridine (40 g, 0.207 mol) in methanol (200 mL).

  • Reagent Addition: Add an aqueous solution of ammonia (28-30%, 120 mL) to the suspension.

  • Reaction: Seal the vessel and heat the mixture to 35-40 °C. Stir vigorously for 8-10 hours. Monitor the reaction progress by TLC.

  • Cooling & Precipitation: After the reaction is complete, cool the mixture to room temperature and then further to 0-5 °C in an ice bath. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid, wash with cold water, and then with a minimal amount of cold methanol.

  • Drying: Dry the product in a vacuum oven to obtain 2-amino-6-chloro-3-nitropyridine.[7]

Part 3: Synthesis of 2,3-Diamino-6-chloropyridine

Rationale: The conversion of the nitro group to an amine is a critical step to form the diamine necessary for pyrrole ring formation. Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic and highly effective method for this transformation.[7] It is particularly useful as it is tolerant of the chloro-substituent, avoiding unwanted hydrodehalogenation that can occur with catalytic hydrogenation.

Experimental Protocol:

  • Setup: To a round-bottom flask, add concentrated hydrochloric acid (250 mL) and cool to 15 °C.

  • Addition of Starting Material: Add 2-amino-6-chloro-3-nitropyridine (25 g, 0.144 mol) portion-wise to the acid.

  • Reducing Agent: Slowly add stannous chloride dihydrate (SnCl₂·2H₂O, 65 g, 0.288 mol) to the solution, keeping the temperature below 25 °C.

  • Reaction: After the addition, heat the reaction mass to 35-40 °C and stir for 5-6 hours.[7]

  • Work-up: Cool the reaction mixture to 10-15 °C. Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution or aqueous ammonia until the pH is approximately 8-9. During neutralization, tin salts will precipitate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x 150 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2,3-diamino-6-chloropyridine.

Part 4: Cyclization to form Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Rationale: This is the key ring-forming step. The reaction between the 1,2-diamine (2,3-diamino-6-chloropyridine) and an α-keto ester (methyl pyruvate) is a variation of the Hinsberg condensation. The more nucleophilic amino group at C3 attacks the keto-carbonyl of methyl pyruvate. The adjacent C2-amino group then condenses with the resulting hydroxyl group, leading to cyclization and dehydration to form the aromatic pyrrole ring. Acetic acid serves as both a solvent and a catalyst for the condensation and dehydration steps.

Experimental Protocol:

  • Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2,3-diamino-6-chloropyridine (10 g, 0.069 mol) in glacial acetic acid (100 mL).

  • Reagent Addition: Add methyl pyruvate (8.5 g, 0.083 mol, 1.2 equiv.) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (400 mL).

  • Neutralization & Precipitation: Slowly neutralize the solution with saturated sodium bicarbonate (NaHCO₃) or aqueous ammonia until the pH is ~7. The product will precipitate as a solid.

  • Isolation: Filter the solid, wash thoroughly with water, and then with a small amount of diethyl ether to remove non-polar impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography to afford pure Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.

Summary of Synthesis

StepReactionKey ReagentsSolventTemp.Typical Yield
1 Nitration2,6-Dichloropyridine, HNO₃, H₂SO₄H₂SO₄0-25 °C~85-90%
2 Ammonolysis2,6-Dichloro-3-nitropyridine, aq. NH₃Methanol35-40 °C~80-85%
3 Nitro Reduction2-Amino-6-chloro-3-nitropyridine, SnCl₂·2H₂OConc. HCl35-40 °C~75-80%
4 Cyclization2,3-Diamino-6-chloropyridine, Methyl PyruvateAcetic AcidReflux~60-70%

References

  • Vertex Pharmaceuticals Incorporated. Unexpected Ring Transformation to Pyrrolo[3.2-b]pyridine Derivatives. Fused Azolium Salts.
  • ResearchGate. Synthesis of pyrrolo[3,2‐b]pyridine: a) DMF‐DMA, DMF, 90 °C (98 %);...
  • Council of Scientific & Industrial Research. (2007). Process for producing 2,3-diamino-6-methoxypyridine.
  • MDPI. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
  • Indian Academy of Sciences. (2023). Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
  • National Center for Biotechnology Information. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
  • MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Sigma-Aldrich. 6-Chloro-1H-pyrrolo[3,2-b]pyridine. Sigma-Aldrich.
  • Chemicalbook. 5-CHLORO-1H-PYRROLO[3,2-B] PYRIDINE synthesis. Chemicalbook.
  • Autech Industry Co.,Limited. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Autech Industry Co.,Limited.
  • Amerigo Scientific. 6-Chloro-1H-pyrrolo[3,2-b]pyridine. Amerigo Scientific.
  • Smolecule.
  • National Center for Biotechnology Information. (2022).
  • National Center for Biotechnology Information. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed.
  • Springer. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Springer.
  • ResearchGate. (2015). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
  • Chemicalbook.
  • National Center for Biotechnology Information. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
  • National Center for Biotechnology Information. (2023). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. PubMed.
  • PrepChem.com. Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide. PrepChem.com.
  • Merck Sharp & Dohme Corp. (2017). 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
  • Royal Society of Chemistry. (2015).
  • Hanrui Pharmaceutical (Jingmen) Co., Ltd. (2022). Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • Sigma-Aldrich.
  • National Center for Biotechnology Information. (2022). Synthesis of functionalized pyrrole derivatives via diverse cyclization of azomethine ylide and olefins. PubMed.

Sources

Exploratory

An In-depth Technical Guide to Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Introduction: The Strategic Importance of the 4-Azaindole Scaffold The 1H-pyrrolo[3,2-b]pyridine, commonly known as the 4-azaindole scaffold, represents a privileged heterocyclic motif in modern medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Azaindole Scaffold

The 1H-pyrrolo[3,2-b]pyridine, commonly known as the 4-azaindole scaffold, represents a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, engaging with biological targets in a similar fashion while offering distinct physicochemical properties such as improved solubility and metabolic stability. The strategic placement of a nitrogen atom in the fused benzene ring introduces a hydrogen bond acceptor, fundamentally altering the molecule's electronic landscape and interaction profile with protein targets. This guide focuses on a key derivative, Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS No. 959245-12-6), a versatile building block poised for the synthesis of next-generation therapeutics. The presence of a chloro substituent at the 6-position and a methyl ester at the 3-position provides orthogonal handles for chemical modification, making it an invaluable intermediate for library synthesis and lead optimization in drug discovery programs targeting kinases, metabolic enzymes, and other critical cellular components.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is fundamental to its application in synthetic and medicinal chemistry. While extensive experimental data for this specific molecule is not widely published, we can consolidate available information and provide expert predictions based on its structure and data from analogous compounds.

Table 1: Physicochemical Data for Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

PropertyValueSource
CAS Number 959245-12-6
Molecular Formula C₉H₇ClN₂O₂
Molecular Weight 210.62 g/mol
Boiling Point 362.9 ± 37.0 °C at 760 mmHg (Predicted)
Density 1.5 ± 0.1 g/cm³ (Predicted)
Flash Point 173.3 ± 26.5 °C (Predicted)
Appearance Likely a white to off-white solidExpert Prediction
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.
Predicted Spectroscopic Data

The structural elucidation of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate and its derivatives relies heavily on spectroscopic techniques. Below are the predicted spectral characteristics based on its molecular structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolopyridine core, the pyrrole N-H proton, and the methyl ester protons. The aromatic region should display two doublets for the protons on the pyridine ring and a singlet for the proton at the 2-position of the pyrrole ring. The pyrrole N-H proton will likely appear as a broad singlet at a downfield chemical shift. The methyl ester protons will be a sharp singlet around 3.8-4.0 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by signals corresponding to the nine carbon atoms. The carbonyl carbon of the ester will be the most downfield signal, typically above 160 ppm. The aromatic carbons of the fused ring system will appear in the 110-150 ppm range. The methyl carbon of the ester will be observed in the upfield region, around 50-55 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. A sharp peak around 1700-1720 cm⁻¹ will correspond to the C=O stretching of the ester. N-H stretching of the pyrrole ring will be visible as a broad band in the region of 3200-3400 cm⁻¹. C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 210 and a characteristic M+2 peak at m/z 212 with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

Synthesis and Purification: A Plausible Experimental Protocol

Proposed Synthetic Workflow

Synthesis_Workflow A 2,5-dichloro-3-nitropyridine C 6-chloro-3-nitro-2-vinylpyridine A->C Stille or Suzuki Coupling B Vinylmagnesium bromide E 6-chloro-3-nitropyridine-2-carbaldehyde C->E Oxidative Cleavage D Ozone (O3), then DMS G Methyl (E)-3-(6-chloro-3-nitropyridin-2-yl)acrylate E->G Wittig Reaction F Methyl (triphenylphosphoranylidene)acetate I Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate G->I Reductive Cyclization (Cadogan Reaction) H Iron powder, Acetic acid

Caption: Proposed synthetic pathway to the target compound.

Step-by-Step Methodology

Step 1: Synthesis of 6-chloro-3-nitro-2-vinylpyridine

  • Rationale: Introduction of a vinyl group ortho to the nitro group sets the stage for the formation of the pyrrole ring. A palladium-catalyzed cross-coupling reaction is a standard and efficient method for this transformation.

  • Protocol:

    • To a solution of 2,5-dichloro-3-nitropyridine in a suitable solvent such as THF, add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst.

    • Slowly add vinylmagnesium bromide or vinyltributyltin at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

Step 2: Synthesis of 6-chloro-3-nitropyridine-2-carbaldehyde

  • Rationale: Oxidative cleavage of the vinyl group to an aldehyde provides the necessary carbonyl functionality for the subsequent Wittig reaction. Ozonolysis followed by a reductive workup is a clean and high-yielding method.

  • Protocol:

    • Dissolve 6-chloro-3-nitro-2-vinylpyridine in a solvent mixture like dichloromethane and methanol, and cool to -78 °C.

    • Bubble ozone through the solution until a blue color persists.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Add a reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine, and allow the mixture to warm to room temperature.

    • Concentrate the reaction mixture and purify the resulting aldehyde by chromatography.

Step 3: Synthesis of Methyl (E)-3-(6-chloro-3-nitropyridin-2-yl)acrylate

  • Rationale: The Wittig reaction extends the carbon chain and introduces the ester functionality, which will become the 3-carboxylate of the final product.

  • Protocol:

    • To a solution of 6-chloro-3-nitropyridine-2-carbaldehyde in an aprotic solvent like THF, add methyl (triphenylphosphoranylidene)acetate.

    • Stir the reaction at room temperature until the starting aldehyde is consumed (monitor by TLC).

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography to isolate the acrylate.

Step 4: Reductive Cyclization to form Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

  • Rationale: The Cadogan reaction, a reductive cyclization of a nitro group in the presence of a trivalent phosphorus compound, is a classic method for indole synthesis. Alternatively, reduction of the nitro group to an amine followed by spontaneous cyclization is also highly effective.

  • Protocol:

    • Dissolve the acrylate from the previous step in a solvent such as acetic acid or ethanol.

    • Add a reducing agent, such as iron powder or tin(II) chloride, in excess.

    • Heat the reaction mixture (e.g., to reflux) and monitor for the consumption of the starting material.

    • Upon completion, cool the reaction, filter off the solids, and neutralize the filtrate.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Purification and Validation

The final compound should be purified to a high degree (>95%) for use in biological assays or further synthetic transformations. Purity can be assessed by HPLC and NMR spectroscopy. The structure should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Chemical Reactivity and Derivatization

The title compound is a versatile scaffold with multiple reactive sites that can be selectively functionalized to generate a library of analogs for structure-activity relationship (SAR) studies.

Caption: Key reactive sites for derivatization.

  • N-H of the Pyrrole Ring: The pyrrole nitrogen can be alkylated or arylated under various conditions (e.g., using alkyl halides with a base, Mitsunobu reaction, or Buchwald-Hartwig N-arylation). This position is often modified to modulate solubility, cell permeability, and target engagement.

  • C6-Chloro Substituent: The chloro group on the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions. Suzuki coupling can introduce aryl or heteroaryl groups, while Buchwald-Hartwig amination can install a wide variety of amines. This position is critical for exploring interactions within the target protein's binding pocket.

  • C3-Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This transformation is frequently employed in drug discovery to introduce hydrogen bond donors and acceptors and to fine-tune the pharmacokinetic properties of the molecule.[1]

Applications in Drug Discovery

The 1H-pyrrolo[3,2-b]pyridine scaffold is a cornerstone in the development of inhibitors for a range of therapeutic targets. Its derivatives have shown significant promise in oncology, inflammation, and metabolic diseases.

  • Kinase Inhibition: The 4-azaindole core is a well-established hinge-binding motif in many kinase inhibitors. By presenting hydrogen bond donors and acceptors in a geometrically favorable arrangement, it can effectively compete with ATP for the kinase's active site.

  • Acetyl-CoA Carboxylase (ACC) Inhibition: Derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide have been developed as potent and orally available inhibitors of ACC1.[1] ACC is a key enzyme in fatty acid synthesis, and its inhibition is a promising strategy for the treatment of cancers and metabolic disorders like non-alcoholic steatohepatitis (NASH).

The title compound, Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, serves as a crucial starting material for the synthesis of such biologically active molecules. The chloro and ester functionalities allow for the systematic exploration of chemical space around the core scaffold, enabling the optimization of potency, selectivity, and drug-like properties.

Conclusion

Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a high-value chemical entity for researchers in drug discovery and medicinal chemistry. Its strategic combination of a privileged heterocyclic core with versatile functional handles makes it an ideal starting point for the synthesis of novel compounds with therapeutic potential. This guide provides a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and an exploration of its reactivity and applications, serving as a valuable resource for scientists working at the forefront of pharmaceutical innovation.

References

Sources

Foundational

An In-Depth Technical Guide to Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, bearing the CAS Number 959245-12-6, is a specialized heterocyclic building block of si...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, bearing the CAS Number 959245-12-6, is a specialized heterocyclic building block of significant interest in medicinal chemistry. As a derivative of 4-azaindole, this compound belongs to a class of molecules recognized as "privileged structures" in drug discovery. The strategic incorporation of a nitrogen atom into the indole scaffold profoundly alters the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, often leading to improved pharmacokinetic profiles and target engagement.[1] This guide provides a comprehensive technical overview of its synthesis, properties, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics, particularly kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is presented in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.

PropertyValue
CAS Number 959245-12-6
Molecular Formula C₉H₇ClN₂O₂
Molecular Weight 210.62 g/mol
Appearance Solid

Synthesis and Mechanistic Insights

The synthesis of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a multi-step process that begins with the construction of the core 6-chloro-1H-pyrrolo[3,2-b]pyridine scaffold, followed by the introduction of the methyl carboxylate group at the 3-position. The following proposed synthetic route is based on established and reliable organic chemistry transformations for similar heterocyclic systems.

Synthesis_Workflow cluster_0 Scaffold Synthesis cluster_1 Functionalization at C3 A Starting Material: Substituted Pyridine B Cyclization Reaction A->B Reagents C 6-chloro-1H-pyrrolo[3,2-b]pyridine (CAS: 1021339-19-4) B->C Purification D Vilsmeier-Haack Formylation C->D Electrophilic Substitution E 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde D->E POCl₃, DMF F Oxidation E->F Oxidizing Agent (e.g., Jones Reagent) G 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid F->G H Fischer Esterification G->H Methanol, Acid Catalyst I Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS: 959245-12-6) H->I

Caption: Proposed synthetic workflow for Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.

Part 1: Synthesis of the 6-chloro-1H-pyrrolo[3,2-b]pyridine Scaffold

The initial and critical step is the formation of the 6-chloro-1H-pyrrolo[3,2-b]pyridine core (CAS: 1021339-19-4).[2] Various synthetic strategies can be employed to construct this azaindole ring system, often starting from appropriately substituted pyridines. These methods typically involve the formation of the pyrrole ring onto the pyridine core through cyclization reactions.

Part 2: Functionalization at the C3 Position

With the scaffold in hand, the subsequent steps focus on introducing the methyl carboxylate group at the electron-rich 3-position of the pyrrole ring.

Step 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4]

  • Protocol:

    • In a dry, inert atmosphere, the Vilsmeier reagent is prepared in situ by the slow addition of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at low temperatures (0-5 °C).

    • The 6-chloro-1H-pyrrolo[3,2-b]pyridine is then added to the pre-formed Vilsmeier reagent.

    • The reaction mixture is stirred at an elevated temperature to drive the electrophilic aromatic substitution.

    • Upon completion, the reaction is quenched with an aqueous base and the product, 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, is extracted and purified.

  • Causality: The pyrrole ring of the azaindole is highly activated towards electrophilic substitution, particularly at the C3 position. The Vilsmeier reagent, a chloroiminium salt, serves as a mild electrophile that regioselectively attacks this position to introduce the formyl group.[5]

Step 2: Oxidation of the Aldehyde to a Carboxylic Acid

The newly introduced aldehyde is then oxidized to the corresponding carboxylic acid.

  • Protocol:

    • The 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is dissolved in a suitable solvent, such as acetone.

    • An oxidizing agent, for instance, Jones reagent (chromic acid in aqueous sulfuric acid), is added dropwise to the solution at a controlled temperature.[6]

    • The reaction is monitored until the aldehyde is fully consumed.

    • Work-up involves quenching the excess oxidant and extracting the product, 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.

  • Causality: The aldehyde functional group is readily oxidized to a carboxylic acid.[7] The choice of oxidizing agent is critical to ensure selectivity and avoid over-oxidation or degradation of the heterocyclic core. Jones reagent is a powerful and effective choice for this transformation.[6]

Step 3: Fischer Esterification

The final step is the esterification of the carboxylic acid with methanol to yield the target compound.

  • Protocol:

    • The 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is dissolved in an excess of methanol, which also serves as the solvent.

    • A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is added.[8]

    • The mixture is heated to reflux to drive the equilibrium towards the ester product.[9][10]

    • After the reaction is complete, the excess methanol is removed, and the mixture is neutralized.

    • The final product, Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, is then extracted and purified.

  • Causality: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The use of excess methanol and removal of water (a byproduct) shifts the equilibrium in favor of ester formation according to Le Chatelier's principle.[10][11]

Applications in Drug Development

The 1H-pyrrolo[3,2-b]pyridine scaffold, a bioisostere of indole, is of paramount importance in medicinal chemistry. The introduction of a nitrogen atom into the ring system can enhance aqueous solubility, introduce a hydrogen bond acceptor site, and modulate the electronic properties of the molecule, all of which can lead to improved drug-like properties.[12][13]

Role as a Kinase Inhibitor Scaffold

A significant application of pyrrolopyridine derivatives is in the development of protein kinase inhibitors.[14] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[15] The pyrrolopyridine core can mimic the hinge-binding motif of ATP, the natural substrate for kinases, allowing for potent and selective inhibition.[13]

Kinase_Inhibition_Pathway cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds KinaseCascade Downstream Kinase Cascade (e.g., MAPK/ERK) Receptor->KinaseCascade Activates TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Phosphorylates CellProliferation Cell Proliferation, Survival, etc. TranscriptionFactor->CellProliferation Promotes Inhibitor Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (or its derivative) ATP_Site ATP Binding Site of Kinase Inhibitor->ATP_Site Binds to ATP_Site->KinaseCascade Blocks ATP Binding

Caption: Role of pyrrolopyridine derivatives as kinase inhibitors in a signaling pathway.

The specific substitution pattern of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, with a chlorine atom at the 6-position and a methyl carboxylate at the 3-position, provides medicinal chemists with a versatile template for further elaboration. The chloro group can influence the electronic properties of the ring and provide a vector for further functionalization, while the ester can be hydrolyzed to the carboxylic acid or converted to a variety of amides to explore structure-activity relationships (SAR) and optimize binding to the target kinase.[16] For instance, derivatives of the pyrrolo[3,2-c]pyridine scaffold have shown potent inhibitory effects against FMS kinase, a target in oncology and inflammatory diseases.[16]

Conclusion

Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a valuable and strategically designed chemical entity for drug discovery. Its synthesis, while requiring a multi-step approach, relies on well-understood and robust chemical transformations. The inherent properties of the 4-azaindole core, combined with the specific functionalization of this derivative, make it an attractive starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide has provided a foundational understanding of its synthesis, properties, and potential applications, intended to support the endeavors of researchers and scientists in the field of medicinal chemistry.

References

  • Bollini, M., & Casal, J. J. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(1), 133. [Link]

  • Conti, P., et al. (2018). A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids. Catalysis Science & Technology, 8(1), 103-107. [Link]

  • ResearchGate. (n.d.). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. [Link]

  • Pennington, L. D., & Moustakas, D. T. (2017). Azaindole Therapeutic Agents. Annual Reports in Medicinal Chemistry, 50, 391-419. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • ACS Publications. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 51(18), 5522-5536. [Link]

  • University of Missouri-St. Louis. (n.d.). The Fischer Esterification. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. [Link]

  • RSC Publishing. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

  • El-Gamal, M. I., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of enzyme inhibition and medicinal chemistry, 32(1), 645–653. [Link]

  • Mohammed, T., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2634-2639. [Link]

  • California State University, Sacramento. (n.d.). Fischer Esterification. [Link]

  • ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12186-12204. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(6), 814. [Link]

  • Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. [Link]

Sources

Exploratory

"Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-3-carboxylate molecular weight"

An In-Depth Technical Guide to Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate Introduction: The Strategic Importance of the Pyrrolopyridine Scaffold In the landscape of modern medicinal chemistry, the pyrrolo[3,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Introduction: The Strategic Importance of the Pyrrolopyridine Scaffold

In the landscape of modern medicinal chemistry, the pyrrolo[3,2-b]pyridine scaffold, a bioisostere of indole, stands out as a "privileged structure." Its unique arrangement of nitrogen atoms and fused aromatic rings provides a versatile framework for interacting with a multitude of biological targets.[1] Pyrrole and pyridine moieties are fundamental pharmacophores, and their combination within the pyrrolopyridine core has led to the development of numerous therapeutic agents, including kinase inhibitors for oncology and anti-inflammatory applications.[2][3] This guide focuses on a specific, functionalized derivative: Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate. We will delve into its fundamental properties, synthesis, characterization, and its significant potential as a building block in drug discovery.

Physicochemical and Structural Properties

The precise identity and characteristics of a molecule are foundational to its application in research. Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a heterocyclic compound whose properties are summarized below. The chlorine atom at the 6-position and the methyl carboxylate group at the 3-position are key functional handles that allow for further chemical modification, enabling the exploration of structure-activity relationships (SAR).

Core Data Summary
PropertyValueSource
Molecular Formula C₉H₇ClN₂O₂[4]
Molecular Weight 210.617 g/mol [4]
CAS Number 959245-12-6[4]
Density (Predicted) 1.5 ± 0.1 g/cm³[4]
Appearance Typically a solid
Chemical Structure Visualization

To fully appreciate its potential for chemical modification, a clear visualization of the molecule's structure is essential.

Caption: 2D structure of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.

Synthesis and Mechanistic Rationale

While multiple synthetic routes to pyrrolopyridine cores exist, a common and effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.[5] The following protocol outlines a representative synthesis, chosen for its logical progression and use of established chemical transformations.

Proposed Synthetic Workflow

This workflow illustrates a logical pathway from a commercially available starting material to the final product.

SynthesisWorkflow start 2,5-Dichloropyridine step1_reagent + Diethyl Oxalate + Base (e.g., NaOEt) intermediate1 Ethyl 2-(5-chloro-2-pyridyl)- 2-oxoacetate start->intermediate1 Claisen Condensation step2_reagent Reductive Cyclization (e.g., Zn/HOAc or H₂, Pd/C) intermediate2 Ethyl 6-chloro-1H-pyrrolo [3,2-b]pyridine-3-carboxylate intermediate1->intermediate2 Bartoli-like Indole Synthesis step3_reagent Transesterification (e.g., K₂CO₃ in MeOH) product Methyl 6-chloro-1H-pyrrolo [3,2-b]pyridine-3-carboxylate intermediate2->product Ester Exchange

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol

Self-Validation and Causality: This protocol is designed as a self-validating system. Each step's success is confirmed by analytical techniques before proceeding, ensuring the integrity of the final product. The choice of reagents is based on established, high-yielding transformations in heterocyclic chemistry.

  • Step 1: Claisen Condensation to form Ketoester Intermediate

    • Rationale: This step establishes the crucial carbon framework. 2,5-Dichloropyridine is chosen as the starting material, with the C2-chloro group being more susceptible to nucleophilic attack by the enolate of diethyl oxalate than the C5-chloro group.

    • Procedure:

      • To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol at 0°C, add diethyl oxalate (1.2 eq.) dropwise.

      • Stir the mixture for 30 minutes, then add a solution of 2,5-dichloropyridine (1.0 eq.) in anhydrous THF.

      • Allow the reaction to warm to room temperature and stir for 12-18 hours.

      • Monitor reaction completion by TLC or LC-MS.

      • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

      • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the ketoester intermediate.

  • Step 2: Reductive Cyclization to form the Pyrrolopyridine Core

    • Rationale: This is the key ring-forming step. A reductive cyclization, conceptually similar to a Bartoli or Leimgruber-Batcho indole synthesis, is employed to form the pyrrole ring. Using a reducing agent like zinc in acetic acid or catalytic hydrogenation facilitates the cyclization onto the pyridine ring.[5]

    • Procedure:

      • Dissolve the ketoester intermediate from Step 1 in glacial acetic acid.

      • Add activated zinc dust (4-5 eq.) portion-wise, maintaining the temperature below 40°C.

      • Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC/LC-MS).

      • Filter the reaction mixture through a pad of celite to remove excess zinc.

      • Neutralize the filtrate with a saturated NaHCO₃ solution and extract with dichloromethane.

      • Combine the organic layers, dry over MgSO₄, and concentrate in vacuo. The resulting crude ethyl ester of the pyrrolopyridine can be purified by chromatography.

  • Step 3: Transesterification to the Methyl Ester

    • Rationale: The final step is a simple conversion of the ethyl ester to the desired methyl ester, which can alter solubility and subsequent reactivity. This is efficiently achieved under basic conditions in methanol. A similar transesterification is documented for a related compound.[6]

    • Procedure:

      • Suspend the ethyl ester from Step 2 in anhydrous methanol.

      • Add a catalytic amount of potassium carbonate (e.g., 0.2 eq.).

      • Heat the mixture to reflux (approx. 65°C) for 1-2 hours, monitoring by TLC for the disappearance of the starting material.[6]

      • Cool the reaction to room temperature and concentrate under reduced pressure.

      • Add water to the residue and stir for 15 minutes to precipitate the product.

      • Collect the solid by filtration, wash with cold water, and dry in a vacuum oven to afford the final product, Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.

Structural Characterization and Validation

Confirmation of the final product's identity and purity is non-negotiable. Standard analytical techniques, often provided by commercial suppliers for analogous compounds, are employed for this purpose.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the proton and carbon framework of the molecule, ensuring the correct isomeric structure and substitution pattern.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to verify the exact molecular weight (210.617 g/mol ) and elemental composition (C₉H₇ClN₂O₂).[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which is critical for its use in biological assays where impurities could confound results.

Applications in Research and Drug Development

The true value of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate lies in its potential as a versatile intermediate for creating more complex molecules with therapeutic potential. The pyrrolopyridine scaffold is a cornerstone in the development of targeted therapies.[8]

  • Kinase Inhibitors: The pyrrolopyridine core is a well-established scaffold for designing inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. Derivatives have shown potent activity against targets like FMS kinase.[3]

  • Phosphodiesterase (PDE) Inhibitors: Modifications of the pyrrolopyridine structure have yielded potent and selective inhibitors of phosphodiesterases, such as PDE4B, which are implicated in inflammatory and central nervous system (CNS) disorders.[9]

  • Metabolic Disease Targets: Recent research has demonstrated that derivatives of the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold can act as potent and orally available inhibitors of Acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis and a target for cancer and metabolic diseases.[10]

The diagram below conceptualizes the role of a hypothetical inhibitor derived from this scaffold in a generic kinase signaling pathway.

SignalingPathway cluster_cell Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA Signal KinaseB Kinase B KinaseA->KinaseB Phosphorylates Substrate Substrate Protein KinaseB->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Pyrrolopyridine-Derived Inhibitor Inhibitor->KinaseB Inhibition

Caption: Inhibition of a kinase signaling pathway by a hypothetical drug.

Conclusion

Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is more than just a chemical compound; it is a strategic starting point for innovation in drug discovery. Its defined physicochemical properties, accessible synthesis, and the proven therapeutic relevance of its core scaffold make it a high-value building block for researchers. By leveraging its functional groups, scientists can synthesize novel derivatives to probe complex biological systems and develop next-generation targeted therapies for a range of human diseases.

References

  • ChemSrc. (n.d.). methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate. Retrieved from [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). CID 66775337 | C14H12N4. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Discovery with Pyrrolo[2,3-b]pyridine Derivatives. Retrieved from [Link]

  • ChemBK. (n.d.). 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid methyl ester. Retrieved from [Link]

  • RSC Advances. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

  • PubMed. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Retrieved from [Link]

  • Russian Journal of Organic Chemistry. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]

  • Echo BioSystems. (n.d.). Methyl 1H-pyrrolo[3,2- b]pyridine-6-carboxylate. Retrieved from [Link]

Sources

Foundational

The Strategic Synthesis and Therapeutic Potential of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate: A Technical Guide for Medicinal Chemists

Introduction: The 1H-pyrrolo[3,2-b]pyridine scaffold, a bioisostere of indole, is a privileged heterocyclic motif in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interaction...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1H-pyrrolo[3,2-b]pyridine scaffold, a bioisostere of indole, is a privileged heterocyclic motif in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into a multitude of biologically active molecules, including kinase inhibitors and anticancer agents. This technical guide delves into the synthesis, chemical characteristics, and prospective applications of a specific, highly functionalized derivative: Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate. This compound represents a valuable building block for the development of novel therapeutics, and understanding its synthesis and reactivity is paramount for its effective utilization in drug discovery programs.

Proposed Synthetic Pathway: A Multi-Step Approach to a Privileged Scaffold

Synthetic_Pathway A Substituted Aminopyridine C 1H-pyrrolo[3,2-b]pyridine A->C Fischer Indole Synthesis B Ketone/Aldehyde B->C D 6-Chloro-1H-pyrrolo[3,2-b]pyridine C->D Electrophilic Chlorination E 3-Formyl-6-chloro-1H-pyrrolo[3,2-b]pyridine D->E Vilsmeier-Haack Reaction F 6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid E->F Oxidation G Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate F->G Esterification

Figure 1: Proposed synthetic pathway for Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.

Step 1: Construction of the 1H-pyrrolo[3,2-b]pyridine Core via Fischer Indole Synthesis

The foundational step is the synthesis of the 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole) core. The Fischer indole synthesis is a robust and widely adopted method for this purpose.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted aminopyridine-derived hydrazine and a suitable ketone or aldehyde.[1]

Experimental Protocol: Fischer Indole Synthesis of 1H-pyrrolo[3,2-b]pyridine

  • Hydrazone Formation:

    • To a solution of the appropriate aminopyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of a ketone or aldehyde.

    • Add a catalytic amount of a weak acid (e.g., acetic acid).

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • The resulting hydrazone can be isolated by filtration or extraction, or used directly in the next step.

  • Cyclization:

    • Add the hydrazone to a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.

    • Heat the mixture with stirring to a temperature typically ranging from 150-200°C. The optimal temperature will depend on the specific substrates.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, carefully quench the reaction mixture by pouring it onto ice water.

    • Neutralize the solution with a base (e.g., NaOH or NaHCO₃) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices: The choice of a strong acid catalyst is crucial for the cyclization step, as the pyridine ring is electron-deficient, making the reaction more challenging than a standard Fischer indole synthesis. Polyphosphoric acid is often favored as it serves as both the catalyst and the solvent.

Step 2: Regioselective Chlorination of the Pyridine Ring

The introduction of a chlorine atom at the 6-position of the 1H-pyrrolo[3,2-b]pyridine core is achieved through electrophilic aromatic substitution. The pyrrole ring is generally more reactive towards electrophiles than the pyridine ring. Therefore, direct chlorination often leads to substitution on the pyrrole moiety. To achieve regioselectivity at the 6-position of the pyridine ring, it is often necessary to first protect the pyrrole nitrogen and then employ a suitable chlorinating agent under controlled conditions.

Experimental Protocol: Electrophilic Chlorination

  • N-Protection:

    • Dissolve the 1H-pyrrolo[3,2-b]pyridine in a suitable solvent (e.g., DMF or THF).

    • Add a suitable protecting group, such as a tosyl (Ts) or a benzenesulfonyl (Bs) group, in the presence of a base (e.g., NaH or K₂CO₃).

    • Stir the reaction at room temperature until complete protection is observed by TLC.

    • Work up the reaction by adding water and extracting the product with an organic solvent.

    • Purify the N-protected intermediate.

  • Chlorination:

    • Dissolve the N-protected 1H-pyrrolo[3,2-b]pyridine in a suitable solvent (e.g., chlorinated solvents like CCl₄ or CH₂Cl₂).

    • Add a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).

    • The reaction may require heating or initiation with a radical initiator (e.g., AIBN) if a radical mechanism is involved.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction, wash with an aqueous solution of sodium thiosulfate and then brine.

    • Dry the organic layer and concentrate to obtain the crude product.

    • Purify by column chromatography.

  • Deprotection:

    • Remove the protecting group under appropriate conditions (e.g., hydrolysis with a base like NaOH for sulfonyl groups).

Step 3: Introduction of the Carboxylate Group at the 3-Position

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles, including pyrroles.[3] This reaction introduces a formyl group (-CHO) at the 3-position of the 6-chloro-1H-pyrrolo[3,2-b]pyridine. The resulting aldehyde can then be oxidized to a carboxylic acid, which is subsequently esterified.

Vilsmeier_Haack A 6-Chloro-1H-pyrrolo[3,2-b]pyridine C Iminium salt intermediate A->C B Vilsmeier Reagent (POCl₃, DMF) B->C E 3-Formyl-6-chloro-1H-pyrrolo[3,2-b]pyridine C->E Hydrolysis D Hydrolysis

Figure 2: Mechanism of the Vilsmeier-Haack reaction on the pyrrolopyridine core.

Experimental Protocol: Vilsmeier-Haack Formylation, Oxidation, and Esterification

  • Vilsmeier-Haack Formylation:

    • To a cooled (0 °C) solution of phosphorus oxychloride (POCl₃) in anhydrous N,N-dimethylformamide (DMF), add a solution of 6-chloro-1H-pyrrolo[3,2-b]pyridine in DMF dropwise.

    • Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-80 °C) for several hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with an aqueous base (e.g., NaOH solution).

    • The product, 3-formyl-6-chloro-1H-pyrrolo[3,2-b]pyridine, will often precipitate and can be collected by filtration. Alternatively, it can be extracted with an organic solvent.

    • Purify the aldehyde by recrystallization or column chromatography.

  • Oxidation to Carboxylic Acid:

    • Dissolve the 3-formyl derivative in a suitable solvent mixture (e.g., t-butanol and water).

    • Add an oxidizing agent such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂) in the presence of a scavenger like 2-methyl-2-butene.

    • Stir the reaction at room temperature until the aldehyde is completely consumed.

    • Work up the reaction by quenching any excess oxidant and acidifying the solution to precipitate the carboxylic acid.

    • Collect the 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid by filtration and dry.

  • Fischer Esterification: [4]

    • Suspend the carboxylic acid in methanol.

    • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).[5]

    • Heat the mixture to reflux for several hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture, neutralize with a weak base (e.g., saturated NaHCO₃ solution), and extract the ester with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.

    • Purify by column chromatography if necessary.

Physicochemical Properties and Spectroscopic Data (Predicted)

As a specific literature example for the target molecule is not available, the following data is predicted based on the analysis of closely related structures.

PropertyPredicted Value/Characteristics
Molecular Formula C₉H₇ClN₂O₂
Molecular Weight 210.62 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, DMSO, and chlorinated solvents
¹H NMR (predicted) Aromatic protons on the pyridine and pyrrole rings, a singlet for the methyl ester protons (~3.9 ppm), and a singlet for the pyrrole N-H proton (broad, >10 ppm).
¹³C NMR (predicted) Signals for the carbonyl carbon of the ester, and aromatic carbons of the fused ring system.
Mass Spectrometry [M+H]⁺ at m/z 211.02

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The 1H-pyrrolo[3,2-b]pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[6][7][8] The nitrogen atoms in the bicyclic system can act as hydrogen bond acceptors and donors, mimicking the adenine core of ATP and enabling strong binding to the hinge region of kinase active sites. The chlorine atom at the 6-position can serve multiple purposes: it can enhance binding affinity through halogen bonding or by occupying a hydrophobic pocket, and it can also modulate the pharmacokinetic properties of the molecule. The methyl carboxylate at the 3-position provides a handle for further chemical modification and library synthesis to explore structure-activity relationships (SAR).

Derivatives of the closely related pyrrolo[2,3-d]pyrimidine scaffold have shown potent inhibitory activity against a range of kinases, including EGFR, Her2, and VEGFR2.[7] It is therefore highly probable that Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate and its derivatives will also exhibit kinase inhibitory activity and could be valuable leads in the development of novel anticancer agents.[9]

Kinase_Inhibition A Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate B Kinase Active Site (Hinge Region) A->B Binding C Inhibition of Kinase Activity B->C Leads to D Downstream Signaling Blockade C->D E Anticancer Effect D->E

Figure 3: Proposed mechanism of action for pyrrolopyridine-based kinase inhibitors.

Conclusion and Future Directions

Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a strategically important heterocyclic compound with significant potential in medicinal chemistry. The synthetic route outlined in this guide, based on well-established chemical transformations, provides a reliable pathway for its preparation. The functional group handles on this molecule make it an ideal starting point for the synthesis of diverse chemical libraries for screening against various biological targets, particularly protein kinases. Future research should focus on the optimization of the proposed synthesis, the full characterization of the target molecule, and the exploration of its biological activities to unlock its full therapeutic potential.

References

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. J. Med. Chem.2022 , 65 (13), 9134–9151. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • Fischer indole synthesis – Knowledge and References. Taylor & Francis. [Link]

  • Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. ACS Infect. Dis.2018 , 4 (1), 47–55. [Link]

  • Fischer Indole Synthesis. YouTube. [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry2019 , 8 (6), 2623-2628. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals2023 , 16 (7), 984. [Link]

  • The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation. Oncol. Lett.2016 , 12 (3), 1937–1943. [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorg. Chem.2024 , 148, 107867. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals2021 , 14 (4), 354. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds2024 , 60 (5), 513-535. [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Esterification of pyridine carboxylic acids.
  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Adv.2023 , 13, 27795-27821. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals2025 , 18 (1), 814. [Link]

  • One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. ResearchGate. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • 6-Chloro-1H-pyrrolo[3,2-b]pyridine. Amerigo Scientific. [Link]

  • Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate. ChemBK. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. J. Enzyme Inhib. Med. Chem.2024 , 39 (1), 2305943. [Link]

  • 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. PubChem. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorg. Med. Chem.2019 , 27 (12), 2521-2530. [Link]

  • Process for the production of pyridine carboxylic acids.

Sources

Exploratory

The Discovery of Pyrrolo[3,2-b]pyridine Derivatives: A Technical Guide for Drug Development

Abstract The pyrrolo[3,2-b]pyridine, also known as 4-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole has made it a compelling bioisostere, lead...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[3,2-b]pyridine, also known as 4-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole has made it a compelling bioisostere, leading to the discovery of numerous derivatives with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the discovery of pyrrolo[3,2-b]pyridine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies for constructing this key scaffold, explore its diverse biological activities with a focus on kinase inhibition, and elucidate the underlying mechanisms of action through an examination of relevant signaling pathways. This guide emphasizes the causality behind experimental choices and provides field-proven insights to empower the rational design of novel therapeutics based on the pyrrolo[3,2-b]pyridine core.

Introduction: The Rise of the 4-Azaindole Scaffold

The strategic replacement of a carbon atom with a nitrogen atom in the indole ring system gives rise to the family of azaindoles. Among these, the pyrrolo[3,2-b]pyridine scaffold has emerged as a cornerstone in the development of targeted therapies. The introduction of the pyridine nitrogen alters the electronic properties, hydrogen bonding capabilities, and metabolic stability of the molecule compared to its indole counterpart. These modifications can lead to enhanced target affinity, improved pharmacokinetic profiles, and novel intellectual property positions, making the 4-azaindole scaffold a highly attractive starting point for drug discovery programs.

Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, most notably as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer. This guide will provide a detailed exploration of the key aspects of the discovery and development of these promising therapeutic agents.

Core Synthetic Methodologies: Constructing the Pyrrolo[3,2-b]pyridine Nucleus

The efficient and versatile synthesis of the pyrrolo[3,2-b]pyridine core is paramount for the exploration of its chemical space and the development of structure-activity relationships (SAR). Several robust synthetic strategies have been established, each with its own advantages and suitability for accessing diverse substitution patterns.

The Fischer Indole Synthesis: A Classic Approach

A foundational method for the synthesis of indole and its aza-analogs is the Fischer indole synthesis.[1][2] This acid-catalyzed reaction involves the condensation of a substituted 3-aminopyridine hydrazine with a ketone or aldehyde to form a hydrazone, which then undergoes a[3][3]-sigmatropic rearrangement to yield the pyrrolo[3,2-b]pyridine core.

Causality of Experimental Choices: The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, is often necessary to overcome the electron-deficient nature of the pyridine ring and drive the cyclization.[4][5] Microwave irradiation has been shown to accelerate this transformation, particularly for substrates bearing electron-donating groups.[4]

Experimental Protocol: Fischer Indole Synthesis of a Pyrrolo[3,2-b]pyridine Derivative

  • Hydrazone Formation: To a solution of 3-hydrazinylpyridine (1.0 eq) in ethanol, add the desired ketone or aldehyde (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the hydrazone can often be isolated by filtration or by removing the solvent under reduced pressure.

  • Cyclization: Add the crude hydrazone to an excess of polyphosphoric acid.

  • Heat the mixture to 140-160 °C for 1-3 hours.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with a strong base (e.g., NaOH) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrrolo[3,2-b]pyridine.

Workflow for Fischer Indole Synthesis

G cluster_start Starting Materials cluster_process Reaction Steps 3-Hydrazinylpyridine 3-Hydrazinylpyridine Hydrazone_Formation Hydrazone Formation (Ethanol, Acetic Acid, RT) 3-Hydrazinylpyridine->Hydrazone_Formation Ketone/Aldehyde Ketone/Aldehyde Ketone/Aldehyde->Hydrazone_Formation Cyclization Cyclization (Polyphosphoric Acid, 140-160°C) Hydrazone_Formation->Cyclization Intermediate Hydrazone Workup_Purification Workup & Purification Cyclization->Workup_Purification Final_Product Pyrrolo[3,2-b]pyridine Workup_Purification->Final_Product Purified Product

Caption: Fischer Indole Synthesis Workflow.

Palladium-Catalyzed Cross-Coupling Strategies

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. These methods offer a high degree of control and functional group tolerance, making them invaluable for the synthesis of functionalized pyrrolo[3,2-b]pyridines.

A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. For instance, a Suzuki-Miyaura coupling can be used to introduce an aryl or vinyl group at a specific position, followed by a cyclization step to form the pyrrole ring.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling and Cyclization

  • Suzuki-Miyaura Coupling: To a degassed solution of 3-amino-2-bromopyridine (1.0 eq) and a suitable boronic acid (1.2 eq) in a solvent mixture like dioxane/water, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like K₂CO₃ (2.0 eq).

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting materials are consumed.

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the coupled product by column chromatography.

  • Cyclization: The subsequent cyclization to form the pyrrole ring can be achieved through various methods, such as a palladium-catalyzed annulation with an alkyne.

Workflow for Palladium-Catalyzed Synthesis

G cluster_start Starting Materials cluster_process Reaction Steps Halogenated_Pyridine Substituted 3-Aminopyridine Cross_Coupling Pd-Catalyzed Cross-Coupling Halogenated_Pyridine->Cross_Coupling Coupling_Partner Boronic Acid / Alkyne Coupling_Partner->Cross_Coupling Cyclization Intramolecular Cyclization Cross_Coupling->Cyclization Functionalized Pyridine Intermediate Final_Product Pyrrolo[3,2-b]pyridine Cyclization->Final_Product

Caption: Palladium-Catalyzed Synthesis Workflow.

Biological Applications and Structure-Activity Relationships (SAR)

Pyrrolo[3,2-b]pyridine derivatives have garnered significant attention for their potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases. The following sections highlight key examples and summarize the structure-activity relationships.

Antiproliferative Activity against Melanoma

A series of diarylureas and amides featuring the pyrrolo[3,2-b]pyridine scaffold have been synthesized and evaluated for their antiproliferative activity against the A375 human melanoma cell line.[6][7] Many of these compounds exhibited activity superior or comparable to the multi-kinase inhibitor Sorafenib.[6] Notably, derivatives with a 5-benzylamide substituted 4'-amide moiety showed the most potent antiproliferative effects.[6]

CompoundScaffoldR GroupIC₅₀ (µM) vs. A375 CellsReference
Sorafenib --0.03[6]
Compound Ir Pyrrolo[3,2-b]pyridine5-benzylamide-4'-amide0.01[6]
Compound It Pyrrolo[3,2-b]pyridine5-benzylamide-4'-amide0.01[6]
Inhibition of Acetyl-CoA Carboxylase 1 (ACC1)

Pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been identified as potent inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), an enzyme crucial for de novo fatty acid synthesis, which is often upregulated in cancer cells.[8] Optimization of a lead compound led to the discovery of an orally available derivative that significantly reduced malonyl-CoA concentrations in xenograft tumors.[8]

CompoundScaffoldModificationsACC1 IC₅₀ (nM)Reference
1c 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide1-methylPotent[8]
1k 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide1-isopropylPotent[8]

Signaling Pathways and Mechanism of Action

The therapeutic effects of pyrrolo[3,2-b]pyridine derivatives are often attributed to their ability to modulate key signaling pathways that drive cell proliferation, survival, and migration.

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor growth, invasion, and metastasis.[3][4][9][10] Aberrant c-Met signaling is a hallmark of many cancers. Pyrrolo[3,2-b]pyridine derivatives have been investigated as c-Met inhibitors, blocking the downstream signaling cascade that includes the RAS/RAF/MAPK and PI3K/AKT pathways.[3][4]

G HGF HGF c-Met c-Met HGF->c-Met binds RAS_RAF_MAPK RAS/RAF/MAPK Pathway c-Met->RAS_RAF_MAPK PI3K_AKT PI3K/AKT Pathway c-Met->PI3K_AKT Pyrrolo_Inhibitor Pyrrolo[3,2-b]pyridine Inhibitor Pyrrolo_Inhibitor->c-Met inhibits Proliferation Proliferation RAS_RAF_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Invasion Invasion PI3K_AKT->Invasion

Caption: Inhibition of the c-Met Signaling Pathway.

The FMS Kinase (CSF-1R) Signaling Pathway

The FMS kinase, also known as colony-stimulating factor 1 receptor (CSF-1R), is another receptor tyrosine kinase that is crucial for the survival, proliferation, and differentiation of myeloid cells.[11][12][13][14] Its dysregulation is implicated in various cancers and inflammatory diseases. The pyrrolo[3,2-c]pyridine isomer has shown potent FMS kinase inhibitory activity, and by extension, the pyrrolo[3,2-b]pyridine scaffold is also a promising candidate for targeting this pathway.[15]

G CSF-1 CSF-1 FMS FMS (CSF-1R) CSF-1->FMS binds Downstream_Signaling Downstream Signaling FMS->Downstream_Signaling Pyrrolo_Inhibitor Pyrrolo[3,2-b]pyridine Inhibitor Pyrrolo_Inhibitor->FMS inhibits Macrophage_Proliferation Macrophage_Proliferation Downstream_Signaling->Macrophage_Proliferation Cell_Survival Cell_Survival Downstream_Signaling->Cell_Survival

Caption: Inhibition of the FMS (CSF-1R) Signaling Pathway.

The Role of ACC1 in Cancer Metabolism

Acetyl-CoA carboxylase 1 (ACC1) is a key enzyme in the de novo synthesis of fatty acids, a metabolic pathway that is often hyperactivated in cancer cells to support rapid proliferation and membrane biosynthesis.[16][17][18][19] By inhibiting ACC1, pyrrolo[3,2-b]pyridine derivatives can disrupt this crucial metabolic pathway, leading to a reduction in tumor growth.[8]

G Acetyl_CoA Acetyl_CoA ACC1 ACC1 Acetyl_CoA->ACC1 Malonyl_CoA Malonyl_CoA ACC1->Malonyl_CoA Pyrrolo_Inhibitor Pyrrolo[3,2-b]pyridine Inhibitor Pyrrolo_Inhibitor->ACC1 inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Tumor_Growth Tumor_Growth Fatty_Acid_Synthesis->Tumor_Growth

Caption: Inhibition of the ACC1-Mediated Fatty Acid Synthesis Pathway.

Conclusion and Future Directions

The pyrrolo[3,2-b]pyridine scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutic agents, particularly in the realm of oncology. The synthetic methodologies outlined in this guide provide a robust toolkit for the continued exploration of this chemical space. The potent and selective inhibition of key kinases such as c-Met, FMS, and the metabolic enzyme ACC1 underscores the therapeutic potential of this scaffold.

Future research in this area will likely focus on the development of derivatives with improved pharmacokinetic properties, enhanced selectivity profiles to minimize off-target effects, and the exploration of novel therapeutic applications beyond oncology, such as in inflammatory and neurodegenerative diseases. The continued application of rational drug design principles, guided by a deep understanding of the synthetic chemistry and biological mechanisms at play, will undoubtedly lead to the discovery of the next generation of pyrrolo[3,2-b]pyridine-based medicines.

References

  • The schematic diagram of c-mesenchymal–epithelial transition (c-MET)...
  • Targeting acetyl-CoA carboxylase 1 for cancer therapy - Frontiers. [Link]

  • Schematic representation of the c-Met signaling pathway suggested in...
  • What are ACC1 inhibitors and how do they work? - Patsnap Synapse. [Link]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed. [Link]

  • c-MET activation signaling pathways.
  • Figure 2 from An overview of the c-MET signaling pathway - Semantic Scholar. [Link]

  • Acetyl-CoA Carboxylases and Diseases - PMC - PubMed Central - NIH. [Link]

  • Acetyl-CoA Carboxylases and Diseases - Frontiers. [Link]

  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]

  • An overview of the c-MET signaling pathway - PMC - NIH. [Link]

  • (A) Schematic of FIRE constructs: the entire Csf1r regulatory region...
  • Schematic diagram summarizing CSF- 1-dependent control points in...
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. [Link]

  • Colony stimulating factor 1 receptor - Wikipedia. [Link]

  • Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC - NIH. [Link]

  • Synthesis of Pyrrolo[2,3-b]quinolines by Palladium-catalyzed Heteroannulation. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[ 2, 3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - ResearchGate. [Link]

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Khaled M.H. [Link]

  • Synthesis of pyrrolo[3,2‐b]pyridine: a) DMF‐DMA, DMF, 90 °C (98 %);...
  • CSF-1 Receptor Signaling in Myeloid Cells - PMC - PubMed Central. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [ 2, 3-d]pyrimidine Derivatives - MDPI. [Link]

  • Palladium(II)‐catalyzed synthesis of benzofuro[3,2‐b]pyrroles 1...
  • Synthesis of Pyrrolo[2,3-b]quinolines by Palladium-Catalyzed Heteroannulation. [Link]

  • Convenient Synthesis of Functionalized Pyrrolo[ 3, 4- b ]pyridines and Pyrrolo[ 3, 4- b ]quinolines via Three-Component Reactions - ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. [Link]

  • The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed. [Link]

  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC - NIH. [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed. [Link]

  • 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives - Semantic Scholar. [Link]-El-Kashef-El-Emary/41d3b0785160c878e637775551f3077395027581)

  • Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[ 3, 2-c ]pyridines and 1H-pyrrolo[ 2, 3-b ]pyridines Master Thesis. (URL not available)
  • Fischer Indole Synthesis - Organic Chemistry Portal. [Link]

  • Application of Selective Palladium‐Mediated Functionalization of the Pyrido[ 3 ′, 2 ′:4,5] pyrrolo [1, 2‐c]pyrimidine Heterocyclic System for the Total Synthesis of Variolin B and Deoxyvariolin B - ResearchGate. [Link]

  • Fischer indole synthesis - Wikipedia. [Link]

  • Synthetic strategies to pyrido fused heterocycles - Indian Academy of Sciences. [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. For researchers and professionals in drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. This document outlines the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Given the novelty of this specific molecule, this guide leverages predictive data based on established principles of spectroscopy for analogous structures, coupled with detailed, field-proven experimental protocols. This approach provides a robust framework for the analysis of this and structurally related compounds.

Introduction: The Significance of Pyrrolopyridines in Drug Discovery

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These bicyclic heteroaromatic systems are known to interact with a wide range of biological targets, including kinases, which are crucial regulators of cellular processes.[3] The specific compound of interest, Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, is a derivative that holds potential for the development of novel therapeutics, particularly as a kinase inhibitor. The strategic placement of the chloro and methyl carboxylate substituents can significantly influence its pharmacokinetic and pharmacodynamic properties.

Accurate structural elucidation and purity assessment are critical milestones in the drug development pipeline. Spectroscopic techniques provide the necessary tools to achieve this with high fidelity. This guide will delve into the expected spectroscopic signatures of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate and the methodologies to acquire and interpret this data.

Molecular Structure and Predicted Spectroscopic Overview

The structure of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is presented below. The numbering convention used throughout this guide is also indicated.

Caption: Molecular structure of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of structurally similar compounds and computational prediction tools.[4][5] The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Proton Predicted Chemical Shift (ppm) Multiplicity Integration Notes
N1-H11.5 - 12.5broad singlet1HThe chemical shift of the N-H proton is highly dependent on solvent and concentration. It is expected to be broad due to quadrupolar relaxation and exchange.
H27.8 - 8.2singlet1HThis proton is on the electron-deficient pyrrole ring and adjacent to the ester group, leading to a downfield shift.
H58.3 - 8.6doublet1HThis proton is on the pyridine ring and is deshielded by the adjacent nitrogen atom.
H77.2 - 7.5doublet1HThis proton is on the pyridine ring and will show coupling to H5.
O-CH₃3.8 - 4.0singlet3HThe methyl protons of the ester group are in a typical range for this functional group.
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information about the carbon framework of the molecule.[6][7]

Carbon Predicted Chemical Shift (ppm) Notes
C2125 - 130Aromatic carbon in the pyrrole ring.
C3110 - 115Aromatic carbon in the pyrrole ring, attached to the ester group.
C3a140 - 145Bridgehead carbon.
C5145 - 150Aromatic carbon in the pyridine ring, adjacent to nitrogen.
C6135 - 140Aromatic carbon in the pyridine ring, bearing the chlorine atom.
C7115 - 120Aromatic carbon in the pyridine ring.
C7a148 - 152Bridgehead carbon.
C=O160 - 165Carbonyl carbon of the ester.
O-CH₃50 - 55Methyl carbon of the ester.
Experimental Protocol for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3) transfer Transfer solution to a clean, dry 5mm NMR tube dissolve->transfer standard Add a small amount of internal standard (e.g., TMS) transfer->standard insert Insert sample into the NMR spectrometer standard->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field to optimize homogeneity lock->shim acquire Acquire ¹H and ¹³C spectra using standard pulse sequences shim->acquire ft Fourier Transform the Free Induction Decay (FID) acquire->ft phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline integrate Integrate the signals (for ¹H NMR) baseline->integrate G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) infuse Infuse the sample solution into the mass spectrometer's ion source (e.g., ESI or APCI) dissolve->infuse ionize Ionize the sample infuse->ionize acquire Acquire the mass spectrum in positive ion mode over a suitable mass range ionize->acquire identify_m Identify the molecular ion peak and its isotopic pattern acquire->identify_m determine_mf Determine the elemental composition from the accurate mass measurement identify_m->determine_mf analyze_frag Analyze the fragmentation pattern to confirm the structure determine_mf->analyze_frag

Sources

Exploratory

Pyrrolopyridines: A Privileged Scaffold for Targeting Key Drivers of Human Disease

A Technical Guide for Drug Discovery Professionals Introduction: The Versatility of the Pyrrolopyridine Core In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for su...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of the Pyrrolopyridine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. These "privileged scaffolds" possess the inherent ability to bind to multiple, distinct biological targets through strategic modification. The pyrrolopyridine nucleus, also known as azaindole, stands out as one such scaffold. Its heterocyclic structure mimics the purine ring of adenosine triphosphate (ATP), the universal energy currency and a critical substrate for all kinases.[1] This structural resemblance provides a powerful starting point for the design of potent kinase inhibitors.[2]

However, the therapeutic potential of pyrrolopyridines is not confined to kinase inhibition. Recent advancements have demonstrated their efficacy in targeting other crucial protein families, most notably the bromodomains, which are epigenetic "readers" central to gene regulation. This guide provides an in-depth exploration of the key therapeutic targets of pyrrolopyridines, delving into the mechanistic rationale for their inhibition, field-proven experimental protocols for their evaluation, and the future directions for this remarkably versatile scaffold.

Part 1: The Kinome - A Primary Frontier for Pyrrolopyridine Inhibitors

The human kinome comprises over 500 protein kinases that regulate virtually every cellular process. Their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders. The ATP-mimetic nature of the pyrrolopyridine scaffold makes it an ideal candidate for developing kinase inhibitors.[1] Selectivity, a major challenge in kinase inhibitor development, is often achieved through modifications to the core structure that exploit unique features of the target kinase's ATP-binding pocket.[1]

Janus Kinases (JAKs): Targeting the Cytokine Signaling Cascade

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are a family of cytoplasmic tyrosine kinases that are indispensable for signal transduction from cytokine receptors.[3] The JAK-STAT signaling pathway is a critical regulator of the immune system, and its aberrant activation is implicated in a host of autoimmune and inflammatory diseases, such as rheumatoid arthritis.[4] Consequently, JAK inhibitors have emerged as a significant class of immunomodulatory agents.[5]

Pyrrolopyridine derivatives have been successfully developed as potent and selective JAK inhibitors.[5][6] A key therapeutic rationale is the specific targeting of JAK1, which plays a central role in mediating signals for many pro-inflammatory cytokines.[3] Selective JAK1 inhibition is hypothesized to provide therapeutic benefits while potentially mitigating side effects associated with the inhibition of other JAK isoforms, such as the hematopoietic effects linked to JAK2 inhibition.[7]

JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Dimerization & Autophosphorylation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. STAT Recruitment & Phosphorylation STAT_active STAT-P (active) STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 4. Dimerization Gene Target Gene STAT_dimer->Gene 5. Nuclear Translocation & DNA Binding Inhibitor Pyrrolopyridine JAK Inhibitor Inhibitor->JAK BLOCKS Transcription Inflammatory Response Gene->Transcription 6. Gene Transcription

Figure 1: Pyrrolopyridine Inhibition of the JAK-STAT Pathway.

Quantitative Data: Potency and Selectivity of Pyrrolopyridine-Based JAK Inhibitors

The development of selective inhibitors is paramount. As shown below, strategic modifications to the pyrrolopyridine scaffold can yield compounds with significant selectivity for JAK1 over other isoforms.

CompoundTargetIC50 (nM)Selectivity (JAK2/JAK1)Reference
Compound 22 JAK1<1~30x[6]
Compound 49 JAK1<1~30x[6]
Compound 12b JAK12.6>19x[7]
Compound 38a JAK11.8>277x[3]
Aurora Kinases: Disrupting Mitosis in Cancer Cells

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[8] Aurora A and B, in particular, are frequently overexpressed in human cancers and are associated with poor prognosis, making them validated anticancer targets.[9] Inhibition of Aurora kinases leads to critical errors in cell division, such as failed chromosome segregation, ultimately triggering apoptosis.[8]

Novel pyrrolopyridine derivatives have been identified as potent inhibitors of Aurora A kinase. These compounds exhibit significant anti-proliferative effects across various human cancer cell lines, demonstrating their therapeutic potential in oncology.[10]

Quantitative Data: Anti-proliferative Activity of Pyrrolopyridine-Based Aurora A Inhibitors

CompoundHL-60 (IC50, nM)HCT116 (IC50, nM)SMMC-7721 (IC50, nM)A549 (IC50, nM)Reference
Compound 2d 56038011001800[10]
Compound 2g 24120250280[10]
Compound 2y 8.31.32018[10]
Other Prominent Kinase Targets

The versatility of the pyrrolopyridine scaffold has enabled the targeting of a broad range of other kinases implicated in cancer and inflammatory diseases.

  • FMS Kinase (CSF-1R): Overexpressed in ovarian, prostate, and breast cancers, as well as in inflammatory conditions like rheumatoid arthritis. Pyrrolo[3,2-c]pyridine derivatives have been developed as potent and selective FMS kinase inhibitors.[11]

  • VEGFR2: A key mediator of angiogenesis, the formation of new blood vessels required for tumor growth. Pyrrolo[2,3-d]pyrimidine derivatives have shown selective VEGFR2 inhibition.[12]

  • Multi-Kinase Inhibition: Some derivatives have been designed as multi-targeted agents, inhibiting several key kinases like EGFR, Her2, VEGFR-2, and CDK2 simultaneously to combat drug resistance.[12][13]

Part 2: Epigenetic Modulation - A New Paradigm for Pyrrolopyridines

Epigenetics refers to heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. A key mechanism is the post-translational modification of histone proteins, creating a "histone code" that is "read" by specialized protein modules. Bromodomains are protein domains that specifically recognize acetylated lysine residues on histones and other proteins.[14]

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are critical epigenetic readers that link histone acetylation to the recruitment of the transcriptional machinery, often driving the expression of key oncogenes like MYC.[15] Inhibiting this interaction with small molecules has become a major therapeutic strategy in oncology.[14]

BET Bromodomain Inhibition

Pyrrolopyridone-based compounds have been developed as potent BET inhibitors.[16][17] These molecules occupy the acetyl-lysine binding pocket of the bromodomain, preventing it from docking onto chromatin. This leads to the displacement of BET proteins from oncogene promoters and enhancers, resulting in the suppression of their transcription.[15]

Some pyrrolopyridone analogues have shown selectivity for the second bromodomain (BD2) over the first (BD1) within BET proteins.[18][19][20] Achieving isoform or intra-protein domain selectivity is a key goal in the field, as it may lead to distinct therapeutic effects and improved side-effect profiles.[18]

BET Bromodomain Inhibition cluster_active Normal Function (Oncogene Transcription) cluster_inhibited Therapeutic Intervention Chromatin_A Chromatin AcHistone_A Acetylated Histone BET_A BET Protein (BRD4) AcHistone_A->BET_A 1. BET protein binds acetylated lysine PolII_A RNA Pol II Complex BET_A->PolII_A 2. Recruits transcriptional machinery mRNA_A Oncogene mRNA PolII_A->mRNA_A 3. Transcription ACTIVATED Chromatin_B Chromatin AcHistone_B Acetylated Histone BET_B BET Protein (BRD4) BET_B->AcHistone_B Binding BLOCKED PolII_B RNA Pol II Complex Repression Transcription REPRESSED Inhibitor Pyrrolopyridone BET Inhibitor Inhibitor->BET_B Inhibitor occupies binding pocket

Figure 2: Mechanism of Transcriptional Repression by BET Inhibitors.
Targeting Non-BET Bromodomains

The pyrrolopyridine scaffold's utility extends beyond the BET family. Derivatives have been developed as potent and selective inhibitors of the P300/CBP-associated factor (PCAF) bromodomain, providing valuable tool compounds to explore the biology of this distinct epigenetic regulator.[21] This demonstrates the broader applicability of the scaffold in targeting the "readers" of the epigenetic code.

Part 3: Methodologies for Target Validation and Characterization

A cornerstone of drug discovery is the rigorous validation of a compound's mechanism of action. This requires a suite of well-designed assays to confirm target binding and functional modulation, both in simplified biochemical systems and in the complex environment of a living cell.

Biochemical Assays: Quantifying Molecular Interactions

Biochemical assays are essential for initial screening, determining potency (e.g., IC50), and understanding the mode of action.[22]

Causality: This homogeneous radiometric assay is a robust method for measuring kinase activity.[23] It quantifies the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a biotinylated peptide substrate.[24] The proximity of the radiolabeled product to a scintillant-coated bead generates a light signal, directly proportional to enzyme activity.[25][26] It is a gold-standard method for high-throughput screening.[27]

Methodology:

  • Reaction Preparation: In a 384-well microplate, add 5 µL of assay buffer containing the kinase of interest.

  • Compound Addition: Add 1 µL of the pyrrolopyridine inhibitor (or DMSO vehicle control) at various concentrations. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add 4 µL of a substrate mix containing the biotinylated peptide substrate and [γ-³³P]ATP to start the kinase reaction. Incubate for 60 minutes at 30°C.

  • Stop Reaction: Add 5 µL of a stop solution containing unlabeled ATP and EDTA.

  • Detection: Add 10 µL of a suspension of streptavidin-coated SPA beads. The biotinylated, phosphorylated peptide will bind the beads.

  • Signal Acquisition: Seal the plate and allow the beads to settle for at least 30 minutes. Read the plate on a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.

Causality: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a highly sensitive, bead-based, no-wash immunoassay ideal for studying protein-protein interactions.[28][29] It measures the ability of a compound to disrupt the binding of a bromodomain-containing protein to an acetylated histone peptide.[30]

Methodology:

  • Reaction Setup: In a 384-well ProxiPlate, add 2 µL of the pyrrolopyridone inhibitor (or DMSO control) and 3 µL of the GST-tagged bromodomain protein (e.g., BRD4-BD1) in assay buffer.

  • Substrate Addition: Add 5 µL of the biotinylated acetylated histone peptide substrate. Incubate for 30 minutes at room temperature to allow for binding to occur.

  • Acceptor Bead Addition: Add 5 µL of AlphaLISA Glutathione (GSH) Acceptor beads, which will bind to the GST-tagged bromodomain protein. Incubate for 60 minutes.

  • Donor Bead Addition: Add 5 µL of Streptavidin-coated Donor beads, which will bind to the biotinylated histone peptide. Incubate for 30 minutes in the dark.

  • Signal Reading: Read the plate on an Alpha-enabled microplate reader. A high signal indicates proximity of the beads (binding), while a low signal indicates disruption by the inhibitor.

  • Data Analysis: Calculate IC50 values from the dose-response curves.

AlphaLISA Workflow cluster_bound No Inhibitor (Binding Occurs) cluster_inhibited Inhibitor Present (No Binding) Donor_A Donor Bead (Streptavidin) Acceptor_A Acceptor Bead (Anti-Tag) Donor_A->Acceptor_A Singlet Oxygen Transfer (Proximity) Peptide_A Biotinylated Peptide Donor_A->Peptide_A Binds Biotin Light_A Light Signal (680 nm) Acceptor_A->Light_A Emission Protein_A Tagged Bromodomain Protein_A->Acceptor_A Binds Tag Peptide_A->Protein_A Binds Protein Excitation Excitation (680 nm) Excitation->Donor_A Donor_B Donor Bead (Streptavidin) Peptide_B Biotinylated Peptide Donor_B->Peptide_B Acceptor_B Acceptor Bead (Anti-Tag) Protein_B Tagged Bromodomain Acceptor_B->Protein_B Inhibitor Inhibitor Inhibitor->Protein_B NoLight_B No Signal

Figure 3: Principle of the AlphaLISA Bromodomain Binding Assay.
Cellular Target Engagement: Proving the Hit in a Physiological Context

Confirming that a compound binds to its intended target within the complex milieu of a living cell is a critical step that bridges the gap between biochemical potency and cellular activity.[31]

Causality: CETSA is a powerful biophysical method based on the principle of ligand-induced thermal stabilization.[32] When a protein binds to a ligand (e.g., a pyrrolopyridine inhibitor), it becomes thermodynamically more stable.[33] Upon heating, the stabilized protein will resist denaturation and aggregation at higher temperatures compared to its unbound state.[34] By quantifying the amount of soluble protein remaining after a heat challenge, one can directly measure target engagement in intact cells or even tissues.[31][35]

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat with the pyrrolopyridine inhibitor at the desired concentration (or vehicle) for 1-2 hours under normal culture conditions.

  • Heating: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of the specific target protein remaining in the supernatant using a standard protein quantification method, such as Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate a "melting curve". A shift in the curve to higher temperatures in the drug-treated samples compared to the vehicle control indicates target stabilization and thus, engagement.

Conclusion and Future Outlook

The pyrrolopyridine scaffold has unequivocally established itself as a privileged structure in modern drug discovery. Its inherent ability to mimic the purine core of ATP has paved the way for a multitude of potent kinase inhibitors targeting key nodes in cancer and inflammatory signaling, including JAK and Aurora kinases. Furthermore, the successful adaptation of the pyrrolopyridine core to target the acetyl-lysine binding pockets of bromodomains has opened a new and exciting frontier in epigenetic therapy.

The future of pyrrolopyridine-based drug development lies in enhancing selectivity and exploring novel polypharmacology. The design of inhibitors that can distinguish between highly homologous kinase isoforms or bromodomain family members will be crucial for developing safer and more effective medicines. Conversely, the deliberate design of dual-target inhibitors, such as compounds that inhibit both a kinase and a bromodomain involved in the same oncogenic pathway, represents a rational approach to overcoming drug resistance. As our understanding of the complex signaling and regulatory networks that drive disease continues to grow, the versatility of the pyrrolopyridine scaffold ensures it will remain a valuable tool in the hands of medicinal chemists for years to come.

References

  • El-Gamal, M.I., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports, 10(1), 1-13. Available from: [Link]

  • Chavda, V.P., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 151, 107867. Available from: [Link]

  • Wang, Y., et al. (2023). Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simulations. ACS Omega, 8(39), 36166–36181. Available from: [Link]

  • El-Gamal, M.I. & Oh, C.H. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(4), 421-437. Available from: [Link]

  • Vazquez, M.L., et al. (2012). Identification of imidazo-pyrrolopyridines as novel and potent JAK1 inhibitors. Journal of Medicinal Chemistry, 55(12), 5958-5973. Available from: [Link]

  • Sun, H., et al. (2000). Detection of p56(lck) kinase activity using scintillation proximity assay in 384-well format and imaging proximity assay in 384- and 1536-well format. Journal of Biomolecular Screening, 5(5), 329-335. Available from: [Link]

  • Abdel-Maksoud, M.S., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. Available from: [Link]

  • Shankar, G., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 14(9), 1645-1668. Available from: [Link]

  • Vazquez, M.L., et al. (2012). Identification of Imidazo-Pyrrolopyridines as Novel and Potent JAK1 Inhibitors. Journal of Medicinal Chemistry, 55(12), 5958-5973. Available from: [Link]

  • Zhou, Y.B., et al. (2015). Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. Bioorganic & Medicinal Chemistry, 23(7), 1596-1606. Available from: [Link]

  • Renschler, M.F., et al. (2020). Novel Pyrrolopyridone Bromodomain and Extra-Terminal Motif (BET) Inhibitors Effective in Endocrine-Resistant ER+ Breast Cancer with Acquired Resistance to Fulvestrant and Palbociclib. Journal of Medicinal Chemistry, 63(13), 7186-7210. Available from: [Link]

  • Lang, J.J., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry, 66(10), 6725-6742. Available from: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology Blog. Available from: [Link]

  • BPS Bioscience. (n.d.). BRD3 (BD2) Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]

  • Kim, D.W., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1542-1559. Available from: [Link]

  • Zhao, L., et al. (2019). Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. Journal of Medicinal Chemistry, 62(9), 4765-4784. Available from: [Link]

  • AMSBIO. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. AMSBIO. Available from: [Link]

  • Yamagishi, H., et al. (2017). Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors. Bioorganic & Medicinal Chemistry, 25(20), 5438-5446. Available from: [Link]

  • Wang, Y., et al. (2023). Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simulations. ACS Omega, 8(39), 36166-36181. Available from: [Link]

  • Ponciano-Gomez, A., et al. (2015). Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery. Epigenetics & Chromatin, 8, 37. Available from: [Link]

  • Dai, L., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4502. Available from: [Link]

  • Renschler, M.F., et al. (2020). Novel Pyrrolopyridone Bromodomain and Extra-Terminal Motif (BET) Inhibitors Effective in Endocrine-Resistant ER+ Breast Cancer with Acquired Resistance to Fulvestrant and Palbociclib. University of Arizona Health Sciences. Available from: [Link]

  • Sun, H., et al. (2000). Detection of p56lck Kinase Activity Using Scintillation Proximity Assay in 384-Well Format... Semantic Scholar. Available from: [Link]

  • Wang, Y., et al. (2023). (PDF) Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of Bromodomain-Containing Protein 4 from Molecular Dynamics Simulations. ResearchGate. Available from: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]

  • Bantscheff, M., et al. (2011). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Methods in Molecular Biology, 795, 23-44. Available from: [Link]

  • Ponciano-Gomez, A., et al. (2015). Cellular AlphaLISA assay development to detect bromodomain–histone H3... ResearchGate. Available from: [Link]

  • Reaction Biology. (2020). KINASE PROFILING & SCREENING. Reaction Biology. Available from: [Link]

  • Robers, M.B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2273–2284. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. Available from: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]

  • Martinez Molina, D. & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Available from: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Available from: [Link]

  • Dje-Binyer, A., et al. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 10, 1032336. Available from: [Link]

  • El-Damasy, D.A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(14), 5396. Available from: [Link]

  • Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. Available from: [Link]

  • Wikipedia. (n.d.). BET inhibitor. Wikipedia. Available from: [Link]

  • Wu, D., et al. (2023). Aurora B Inhibitors as Cancer Therapeutics. Molecules, 28(14), 5345. Available from: [Link]

  • Stathis, A. & Bertoni, F. (2018). Targeting Cancer Cells with BET Bromodomain Inhibitors. Trends in Pharmacological Sciences, 39(6), 524-538. Available from: [Link]

  • Falchook, G.S., et al. (2015). Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress. Seminars in Oncology, 42(6), 832-848. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship of Pyrrolo[3,2-b]pyridines

Abstract The pyrrolo[3,2-b]pyridine, also known as 5-azaindole, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a multitude of biologically acti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[3,2-b]pyridine, also known as 5-azaindole, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a multitude of biologically active compounds. Its structural resemblance to indole, combined with the hydrogen bond accepting capacity of the pyridine nitrogen, allows for unique interactions with various biological targets. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrrolo[3,2-b]pyridine derivatives. We will delve into the nuanced effects of structural modifications on their biological activity, with a particular focus on their role as kinase inhibitors and anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the design of novel therapeutics.

The Pyrrolo[3,2-b]pyridine Core: A Scaffold of Therapeutic Promise

Pyrrolopyridines, or azaindoles, are bicyclic aromatic heterocycles composed of a fused pyrrole and pyridine ring. There are six possible isomers, with the pyrrolo[3,2-b]pyridine (5-azaindole) being a prominent scaffold in drug discovery. Its importance lies in its ability to serve as a bioisostere of indole, offering modulated electronic properties and additional points for hydrogen bonding, which can be exploited to enhance potency, selectivity, and pharmacokinetic profiles.

The exploration of SAR is fundamental to medicinal chemistry. It involves systematically modifying the chemical structure of a molecule to understand how these changes influence its biological activity. For the pyrrolo[3,2-b]pyridine core, this involves substitutions at various positions on both the pyrrole and pyridine rings.

Caption: General chemical structure of the pyrrolo[3,2-b]pyridine scaffold with numbered positions.

SAR of Pyrrolo[3,2-b]pyridines as Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine nucleus, a related scaffold, is a known isostere of adenine and is present in many ATP-competitive kinase inhibitors. Similarly, the pyrrolo[3,2-b]pyridine core has proven to be a highly effective scaffold for the development of potent and selective kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.

Janus Kinase (JAK) Inhibitors

Heteroaryl-substituted pyrrolo[2,3-b]pyridines and their pyrimidine analogs have been identified as potent inhibitors of Janus kinases (JAKs). These enzymes are critical components of signaling pathways for numerous cytokines and growth factors.

  • Core Structure: The pyrrolo[2,3-b]pyridine core acts as the hinge-binding motif, a common feature in many kinase inhibitors.

  • Substitutions: The nature and position of substituents on the pyrrolo[2,3-b]pyridine ring are critical for both potency and selectivity against different JAK isoforms. For instance, in the case of Ruxolitinib, a potent JAK1/2 inhibitor, the pyrrolo[2,3-b]pyrimidine core is central to its activity.

FMS Kinase Inhibitors

FMS kinase is a receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages. Its inhibition is a therapeutic strategy for inflammatory diseases and certain cancers.

  • Key Substitutions: Studies on pyrrolo[3,2-c]pyridine derivatives have shown that substitutions at the 4-position are crucial for FMS kinase inhibition. For example, 4-benzamido derivatives have demonstrated significant potency.

  • SAR Insights:

    • A study of eighteen pyrrolo[3,2-c]pyridine derivatives revealed that compounds 1e and 1r were the most potent, with IC50 values of 60 nM and 30 nM, respectively.

    • Compound 1r was found to be 3.2 times more potent than the lead compound and exhibited selectivity for FMS kinase over a panel of 40 other kinases. This compound also showed potent antiproliferative activity against ovarian, prostate, and breast cancer cell lines.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

GSK-3β is implicated in the pathogenesis of several diseases, including Alzheimer's disease (AD).

  • SAR of Pyrrolo[2,3-b]pyridine Derivatives: A series of novel pyrrolo[2,3-b]pyridine derivatives were designed and synthesized as GSK-3β inhibitors for the potential treatment of AD.

    • Compounds 41 , 46 , and 54 exhibited potent GSK-3β inhibitory activities with IC50 values of 0.22, 0.26, and 0.24 nM, respectively.

    • These compounds generally showed high selectivity for GSK-3β over 24 other kinases.

    • Compound 41 was shown to increase the phosphorylation of GSK-3β at the Ser9 site, thereby inhibiting its activity and reducing the hyperphosphorylation of tau protein in cellular models.

Other Kinase Targets

The versatility of the pyrrolopyridine scaffold extends to other kinase families:

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported as potent inhibitors of FGFR1, 2, and 3. Compound 4h from this series showed IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.

  • Extracellular signal-regulated kinase 5 (Erk5) Inhibitors: Novel 7-azaindole (pyrrolo[2,3-b]pyridine) derivatives have been developed as Erk5 inhibitors with anticancer activity. SAR studies indicated that a double bond on an attached piperidine ring and the nitrogen at the N7 position of the 7-azaindole were essential for antiproliferative activity.

  • Cyclin-Dependent Kinase 8 (CDK8) Inhibitors: A 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM. This compound was found to indirectly inhibit β-catenin activity, leading to downregulation of the WNT/β-catenin signaling pathway.

SAR of Pyrrolo[3,2-b]pyridines as Anticancer Agents

The antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives is often linked to their kinase inhibitory effects, but other mechanisms may also be at play.

Antiproliferative Activity against Melanoma

A series of diarylureas and amides featuring a pyrrolo[3,2-b]pyridine scaffold were synthesized and evaluated for their antiproliferative activity against the A375 human melanoma cell line.

  • Key Findings:

    • Most of the newly synthesized compounds showed activity superior or similar to Sorafenib, an approved anticancer drug.

    • Substitutions on the pyrrolo[3,2-b]pyridine ring had a significant impact on activity.

    • Compounds Ir and It , which have 5-benzylamide substituted 4'-amide moieties, demonstrated the most potent antiproliferative activity.

Colchicine-Binding Site Inhibitors

A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors of tubulin polymerization by binding to the colchicine site.

  • SAR Insights:

    • Compound 10t from this series displayed the most potent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines, with IC50 values ranging from 0.12 to 0.21 μM.

    • This compound was shown to potently inhibit tubulin polymerization, disrupt microtubule dynamics, and induce G2/M phase cell cycle arrest and apoptosis.

Synthetic Strategies for Pyrrolo[3,2-b]pyridine Derivatives

The exploration of SAR is critically dependent on the availability of efficient synthetic methods to generate diverse analogs. Several strategies have been developed for the synthesis of the pyrrolo[3,2-b]pyridine core. One common approach involves the reaction of 2-arylsulfanyl and 2-benzylsulfanylpyridinium N-arylimides with various dipolarophiles, which can lead to the formation of tetrahydropyrrolo[3,2-b]pyridines. Another method involves the ring transformation of pyrazolo[2,3-a]pyridines.

Experimental Protocols

To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of test compounds against a specific kinase.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

    • Prepare solutions of the kinase, substrate (peptide or protein), and ATP at appropriate concentrations in the kinase buffer.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the kinase and substrate to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the kinase activity (e.g., using a phosphospecific antibody in an ELISA format or by measuring ATP consumption via a luminescence-based assay).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a suitable equation.

Cell Proliferation (MTT) Assay

This assay is widely used to measure the cytotoxic or antiproliferative effects of compounds on cancer cell lines.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

G cluster_workflow Experimental Workflow for SAR Evaluation synthesis Synthesis of Pyrrolo[3,2-b]pyridine Analogs kinase_assay In Vitro Kinase Assay synthesis->kinase_assay Initial Screening cell_assay Cell-Based Proliferation Assay (e.g., MTT) kinase_assay->cell_assay Confirm Cellular Activity sar_analysis Structure-Activity Relationship (SAR) Analysis kinase_assay->sar_analysis cell_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical experimental workflow for the evaluation of pyrrolo[3,2-b]pyridine derivatives.

Conclusion and Future Directions

The pyrrolo[3,2-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns in determining biological activity and selectivity. Future research in this area will likely focus on the development of novel synthetic methodologies to access a wider range of derivatives, the exploration of new therapeutic applications, and the use of computational methods to guide the design of next-generation pyrrolo[3,2-b]pyridine-based drugs with improved efficacy and safety profiles.

References

  • Kim, H. J., Jung, M. H., Kim, H., El-Gamal, M. I., Sim, T. B., Lee, S. H., Hong, J. H., Hah, J. M., Cho, J. H., Choi, J. H., Yoo, K. H., & Oh, C. H. (2010). Synthesis and antip

Protocols & Analytical Methods

Method

Application Note: Characterizing Novel Kinase Inhibitors Using Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate as a Model Compound

Introduction: The Pyrrolopyridine Scaffold and the Quest for Kinase Inhibitor Specificity The protein kinase family, with over 500 members in the human genome, represents one of the most critical target classes in modern...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolopyridine Scaffold and the Quest for Kinase Inhibitor Specificity

The protein kinase family, with over 500 members in the human genome, represents one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1][2] Kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases.[1][3] The pyrrolo[2,3-d]pyrimidine and related scaffolds, as isosteres of adenine, are privileged structures in the design of ATP-competitive kinase inhibitors.[4] This application note focuses on a related heterocyclic compound, Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, as a template for outlining a comprehensive strategy for the characterization of novel kinase inhibitors. While derivatives of similar scaffolds like pyrrolo[3,2-c]pyridine and 1H-pyrrolo[2,3-b]pyridine have shown promise as potent kinase inhibitors, this specific compound serves as a model for a new chemical entity (NCE) whose inhibitory profile is yet to be determined.[5][6]

This guide provides a framework for researchers, scientists, and drug development professionals to approach the biochemical and cellular characterization of novel compounds. We will detail robust, self-validating protocols for determining kinase inhibition, establishing potency and selectivity, and assessing cellular activity. The causality behind experimental choices will be explained to empower researchers to adapt these protocols to their specific needs.

Part 1: Foundational Principles of Kinase Assays for Inhibitor Profiling

The primary goal of a kinase assay in this context is to measure the enzymatic activity of a kinase, which is its ability to transfer a phosphate group from ATP to a substrate.[7] An inhibitor's potency is then quantified by its ability to reduce this activity. Several methods exist to monitor this reaction, each with distinct advantages and disadvantages.[3][7]

Common Kinase Assay Formats:

  • Luminescence-Based Assays: These assays are highly sensitive and amenable to high-throughput screening (HTS).[8] They typically measure either the depletion of ATP or the production of ADP.

    • ATP Depletion (e.g., Kinase-Glo®): A luciferase-based reagent is added to the completed kinase reaction. The amount of light produced is directly proportional to the amount of ATP remaining.[1][9] Therefore, a potent inhibitor will result in a high luminescent signal, as less ATP is consumed by the kinase.[1][9]

    • ADP Production (e.g., ADP-Glo™): This assay quantifies the amount of ADP produced in the kinase reaction. The luminescent signal is directly correlated with kinase activity.[1][10]

  • Fluorescence-Based Assays: These methods offer another sensitive, non-radioactive approach.

    • Fluorescence Polarization (FP): FP assays monitor the binding of a small fluorescently labeled molecule (tracer) to a larger molecule, such as an antibody.[11] In a competitive immunoassay format, a phosphorylated substrate produced by the kinase competes with a fluorescently labeled phosphopeptide for binding to a phosphospecific antibody.[12] Increased kinase activity leads to more unlabeled phosphosubstrate, which displaces the fluorescent tracer from the antibody, resulting in a decrease in fluorescence polarization.[12][13]

  • Radiometric Assays: Often considered the "gold standard" for their direct and robust nature, these assays use radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).[7] The radiolabeled phosphate is transferred to the substrate, and the amount of incorporated radioactivity is measured.[7] However, the handling and disposal of radioactive materials pose significant logistical challenges.[7]

The choice of assay depends on the specific research question, available instrumentation, and throughput requirements. For initial high-throughput screening, luminescence and fluorescence-based assays are often preferred for their simplicity and scalability.[14]

Part 2: Experimental Workflow for Inhibitor Characterization

The characterization of a novel kinase inhibitor like Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate follows a logical progression from broad screening to detailed cellular analysis.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Primary_Screening Primary Screening (Single Concentration) IC50_Determination IC50 Determination (Dose-Response) Primary_Screening->IC50_Determination Identify Hits Selectivity_Profiling Selectivity Profiling (Kinase Panel) IC50_Determination->Selectivity_Profiling Quantify Potency Target_Engagement Target Engagement (e.g., NanoBRET™) Selectivity_Profiling->Target_Engagement Confirm Cellular Target Downstream_Signaling Downstream Signaling (Phosphorylation Assay) Target_Engagement->Downstream_Signaling Validate Mechanism Cellular_Phenotype Cellular Phenotype (Proliferation/Viability) Downstream_Signaling->Cellular_Phenotype Assess Functional Effect

Caption: Workflow for kinase inhibitor characterization.

Part 3: Detailed Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines the determination of a compound's half-maximal inhibitory concentration (IC50) against a purified kinase using the ADP-Glo™ assay format. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.[1]

A. Materials and Reagents:

  • Purified kinase of interest (e.g., a receptor tyrosine kinase)

  • Kinase substrate (peptide or protein)

  • Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (Test Compound)

  • Known kinase inhibitor (Positive Control)

  • ATP

  • Kinase reaction buffer (specific to the kinase)

  • DMSO (for compound dilution)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

B. Experimental Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

    • Perform serial dilutions of the test compound in DMSO to create a concentration range for the dose-response curve (e.g., from 10 mM down to 1 nM). A 10-point, 3-fold dilution series is common.

    • Prepare dilutions of the positive control inhibitor in a similar manner.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the diluted test compound or control to the appropriate wells. For no-inhibitor controls (100% activity) and no-enzyme controls (0% activity), add 2.5 µL of DMSO.

    • Add 5 µL of a master mix containing the kinase and its substrate in kinase reaction buffer to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[14]

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine competitive inhibitor potency.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined reaction time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • ADP Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This reagent depletes the unused ATP.

    • Incubate at room temperature for 40 minutes.[15]

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and simultaneously catalyzes a luciferase reaction to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

C. Data Analysis and Interpretation:

  • Normalization:

    • Average the signal from the "no-inhibitor" wells (100% activity).

    • Average the signal from the "no-enzyme" wells (0% activity).

    • Normalize the data for each test compound concentration by calculating the percent inhibition:

      • % Inhibition = 100 * (1 - (Signal_Compound - Signal_0%_Activity) / (Signal_100%_Activity - Signal_0%_Activity))

  • IC50 Curve Fitting:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.[16]

Table 1: Example IC50 Data for Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Kinase TargetIC50 (nM)
Kinase A50
Kinase B850
Kinase C>10,000
Kinase D120

This data would suggest that the compound is most potent against Kinase A and shows selectivity over Kinases B and C.

D. Assay Validation (Z'-Factor):

Before screening, it is crucial to validate the assay's robustness. The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay.[17]

  • Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

    • Mean_high and SD_high are the mean and standard deviation of the 100% activity control.

    • Mean_low and SD_low are the mean and standard deviation of the 0% activity control.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[18]

Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)

This protocol assesses the ability of the test compound to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context. This is a critical step to confirm that the compound is cell-permeable and engages its target in a physiological environment.[19][20]

A. Materials and Reagents:

  • Cancer cell line known to have activated signaling through the kinase of interest (e.g., a cell line with an activating mutation in Kinase A).

  • Complete cell culture medium.

  • Test compound (Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate).

  • DMSO.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies:

    • Phospho-specific antibody for the downstream substrate of Kinase A.

    • Total protein antibody for the downstream substrate (as a loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Protein quantification assay (e.g., BCA assay).

B. Experimental Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for a specified time (e.g., 2 hours). Include a DMSO-only vehicle control.

    • If the pathway is not constitutively active, you may need to stimulate the cells with a growth factor after inhibitor treatment.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the plate with ice-cold lysis buffer.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[15]

    • Strip the membrane and re-probe with the total protein antibody to ensure equal protein loading.

C. Data Analysis and Interpretation:

  • Quantify the band intensities for both the phospho-protein and the total protein using densitometry software.

  • Normalize the phospho-protein signal to the total protein signal for each sample.

  • Observe the dose-dependent decrease in the phosphorylation of the downstream substrate in response to the test compound. This confirms the on-target activity of the compound in a cellular setting.

Part 4: Understanding Kinase Signaling Pathways

To effectively use an inhibitor, it is essential to understand the context of the signaling pathway it targets. For example, if Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is found to inhibit a receptor tyrosine kinase (RTK), it would be expected to block downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways.[21][22]

G cluster_0 Plasma Membrane cluster_1 Cytoplasm Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Inhibitor Methyl 6-chloro-1H-pyrrolo [3,2-b]pyridine-3-carboxylate Inhibitor->RTK Inhibits (ATP-binding site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Protein_Synthesis Protein Synthesis & Cell Proliferation mTOR->Protein_Synthesis Promotes

Caption: Inhibition of a generic RTK signaling pathway.

Conclusion

The framework presented in this application note provides a robust and logical approach to the characterization of novel kinase inhibitors, using Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate as a model compound. By starting with sensitive and scalable biochemical assays to determine potency and selectivity, and progressing to cell-based assays to confirm target engagement and functional effects, researchers can build a comprehensive profile of their compound's activity. Adherence to rigorous assay validation, such as Z'-factor determination, ensures the generation of high-quality, reproducible data, which is paramount for the successful advancement of new chemical entities in the drug discovery pipeline.

References

  • Echelon Biosciences. (n.d.). PI3-Kinase Activity Fluorescence Polarization Assay.
  • Panvera. (n.d.). A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity.
  • Promega Corporation. (n.d.). Kinase-Glo™ Luminescent Kinase Assay: Detect Virtually Any Kinase.
  • Corning Incorporated. (n.d.). Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Maly, D. J., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1.
  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services.
  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection.
  • Li, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166.
  • BOC Sciences. (n.d.). Targeted Kinase Inhibitor Activity Screening.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
  • BellBrook Labs. (2025, November 3). What Makes a Kinase Assay Reliable for Screening Inhibitors.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Efficacy Testing of c-Kit Inhibitors.
  • Auld, D. S., et al. (2011). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase.
  • Thorne, N., et al. (2016). Understanding Luminescence Based Screens. In Assay Guidance Manual. The Royal Society of Chemistry.
  • Wang, Y., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling.
  • BenchChem. (2025). Application Notes and Protocols for Developing a Kinase Activity Assay with WHI-P180 Hydrochloride.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • An, W. F., & Tolliday, N. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4933.
  • Krišt'an, K., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against....
  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388.
  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • BMG LABTECH. (2025, January 27). The Z prime value (Z´).
  • Promega Corporation. (n.d.). Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
  • Thermo Fisher Scientific. (n.d.). Z´-LYTE Kinase Assay Kits.
  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 27(6), 1645-1657.
  • PunnettSquare Tools. (2025). Z-Factor Calculator.
  • Singh, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 243, 114758.
  • Smolecule. (n.d.). Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate.
  • Sigma-Aldrich. (n.d.). 6-Chloro-1H-pyrrolo[3,2-b]pyridine.
  • Russian Chemical Bulletin. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • National Institutes of Health. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(21), 2249-2277.
  • Russian Journal of General Chemistry. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • Sigma-Aldrich. (n.d.). Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate.
  • National Institutes of Health. (n.d.).
  • Kim, H., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(12), 1515-1520.
  • Cusabio. (n.d.). Methyl1H-pyrrolo[3,2-b]pyridine-6-carboxylate.
  • Echo BioSystems. (n.d.). Methyl 1H-pyrrolo[3,2- b]pyridine-6-carboxylate.
  • National Institutes of Health. (2024).

Sources

Application

Application Notes &amp; Protocols: A Guide to Suzuki-Miyaura Coupling with Chloropyrrolopyridines

Introduction: The Strategic Importance of Pyrrolopyridine Scaffolds The pyrrolopyridine nucleus is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its structural resemb...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrrolopyridine Scaffolds

The pyrrolopyridine nucleus is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its structural resemblance to purines and other endogenous biomolecules makes it a valuable scaffold for designing kinase inhibitors, antivirals, and other therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the C-C bond formation required to functionalize this core, enabling the synthesis of diverse biaryl and heteroaryl-aryl structures.[1][2]

However, the use of chloropyrrolopyridines as coupling partners, while economically and synthetically attractive compared to their bromo- or iodo-analogs, presents a significant chemical challenge.[3][4] The inherent strength of the C-Cl bond and the potential for the pyridine nitrogen to coordinate and poison the palladium catalyst necessitate highly specialized and optimized reaction protocols.[5][6] This document provides a comprehensive guide, grounded in established principles and recent advancements, to successfully navigate the complexities of Suzuki coupling with these challenging substrates.

The Catalytic Engine: Understanding the Suzuki-Miyaura Cycle

The efficacy of any Suzuki coupling protocol is rooted in the seamless operation of a palladium-based catalytic cycle. A firm grasp of this mechanism is crucial for rational troubleshooting and optimization. The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyrrolopyridine, forming a Pd(II) complex. This is often the rate-limiting step for chloro-heterocycles.[7][8]

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Pd0 Pd(0)L_n OA_Complex Oxidative Addition (Ar-Pd(II)-Cl)L_n Pd0->OA_Complex R-Cl (Chloropyrrolopyridine) TM_Complex Transmetalation (Ar-Pd(II)-Ar')L_n OA_Complex->TM_Complex R'-B(OH)₂ / Base TM_Complex->Pd0 R-R' (Product) Product Coupled Product (R-R') Reactant1 Chloropyrrolopyridine (R-Cl) Reactant2 Boronic Acid (R'-B(OH)₂)

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Pillars of Success: Optimizing for Chloro-Azaheterocycles

Successfully coupling chloropyrrolopyridines hinges on overcoming the high activation barrier of the oxidative addition step. This is achieved through the strategic selection of four key components.

  • Palladium Source & Ligand System: Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating the C-Cl bond.[4] The field has shifted towards more robust systems that create a highly electron-rich and sterically hindered palladium center.

    • Buchwald Ligands: Monophosphine biaryl ligands such as SPhos, XPhos, and RuPhos are exceptionally effective. Their bulk and electron-donating properties promote the formation of the active monoligated Pd(0) species essential for oxidative addition.[1][10]

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr and SIPr are strong sigma-donors that form very stable and highly active palladium complexes capable of activating even the most unreactive aryl chlorides.[7][11][12]

    • Palladium Pre-catalysts: Using air-stable Pd(II) pre-catalysts (e.g., Buchwald G3/G4 pre-catalysts, Pd(OAc)₂, Pd₂(dba)₃) paired with a suitable ligand is often more reliable and convenient than using air-sensitive Pd(0) sources.[1][13]

  • Base Selection: The base plays a critical role in the transmetalation step, facilitating the transfer of the organic group from boron to palladium.

    • Strong, Non-Nucleophilic Bases: For challenging couplings, strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the most effective.[3][5]

    • Aqueous Conditions: The presence of water can be beneficial, often accelerating the transmetalation step. However, it can also promote unwanted protodeboronation of the boronic acid.[14][15]

  • Solvent System: The solvent must solubilize all components and be stable at the required reaction temperatures.

    • Aprotic Polar Solvents: Combinations like 1,4-Dioxane/H₂O, DMF, or Toluene are standard choices.[3] Dioxane is particularly common due to its ability to dissolve a wide range of organic compounds and its compatibility with high temperatures.

  • Reaction Temperature & Method:

    • Thermal Heating: Conventional heating under an inert atmosphere at temperatures between 80-120 °C is a reliable method.[3]

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently and rapidly heating the reaction mixture, often leading to improved yields and cleaner reaction profiles.[3][16]

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Palladium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Protocol 1: Conventional Thermal Suzuki Coupling

This protocol is a robust starting point for a wide range of arylboronic acids.

Materials:

  • Chloropyrrolopyridine (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2-4 mol%)

  • SPhos (4-8 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or sealed reaction tube

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the chloropyrrolopyridine, arylboronic acid, and finely ground potassium phosphate.

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The final reaction concentration should be around 0.1-0.2 M.

  • Reaction: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[5]

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol is ideal for rapid optimization and high-throughput synthesis.

Materials:

  • Chloropyrrolopyridine (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane / Water (5:1 mixture), degassed

  • Microwave reaction vial with a stir bar

Procedure:

  • Reagent Addition: In a microwave vial, combine the chloropyrrolopyridine, arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.[3]

  • Solvent Addition: Add the degassed dioxane/water solvent mixture.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at a set temperature of 120-150 °C for 15-45 minutes. Note: Use "stirring" and "fixed hold time" settings.

  • Cooling: Ensure the vial has cooled to a safe temperature (<50 °C) before opening.

  • Work-up and Purification: Follow steps 7-9 from the Conventional Thermal Protocol.

Data Summary: Exemplary Conditions

The following table summarizes reported conditions for the Suzuki coupling of various chloro-azaheterocycles, providing a valuable reference for selecting initial screening conditions.

ElectrophileCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C) / TimeYield (%)Reference
2-ChloropyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O110 °C / 18h~95%[5]
3-Amino-2-chloropyridinePd(Amphos)₂Cl₂ (1)-K₂CO₃ (1.5)Toluene/H₂O90 °C / 5h79%
2,4-DichloropyridinePd(PEPPSI)(IPr) (3)-K₃PO₄ (3)Dioxane100 °C / 12h85% (C4-selective)[11]
6-Chloropyrido[2,3-d]pyrimidinePd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (2)Dioxane100 °CHigh[4]
2,5-DichloropyrazinePd(PPh₃)₂Cl₂ (3)-Na₂CO₃ (4)ACN/H₂O80 °C / 18h~80-90%[17]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded Pd source, oxidized ligand).2. Insufficiently inert atmosphere.3. Reaction temperature too low.4. Poor quality base or solvent.1. Use a fresh bottle of catalyst/ligand or a robust pre-catalyst.[18]2. Ensure proper degassing of solvents and thorough evacuation/backfilling of the reaction vessel.3. Increase temperature in 10 °C increments or switch to microwave heating.[14]4. Use anhydrous solvents and finely grind the base before use.[15]
Protodeboronation 1. Boronic acid instability.2. Excessive water or harsh basic conditions.1. Switch to a more stable boronic ester (e.g., pinacol ester, MIDA ester, or BF₃K salt).[14]2. Reduce the amount of water or try a milder base (e.g., K₂CO₃).
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Rigorously degas all solvents and ensure a leak-proof inert atmosphere setup.[14]
Poor Reproducibility Inconsistent quality of reagents (especially base) or variations in reaction setup.Grind the base (e.g., K₃PO₄) to a fine, consistent powder before use. Ensure consistent stirring rates, especially for biphasic mixtures.[15]

References

  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
  • OUCI. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro.
  • ResearchGate. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
  • National Institutes of Health (NIH). (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • PubMed. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • TCI Chemicals. (n.d.). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Benchchem. (2025). Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine.
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with....
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine.
  • Benchchem. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine.
  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids.
  • PubMed Central. (2022).
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • University of Greenwich. (2010).
  • Green Chemistry (RSC Publishing). (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
  • PubMed Central. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • MDPI. (n.d.). Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction.

Sources

Method

Application Note: Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate as a Versatile Fragment for Drug Discovery

Audience: Researchers, scientists, and drug development professionals. Abstract: This guide provides a detailed technical overview of utilizing Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate as a foundational fr...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a detailed technical overview of utilizing Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate as a foundational fragment in drug design campaigns. We delve into the principles of Fragment-Based Drug Discovery (FBDD), the significance of the pyrrolopyridine scaffold, and present detailed protocols for the synthesis, characterization, and application of this fragment in screening and hit-to-lead optimization. The methodologies are grounded in established biophysical techniques, including Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a robust framework for identifying and evolving novel lead compounds.

The Paradigm of Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying starting points for drug development.[1][2] Unlike HTS, which screens large libraries of complex, "drug-like" molecules, FBDD utilizes a more focused library of small, low-molecular-weight compounds (fragments).[2][3] The core principle is that smaller molecules can explore the chemical space of a protein's binding sites more efficiently.[3] While these fragments typically bind with low affinity (in the micromolar to millimolar range), their interactions are often highly efficient in terms of binding energy per atom.

The FBDD approach offers several advantages:

  • Higher Hit Rates: Due to their simplicity, fragments are more likely to find a complementary fit on a target's surface.[4]

  • Efficient Exploration of Chemical Space: A smaller, more curated library of fragments can provide a more comprehensive sampling of potential interactions than a massive HTS library.[3]

  • Superior Starting Points: Hits from FBDD are less complex, providing a cleaner foundation for medicinal chemistry optimization and often leading to final compounds with better physicochemical properties.[3]

A successful fragment candidate typically adheres to the "Rule of Three," a set of empirical guidelines for properties that enhance the likelihood of success in FBDD campaigns.[5]

Table 1: The "Rule of Three" for Ideal Fragments

PropertyGuidelineRationale
Molecular Weight < 300 DaltonsEnsures simplicity and avoids steric hindrance, allowing for better exploration of binding pockets.[5]
cLogP ≤ 3Promotes aqueous solubility, which is critical for biophysical screening methods.
Hydrogen Bond Donors ≤ 3Prevents excessive polarity and maintains "drug-like" character.[6]
Hydrogen Bond Acceptors ≤ 3Balances polarity and ensures that the fragment has room for optimization.[6]

The Pyrrolo[3,2-b]pyridine Scaffold: A Privileged Core

The pyrrolopyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[7][8] As a deaza-isostere of adenine, a key component of ATP, this scaffold is particularly well-suited for targeting the ATP-binding sites of kinases.[9] Consequently, numerous kinase inhibitors approved for cancer therapy or in clinical development incorporate a pyrrolo[2,3-b]pyridine or a related pyrrolopyrimidine core.[9][10][11]

Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate emerges as an excellent candidate for FBDD. Its rigid bicyclic core presents well-defined vectors for chemical elaboration. The chlorine atom serves as a key handle for synthetic modification (e.g., via cross-coupling reactions), while the methyl ester provides a point for amide coupling or reduction to a hydroxymethyl group for further derivatization.

Table 2: Physicochemical Properties of the Title Fragment

PropertyValue"Rule of Three" Compliance
Molecular Formula C₉H₇ClN₂O₂N/A
Molecular Weight 210.62 g/mol Yes
cLogP (calculated) 1.85Yes
Hydrogen Bond Donors 1 (N-H)Yes
Hydrogen Bond Acceptors 3 (N, C=O)Yes
Rotatable Bonds 1N/A

Synthesis and Characterization Protocol

A robust and scalable synthesis is paramount for producing high-quality fragments. The following protocol outlines a plausible route for the synthesis of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, emphasizing purification and rigorous characterization to ensure the integrity of the fragment stock for screening.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Start Starting Material (e.g., Substituted Pyridine) Step1 Ring Formation (Pyrrole Annulation) Start->Step1 Step2 Functionalization (Chlorination/Esterification) Step1->Step2 Crude Crude Product Step2->Crude Purify Purification (Column Chromatography) Crude->Purify Pure Pure Fragment Purify->Pure QC_NMR ¹H & ¹³C NMR Pure->QC_NMR QC_MS LC-MS Pure->QC_MS QC_Purity HPLC (>95%) Pure->QC_Purity Validated Validated Fragment Stock (in DMSO) FBDD_Workflow Lib Fragment Library (incl. Title Compound) Screen Primary Screening (e.g., SPR, TSA) Lib->Screen Hits Initial Hits Screen->Hits Validate Hit Validation (Orthogonal Method, e.g., NMR) Hits->Validate ValidatedHits Validated Hits Validate->ValidatedHits Structure Structural Biology (X-ray Crystallography / NMR) ValidatedHits->Structure Complex Fragment-Target Co-crystal Structure Structure->Complex Opt Hit-to-Lead Optimization (Medicinal Chemistry) Complex->Opt Lead Lead Candidate Opt->Lead Hit_to_Lead cluster_main Hit-to-Lead Optimization cluster_strategies Strategies Hit Validated Fragment Hit (e.g., Kᴅ = 250 µM) Grow Fragment Growing (Extend into new pocket) Hit->Grow Link Fragment Linking (Connect two fragments) Hit->Link Merge Fragment Merging (Combine overlapping fragments) Hit->Merge Lead Potent Lead Compound (e.g., Kᴅ = 50 nM) Grow->Lead Link->Lead Merge->Lead

Sources

Application

Application Notes and Protocols for Cancer Research: Leveraging Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate as a Scaffold for Novel Acetyl-CoA Carboxylase 1 (ACC1) Inhibitors

Introduction: The Strategic Value of the Pyrrolo[3,2-b]pyridine Scaffold in Oncology The pyrrolopyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous biologically activ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrrolo[3,2-b]pyridine Scaffold in Oncology

The pyrrolopyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds, including a variety of kinase inhibitors and other targeted agents in oncology.[1] Its rigid structure and capacity for diverse functionalization allow for the precise spatial orientation of pharmacophoric elements, enabling high-affinity interactions with protein targets. This document focuses on a specific, functionalized pyrrolopyridine, Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate , as a key chemical intermediate for the development of potent and selective inhibitors targeting Acetyl-CoA Carboxylase 1 (ACC1), a metabolic enzyme increasingly recognized as a critical node in cancer cell proliferation and survival.

The Rationale for Targeting ACC1 in Cancer

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. The ACC1 isoform is a key rate-limiting enzyme in de novo fatty acid synthesis. In many cancer types, including non-small cell lung cancer, there is a heightened reliance on this pathway to produce lipids necessary for the formation of new cell membranes, energy storage, and the generation of signaling molecules.[2] This metabolic reprogramming makes cancer cells particularly vulnerable to the inhibition of ACC1.

By blocking ACC1, researchers can induce several anti-neoplastic effects:

  • Depletion of Essential Lipids: Halting the production of fatty acids required for rapid membrane synthesis in proliferating cancer cells.

  • Induction of Lipotoxicity: An accumulation of acetyl-CoA and a deficit of fatty acids can lead to cellular stress and apoptosis.

  • Inhibition of Tumor Growth: Preclinical models have demonstrated that the inhibition of ACC1 can significantly suppress tumor growth.[2][3]

The 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold has been identified as a promising starting point for the development of orally available ACC1 inhibitors.[4]

From Intermediate to Active Inhibitor: A Synthetic Blueprint

Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate serves as an excellent starting material for the synthesis of a library of potential ACC1 inhibitors. The chloro-substituent at the 6-position can be used to modulate the compound's physicochemical properties or as a handle for further chemical modifications, while the methyl ester at the 3-position is readily converted to a carboxamide, a key functional group for interaction with the ACC1 active site.

A plausible synthetic workflow to generate a lead compound, based on established methodologies, is outlined below.[4]

G A Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate B Hydrolysis (e.g., LiOH, THF/H2O) A->B C 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid B->C D Amide Coupling (e.g., HATU, DIPEA, desired amine) C->D E Final Inhibitor: 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative D->E

Caption: Synthetic workflow from the starting material to the final ACC1 inhibitor.

Application Notes: Experimental Design and Interpretation

When evaluating novel compounds derived from the Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate scaffold, a tiered approach is recommended to comprehensively assess their potential as ACC1 inhibitors.

  • Primary Enzymatic Assay: The initial screen should directly measure the compound's ability to inhibit the enzymatic activity of purified human ACC1. This provides a direct measure of target engagement and allows for the determination of the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). It is crucial to also test against the ACC2 isoform to assess selectivity, as ACC2 is primarily involved in fatty acid oxidation in tissues like the heart and skeletal muscle, and off-target inhibition could lead to toxicity.

  • Cellular Target Engagement and Mechanism of Action: A positive result in the enzymatic assay should be followed by cellular assays to confirm that the compound can penetrate the cell membrane and engage its target in a biological context. A key experiment is to measure the levels of malonyl-CoA, the direct product of the ACC1-catalyzed reaction. A potent ACC1 inhibitor should lead to a dose-dependent decrease in intracellular malonyl-CoA levels.[4]

  • Phenotypic Assays: The ultimate goal is to inhibit cancer cell growth. Therefore, the effect of the compounds on the proliferation of relevant cancer cell lines (e.g., HCT-116, A549) should be assessed.[2][4] A cellular proliferation assay (such as an MTT or CellTiter-Glo assay) will determine the GI50 (the concentration required to inhibit cell growth by 50%).

  • In Vivo Pharmacodynamics and Efficacy: Promising candidates from cellular assays should be advanced to in vivo models. An initial pharmacodynamic (PD) study can be conducted in tumor-bearing mice to determine if oral administration of the compound leads to a reduction of malonyl-CoA in the tumor tissue.[4] Subsequent efficacy studies will evaluate the ability of the compound to inhibit tumor growth over a longer treatment period.

Experimental Protocols

Protocol 1: In Vitro ACC1/ACC2 Enzyme Inhibition Assay

This protocol is designed to determine the IC50 values of test compounds against human ACC1 and ACC2.

Materials:

  • Recombinant human ACC1 and ACC2 enzymes

  • ATP, Acetyl-CoA, and Sodium Bicarbonate (substrates)

  • Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM DTT, pH 7.5)

  • Test compounds dissolved in DMSO

  • A method to detect the reaction product, such as a coupled-enzyme assay that measures ADP production (e.g., ADP-Glo Kinase Assay, Promega).

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (for control wells).

  • Add 5 µL of a solution containing the ACC enzyme in assay buffer.

  • Initiate the reaction by adding 2.5 µL of a substrate mix containing Acetyl-CoA, ATP, and sodium bicarbonate in assay buffer.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the product formation according to the manufacturer's instructions for the chosen detection method.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G A Prepare serial dilution of test compound B Add compound to 384-well plate A->B C Add ACC enzyme B->C D Add substrate mix (Acetyl-CoA, ATP, Bicarbonate) C->D E Incubate at room temperature D->E F Measure product formation (e.g., ADP levels) E->F G Calculate % inhibition and determine IC50 F->G

Sources

Method

Application Notes &amp; Protocols for In Vivo Studies with Pyrrolopyridine Derivatives

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The pyrrolopyridine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, forming the core of numerous co...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The pyrrolopyridine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including oncology, inflammation, and neurodegenerative diseases.[1][2] Derivatives of this scaffold have been successfully developed as potent and selective inhibitors of key cellular targets like Janus kinases (JAKs), serine/threonine kinases, and receptor tyrosine kinases.[3][4][5][6] Translating the promise of these molecules from in vitro assays to in vivo efficacy and safety is a critical and complex phase in drug development. This guide provides an in-depth overview of the principles, strategic considerations, and detailed protocols for conducting robust in vivo studies with pyrrolopyridine derivatives.

Part 1: Foundational Principles for Preclinical In Vivo Study Design

A successful in vivo study begins long before the first dose is administered. A well-designed preclinical package is built on a foundation of rigorous target validation, thoughtful model selection, and a clear understanding of the compound's biopharmaceutical properties.

Mechanism of Action (MoA) and Target Engagement

Before committing to costly and time-consuming efficacy models, it is crucial to establish that the pyrrolopyridine derivative engages its intended target in a living system.

  • Causality: The primary objective is to bridge the gap between the compound's concentration in plasma or tissue and the modulation of its biological target. This is the core of pharmacokinetic/pharmacodynamic (PK/PD) modeling.

  • Experimental Approach: A pilot PK/PD study is often the most efficient first step. In this study, the compound is administered to a small cohort of healthy animals (e.g., mice or rats) at a few dose levels. Plasma samples are collected at various time points to determine the pharmacokinetic profile (e.g., Cmax, Tmax, AUC, half-life). Crucially, at selected time points, tissues of interest (e.g., tumor, inflamed tissue, brain) are collected to measure both compound concentration and a biomarker of target engagement.

  • Example: For a pyrrolopyridine derivative targeting a specific kinase, the biomarker could be the phosphorylation level of a downstream substrate protein. A successful result would demonstrate that as the concentration of the compound in the tissue increases, the level of the phosphorylated substrate decreases in a dose-dependent manner. This confirms the compound is reaching its target and exerting the expected biological effect.

Selecting the Appropriate Animal Model

The choice of animal model is perhaps the most critical decision in designing an in vivo study, as it directly impacts the clinical relevance of the data generated. The model must recapitulate key aspects of the human disease.

  • Oncology:

    • Subcutaneous Xenografts: These models, where human cancer cells are injected under the skin of immunocompromised mice, are workhorses for initial efficacy screening due to their simplicity and cost-effectiveness.[7]

    • Orthotopic Models: Implanting cancer cells into the corresponding organ (e.g., breast cancer cells into the mammary fat pad) provides a more physiologically relevant tumor microenvironment.[7]

    • Patient-Derived Xenografts (PDX): These models involve implanting fragments of a patient's tumor directly into mice. PDX models are considered to better represent the heterogeneity and biology of human tumors.[8]

    • Genetically Engineered Mouse Models (GEMMs): GEMMs develop tumors spontaneously in an immunocompetent environment, making them invaluable for studying tumor-immune interactions and the efficacy of immunomodulatory agents.[7]

  • Inflammatory & Autoimmune Diseases:

    • Collagen-Induced Arthritis (CIA): A widely used model for rheumatoid arthritis, where immunization with type II collagen induces an autoimmune response leading to joint inflammation and destruction.[9][10] This model is suitable for evaluating compounds targeting inflammatory cytokines and immune cell signaling, areas where pyrrolopyridine-based JAK inhibitors have shown promise.[3]

    • Adjuvant-Induced Arthritis (AIA): Another common model for rheumatoid arthritis, induced by injection of Freund's adjuvant.[9]

The selection should be guided by the compound's MoA and the specific question being asked. For a compound targeting the tumor microenvironment, a syngeneic or GEMM model would be more appropriate than a standard xenograft in an immunodeficient mouse.

Formulation and Route of Administration

Many heterocyclic compounds, including pyrrolopyridine derivatives, exhibit poor aqueous solubility, which presents a significant hurdle for in vivo studies.[11][12]

  • The Challenge of Bioavailability: Poor solubility can lead to low absorption from the gastrointestinal tract and, consequently, low systemic exposure after oral dosing.[11][13] This can make it difficult to achieve therapeutic concentrations of the drug at the target site.

  • Formulation Strategies:

    • Solvent/Co-solvent Systems: Using mixtures of biocompatible solvents like polyethylene glycol (PEG), propylene glycol, or ethanol can enhance solubility. Surfactants such as Tween 80 or Cremophor EL are also commonly used to create micellar solutions.[11]

    • Suspensions: If a solution is not feasible, creating a uniform suspension of micronized drug particles in a vehicle like 0.5% methylcellulose can be an effective strategy. Reducing particle size increases the surface area, which can improve the dissolution rate.[11][12]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly improve the oral bioavailability of lipophilic compounds.[13]

  • Route of Administration: While oral (PO) administration is often preferred for its clinical relevance, intravenous (IV) or intraperitoneal (IP) injections may be necessary in early studies to bypass absorption barriers and ensure adequate systemic exposure.

Part 2: Core Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for key in vivo experiments. These are intended as templates that should be adapted to the specific compound and research question.

Protocol: Murine Xenograft Model for Anticancer Efficacy

This protocol outlines a typical efficacy study using a subcutaneous xenograft model, a common starting point for evaluating a novel pyrrolopyridine-based anticancer agent.[14]

Objective: To evaluate the in vivo antitumor efficacy of a pyrrolopyridine derivative (Compound X) in a human cancer cell line xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Human cancer cell line (e.g., A549 lung carcinoma)[14]

  • Compound X

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Dosing syringes and needles (appropriate gauge for the route of administration)

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Cell Culture and Implantation:

    • Culture A549 cells under standard conditions.

    • On Day 0, harvest cells and resuspend in sterile PBS or Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment groups (e.g., Vehicle control, Compound X at 20 mg/kg, Positive control).

  • Compound Formulation and Administration:

    • Prepare the formulation of Compound X in the chosen vehicle on each day of dosing. Ensure the compound is fully dissolved or uniformly suspended.

    • Administer the formulation to the mice according to the planned schedule (e.g., once daily by oral gavage) for a specified duration (e.g., 18-21 days).[14]

    • Monitor the body weight of each mouse daily or every other day as an indicator of general toxicity.

  • Monitoring and Endpoints:

    • Measure tumor volumes and body weights 2-3 times per week.

    • The primary endpoint is typically tumor growth inhibition (TGI). TGI is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

    • Euthanize mice if tumors exceed a predetermined size, show signs of ulceration, or if body weight loss exceeds 20%.

    • At the end of the study, collect tumors and major organs for further analysis (e.g., histology, biomarker analysis).

Data Presentation: Example Efficacy Study Data

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 18Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle-1250-+5.2
Compound X2044064.8-1.5
Positive Control1065048.0-3.8
Protocol: Rodent Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic parameters of Compound Y following a single administration in rats.

Materials:

  • Sprague-Dawley rats with jugular vein cannulas

  • Compound Y

  • Formulation vehicle

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Dosing:

    • Administer a single dose of Compound Y to the rats. For an IV dose, infuse via the tail vein. For an oral dose, administer by gavage.

  • Blood Sampling:

    • Collect blood samples (approx. 100-200 µL) from the jugular vein cannula at predetermined time points.

    • Typical time points for an IV study: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Typical time points for an oral study: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Processing:

    • Immediately place blood samples on ice.

    • Centrifuge the samples to separate plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis and Data Interpretation:

    • Quantify the concentration of Compound Y in the plasma samples using a validated LC-MS/MS method.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as:

      • Clearance (CL): The volume of plasma cleared of the drug per unit time.

      • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

      • Half-life (t1/2): The time required for the drug concentration to decrease by half.

      • Bioavailability (%F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation (calculated by comparing oral and IV AUCs).

Preliminary In Vivo Safety and Tolerability Assessment

Objective: To assess the general safety and tolerability of a pyrrolopyridine derivative in rodents at and above the anticipated efficacious dose.

Procedure:

  • Dose Selection: Choose 2-3 dose levels, including the intended efficacy dose and one or two higher doses.

  • Administration: Administer the compound daily for 5-7 days.

  • Clinical Observations:

    • Monitor animals at least twice daily for any signs of toxicity, such as changes in posture, activity, breathing, or grooming.

    • Record body weights daily. Significant weight loss is a key indicator of toxicity.[14]

  • Endpoint Analysis:

    • At the end of the study, collect blood for complete blood count (CBC) and clinical chemistry analysis to assess organ function (e.g., liver enzymes ALT/AST, kidney markers BUN/creatinine).

    • Perform a gross necropsy and collect major organs for histopathological examination to identify any tissue-level damage.[15]

Part 3: Visualization of Workflows and Pathways

Visual aids are essential for communicating complex experimental designs and biological relationships.

Diagram: General Workflow for In Vivo Efficacy Testing

This diagram illustrates the logical flow from initial preparation to final data analysis in a typical preclinical efficacy study.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Model_Selection Animal Model Selection (e.g., Xenograft, CIA) Implantation Cell Implantation / Disease Induction Model_Selection->Implantation Cell_Culture Cell Line Culture & Expansion Cell_Culture->Implantation Formulation Compound Formulation Development Dosing Daily Dosing & Monitoring Formulation->Dosing Tumor_Growth Tumor Growth / Disease Onset Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Randomization->Dosing Endpoint Endpoint Data Collection (Tumor Volume, Clinical Score) Dosing->Endpoint Tissue_Collection Terminal Tissue Collection Endpoint->Tissue_Collection Bioanalysis Biomarker & PK Analysis Tissue_Collection->Bioanalysis Stats Statistical Analysis & Reporting Bioanalysis->Stats

Caption: Workflow for a typical preclinical in vivo efficacy study.

Diagram: The PK/PD/Efficacy Relationship

This diagram illustrates the crucial interplay between pharmacokinetics, pharmacodynamics, and therapeutic efficacy.

G cluster_pk cluster_pd PK Pharmacokinetics (PK) 'What the body does to the drug' PD Pharmacodynamics (PD) 'What the drug does to the body' PK->PD Drug Concentration at Target Site ADME Absorption Distribution Metabolism Excretion PK->ADME Efficacy Therapeutic Efficacy (e.g., Tumor Regression) PD->Efficacy Target Modulation & Downstream Effects Target Target Engagement (e.g., pSTAT3 inhibition) PD->Target Biomarker Downstream Biomarker (e.g., Gene Expression) PD->Biomarker Efficacy->PK Feedback (e.g., altered metabolism) Dose Dose & Formulation Dose->PK

Caption: The relationship between PK, PD, and Efficacy.

References

  • Holmdahl, R., et al. (n.d.). What Animal Models are Best to Test Novel Rheumatoid Arthritis Therapies? Methods in Molecular Biology. [Link]

  • Abdellatif, K. R. A., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules. [Link]

  • Zhang, J., et al. (2022). Discovery of pyrrolo-pyridine benzamide derivative with promising antitumor efficacy in vivo. Prous Science. [Link]

  • Wang, D., et al. (2022). How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates. Frontiers in Immunology. [Link]

  • Szostak, B., et al. (2022). Latest models for the discovery and development of rheumatoid arthritis drugs. Expert Opinion on Drug Discovery. [Link]

  • Shafiq, S., et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. The Scientific World Journal. [Link]

  • Asai, T. (2018). Animal models for rheumatoid arthritis. The Journal of Experimental Medicine. [Link]

  • Durant, S. T., et al. (2020). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Wallace, E. M., et al. (2019). Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Molecular Cancer Therapeutics. [Link]

  • Kim, K-W., & Kim, H-R. (2016). The use of animal models in rheumatoid arthritis research. International Journal of Rheumatic Diseases. [Link]

  • Hynes, J., et al. (2017). Discovery of potent and efficacious pyrrolopyridazines as dual JAK1/3 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Changelian, P. S., et al. (2013). 3-Amido Pyrrolopyrazine JAK Kinase Inhibitors: Development of a JAK3 vs JAK1 Selective Inhibitor and Evaluation in Cellular and in Vivo Models. Journal of Medicinal Chemistry. [Link]

  • Lang, J-J., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry. [Link]

  • Szelenberger, R., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]

  • Szelenberger, R., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Center for Biotechnology Information. [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Hagedorn, M., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]

  • Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Helmy, R. H., et al. (2019). In vivo anti-inflammatory activity. ResearchGate. [Link]

  • Lee, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • El-Gamal, M. I., et al. (2025). Pyrrolopyrimidine Derivatives as Dual COX-2/ACE2 Inhibitors: Design, Synthesis, and Anti-Inflammatory Evaluation. Frontiers in Chemistry. [Link]

  • Kumar, S., et al. (2025). Toxicological Evaluation of Imidazo-Based Heterocyclic Derivatives: In-vitro and In-Vivo Acute Toxicity Studies. AMiner. [Link]

  • Kumar, S., et al. (2025). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. ResearchGate. [Link]

  • Abdel-Halim, M., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Medicinal Chemistry. [Link]

  • Sayed, A. I., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Georgieva, M., et al. (2026). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. Molecules. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Odenigbo, O., & Olayiwola, G. (2023). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. [Link]

  • Amr, A. E., et al. (2021). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules. [Link]

  • National Cancer Institute. (n.d.). About Next-Gen Models. [Link]

  • Hassan, M., et al. (2023). New pyrrolopyridine-based Thiazolotriazoles As Diabetics Inhibitors: Enzymatic Kinetics and In Silico Study. Journal of Biomolecular Structure and Dynamics. [Link]

  • Rephaeli, A., et al. (2011). Pharmacokinetics, pharmacodynamics and metabolism of the dimeric pyrrolobenzodiazepine SJG-136 in rats. Cancer Chemotherapy and Pharmacology. [Link]

  • National Cancer Institute. (n.d.). NCI/NIH Shared Resources. [Link]

  • Kyi, C. (2019). Scientific Applications of Next-Generation Cancer Models. National Cancer Institute. [Link]

  • Zylstra, Z. D., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Frontiers in Nanotechnology. [Link]

  • National Cancer Institute. (2024). Patient-Derived Models of Cancer (PDMC) Program. [Link]

  • Kroll, C., & Swartz, H. M. (1995). In vivo pharmacokinetics of nitroxides in mice. Free Radical Biology and Medicine. [Link]

  • Obach, R. S., & Di, L. (2020). In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development. Biopharmaceutics & Drug Disposition. [Link]

Sources

Application

Synthesis of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate Derivatives: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the synthesis of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate and its der...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the 1H-pyrrolo[3,2-b]pyridine (or 4-azaindole) scaffold in numerous biologically active molecules. The strategic placement of a chloro substituent at the 6-position and a methyl carboxylate at the 3-position offers valuable handles for further chemical modifications in drug discovery programs.

Introduction: The Significance of the 1H-Pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine core is a bioisostere of indole, where a nitrogen atom replaces the C4 carbon of the benzene ring. This substitution can impart favorable physicochemical properties, such as improved solubility and metabolic stability, which are crucial for drug development. Derivatives of this scaffold have demonstrated a wide range of biological activities, including kinase inhibition, making them attractive targets for the development of novel therapeutics.

This document outlines a robust and logical synthetic pathway to Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, starting from the commercially available 6-chloro-1H-pyrrolo[3,2-b]pyridine. The described methodology is divided into three key transformations: Vilsmeier-Haack formylation, oxidation to the carboxylic acid, and subsequent Fischer esterification.

Synthetic Strategy Overview

The proposed synthetic route is a three-step sequence designed for efficiency and reliability. It leverages a commercially available starting material to streamline the process, making it accessible for both academic and industrial research laboratories.

Synthetic_Strategy SM 6-Chloro-1H-pyrrolo[3,2-b]pyridine INT1 6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde SM->INT1 Vilsmeier-Haack Formylation INT2 6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid INT1->INT2 Oxidation PROD Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate INT2->PROD Fischer Esterification

Caption: Synthetic workflow for Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.

Detailed Experimental Protocols

Part 1: Vilsmeier-Haack Formylation of 6-Chloro-1H-pyrrolo[3,2-b]pyridine

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction proceeds via an electrophilic substitution with the Vilsmeier reagent, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃). The pyrrole ring of the 1H-pyrrolo[3,2-b]pyridine system is highly activated towards electrophilic attack, with the C3 position being the most nucleophilic.

Protocol 1: Synthesis of 6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Reagent/SolventMolar Eq.MW ( g/mol )Amount
6-Chloro-1H-pyrrolo[3,2-b]pyridine1.0152.58(To be calculated)
N,N-Dimethylformamide (DMF)-73.09(Solvent)
Phosphorus oxychloride (POCl₃)1.2153.33(To be calculated)
Dichloromethane (DCM)-84.93(Solvent)
Saturated NaHCO₃ solution--(For workup)
Brine--(For workup)
Anhydrous Na₂SO₄--(For drying)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. To the stirred solution, add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice.

  • Hydrolysis: Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.

Part 2: Oxidation of 6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

The oxidation of the aldehyde functional group to a carboxylic acid is a fundamental transformation in organic synthesis. Several mild and efficient methods are available for this conversion.[3] A common and reliable method involves the use of an oxidizing agent such as potassium permanganate (KMnO₄) or Pinnick oxidation conditions (sodium chlorite and a scavenger).

Protocol 2: Synthesis of 6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Reagent/SolventMolar Eq.MW ( g/mol )Amount
6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde1.0180.59(To be calculated)
tert-Butanol-74.12(Solvent)
2-Methyl-2-butene4.070.13(To be calculated)
Sodium dihydrogen phosphate (NaH₂PO₄)1.5119.98(To be calculated)
Sodium chlorite (NaClO₂) (80%)1.590.44(To be calculated)
Water-18.02(Solvent)
Ethyl acetate-88.11(For workup)
1 M HCl--(For workup)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water. Add 2-methyl-2-butene (4.0 eq) as a chlorine scavenger.

  • Addition of Reagents: To this solution, add sodium dihydrogen phosphate (1.5 eq) followed by the portion-wise addition of sodium chlorite (80%, 1.5 eq) at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Work-up: After completion of the reaction, remove the tert-butanol under reduced pressure.

  • Extraction: Dilute the residue with water and wash with ethyl acetate to remove any unreacted aldehyde and byproducts.

  • Acidification: Acidify the aqueous layer to pH 2-3 with 1 M HCl. The product will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.

Part 3: Fischer Esterification of 6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[4][5][6][7] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used as the solvent.

Protocol 3: Synthesis of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Reagent/SolventMolar Eq.MW ( g/mol )Amount
6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid1.0196.59(To be calculated)
Methanol (MeOH)-32.04(Solvent)
Sulfuric acid (H₂SO₄), concentratedcatalytic98.08(catalyst)
Saturated NaHCO₃ solution--(For workup)
Ethyl acetate (EtOAc)-88.11(For workup)
Brine--(For workup)
Anhydrous Na₂SO₄--(For drying)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralization: Carefully add a saturated aqueous solution of NaHCO₃ to the residue to neutralize the acid.

  • Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the final product, Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.

Characterization Data

CompoundMolecular FormulaMW ( g/mol )Expected ¹H NMR and MS Data
6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehydeC₈H₅ClN₂O180.59¹H NMR (CDCl₃): δ ~9.9 (s, 1H, CHO), ~8.5 (s, 1H, Ar-H), ~7.5-8.0 (m, 2H, Ar-H), ~7.0 (d, 1H, Ar-H). MS (ESI): m/z [M+H]⁺ calculated 181.02, found 181.0.
6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acidC₈H₅ClN₂O₂196.59¹H NMR (DMSO-d₆): δ ~12.5 (br s, 1H, COOH), ~8.4 (s, 1H, Ar-H), ~7.8-8.2 (m, 2H, Ar-H), ~7.2 (d, 1H, Ar-H). MS (ESI): m/z [M+H]⁺ calculated 197.01, found 197.0.
Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylateC₉H₇ClN₂O₂210.62¹H NMR (CDCl₃): δ ~8.5 (s, 1H, Ar-H), ~7.8-8.2 (m, 2H, Ar-H), ~7.1 (d, 1H, Ar-H), ~3.9 (s, 3H, OCH₃). MS (ESI): m/z [M+H]⁺ calculated 211.03, found 211.0.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and logical approach to Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate. By starting with a commercially available precursor and employing well-established synthetic transformations, this protocol is designed to be both efficient and reproducible. The resulting functionalized 4-azaindole serves as a valuable building block for the synthesis of a diverse library of compounds for drug discovery and development.

References

  • NROChemistry. Fischer Esterification: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Rajput, A. P., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • CHEM 351L Organic Chemistry Laboratory I, Experiment 10: Fischer Esterification: An ester
  • LibreTexts Chemistry. (2019). 17.05: Fischer esterification. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

Sources

Method

Unveiling Kinase Biology: Application and Protocols for Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate as a Chemical Probe

Introduction: The Pyrrolopyridine Scaffold as a Privileged Motif in Kinase Inhibition The pyrrolopyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and chemical biology. Its structura...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolopyridine Scaffold as a Privileged Motif in Kinase Inhibition

The pyrrolopyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and chemical biology. Its structural resemblance to the purine core of ATP, the universal phosphate donor for kinases, makes it an excellent starting point for the design of potent and selective kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in a wide range of diseases, particularly cancer.[1] Consequently, small molecules that can modulate kinase activity are invaluable tools for both basic research and drug discovery.

This document provides detailed application notes and protocols for the use of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate as a chemical probe. While this specific molecule is not extensively characterized in the public domain, its structural features, particularly the 6-chloro-1H-pyrrolo[3,2-b]pyridine core, strongly suggest its potential as a kinase inhibitor. Derivatives of the closely related pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine scaffolds have demonstrated potent inhibitory activity against a variety of kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R, also known as FMS).[2][3]

Therefore, we postulate that Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate can serve as a valuable chemical probe to investigate the cellular functions of specific kinases. This guide will provide researchers with the necessary protocols to characterize its biochemical and cellular activity, with a focus on its potential as an inhibitor of the FGFR family of receptor tyrosine kinases as a primary illustrative example.

Postulated Mechanism of Action

Based on the extensive literature on related pyrrolopyridine derivatives, we hypothesize that Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate functions as an ATP-competitive kinase inhibitor. The pyrrolopyridine scaffold is predicted to bind to the ATP-binding pocket of the kinase domain, with the substituents on the ring system contributing to the potency and selectivity for specific kinases. The chloro group at the 6-position and the methyl carboxylate at the 3-position are likely to form key interactions with amino acid residues in the active site, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm FGFR FGFR Downstream_Substrate Downstream Substrate FGFR->Downstream_Substrate Phosphorylated_Substrate Phosphorylated Substrate FGFR->Phosphorylated_Substrate Inhibition Probe Methyl 6-chloro-1H-pyrrolo [3,2-b]pyridine-3-carboxylate Probe->FGFR Binds to ATP pocket ATP ATP ATP->FGFR Binding Blocked Cellular_Response Cellular Response (Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response

Caption: Postulated mechanism of action for Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate as an FGFR inhibitor.

Physicochemical Properties

Understanding the physicochemical properties of a chemical probe is crucial for designing and interpreting experiments.[4] While experimental data for Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is limited, its properties can be predicted using computational models.

PropertyPredicted ValueSource
Molecular Formula C₉H₇ClN₂O₂[5]
Molecular Weight 210.62 g/mol [5]
CAS Number 959245-12-6[5]
Predicted logP 1.5 - 2.5Computational Prediction[6][7]
Predicted Solubility Moderately soluble in DMSOInferred from structure

Experimental Protocols

The following protocols provide a roadmap for the characterization of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate as a kinase inhibitor. It is essential to include appropriate positive and negative controls in all experiments to ensure data validity.

Workflow for Chemical Probe Characterization

Probe_Characterization_Workflow Start Start: Compound Synthesis & Purification Biochemical_Assay Biochemical Assay: In Vitro Kinase Inhibition (IC50) Start->Biochemical_Assay Target_Engagement Cellular Assay 1: Target Engagement (NanoBRET™) Biochemical_Assay->Target_Engagement Cell_Viability Cellular Assay 2: Cell Viability/Proliferation (MTT) Target_Engagement->Cell_Viability Pathway_Analysis Cellular Assay 3: Downstream Pathway Analysis (Western Blot) Cell_Viability->Pathway_Analysis Data_Analysis Data Analysis & Interpretation Pathway_Analysis->Data_Analysis Conclusion Conclusion: Validate as Chemical Probe Data_Analysis->Conclusion

Caption: A typical experimental workflow for the validation of a novel kinase inhibitor chemical probe.

Biochemical Assay: In Vitro Kinase Inhibition (LanthaScreen™ Eu Kinase Binding Assay)

This assay determines the direct inhibitory effect of the compound on a purified kinase by measuring its displacement of a fluorescent tracer from the ATP-binding pocket.[8]

Materials:

  • Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3, or FGFR4)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • Test Compound: Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

  • Kinase Buffer

  • 384-well plate

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.

  • Assay Plate Preparation: Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase/Antibody Mixture: Prepare a mixture of the recombinant FGFR kinase and the Eu-anti-Tag antibody in kinase buffer. Add 5 µL of this mixture to each well.

  • Tracer Addition: Add 5 µL of the kinase tracer to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

Cellular Assay 1: Target Engagement (NanoBRET™ Target Engagement Assay)

This assay confirms that the compound can enter live cells and bind to its intended target.[2][9][10]

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc®-FGFR fusion protein

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Test Compound

  • White 96-well plate

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-FGFR fusion plasmid and incubate for 24 hours.

  • Cell Plating: Resuspend the transfected cells and plate them into a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the cells.

  • Tracer Addition: Add the NanoBRET™ Tracer to all wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Data Acquisition: Read the plate within 10 minutes on a luminometer capable of measuring BRET.

  • Data Analysis: Calculate the BRET ratio and plot against the compound concentration to determine the intracellular IC50.

Cellular Assay 2: Cell Viability/Proliferation (MTT Assay)

This assay assesses the effect of the compound on the viability and proliferation of cancer cells that are dependent on the target kinase for survival.[3][11][12][13]

Materials:

  • Cancer cell line with known FGFR dependency (e.g., certain breast or lung cancer cell lines)

  • Complete cell culture medium

  • Test Compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Cellular Assay 3: Downstream Pathway Analysis (Western Blot for Phosphorylated Kinase Substrates)

This assay confirms that the compound inhibits the kinase's activity within the cell by measuring the phosphorylation status of its downstream substrates.[14][15][16]

Materials:

  • Cancer cell line with active FGFR signaling

  • Test Compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-FRS2, anti-total-FRS2, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat the cells with the test compound at various concentrations for a defined period (e.g., 1-4 hours).

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibodies overnight.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and determine the effect of the compound on the phosphorylation of the downstream substrates.

Data Interpretation and Validation

A high-quality chemical probe should exhibit potent activity in both biochemical and cellular assays, demonstrate target engagement in live cells, and produce a cellular phenotype consistent with the inhibition of the target kinase. The IC50 values from the biochemical and cellular assays should be reasonably close, and the compound should inhibit the phosphorylation of downstream substrates at concentrations similar to its GI50 value in the cell viability assay.

Conclusion

Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate represents a promising chemical probe for the investigation of kinase biology, particularly for members of the FGFR family. The protocols outlined in this guide provide a comprehensive framework for its characterization and validation. By employing these methods, researchers can confidently use this compound to dissect the complex roles of kinases in cellular signaling and disease.

References

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

  • Abdel-Aziem, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1198-1209.
  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Lawrence, M. C., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(8), 1055-1064.
  • Hughes, J. P., et al. (2011). The role of physicochemical properties in drug research and development. Nature Reviews Drug Discovery, 10(4), 317-317.
  • Singh, J., et al. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry, 258, 115598.
  • Bergazin, T. D., et al. (2021). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2018). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?. Retrieved from [Link]

  • YouTube. (2023). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Wako Pure Chemical Industries. (n.d.). Western Blot Analysis of Phosphorylated Proteins. Retrieved from [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. Retrieved from [Link]

  • Protocols.io. (2024). In vitro kinase assay. Retrieved from [Link]

  • PMC. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

Sources

Application

"scale-up synthesis of Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-3-carboxylate"

An Application Note and Scale-Up Protocol for the Synthesis of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Core The pyrrolo[3,2-b]pyridine scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Scale-Up Protocol for the Synthesis of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Core

The pyrrolo[3,2-b]pyridine scaffold, a key structural motif in medicinal chemistry, serves as the core of numerous compounds with significant biological activity.[1][2] These derivatives have been investigated for their potential as kinase inhibitors and antiproliferative agents, making them valuable targets in drug discovery and development.[2][3] Specifically, Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a crucial intermediate for creating more complex molecules. The development of a robust, scalable, and well-documented synthetic protocol is therefore essential to support ongoing research and development efforts in this area.

This application note provides a detailed, step-by-step guide for the scale-up synthesis of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate. The proposed synthetic route is designed for efficiency and scalability, utilizing established chemical transformations while emphasizing process safety and control. The protocol is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology industries.

Synthetic Strategy and Rationale

The construction of the azaindole ring system presents unique challenges due to the electronic properties of the fused pyridine and pyrrole rings. Several strategies exist for their synthesis, often involving the annulation of a pyrrole ring onto a pyridine precursor or vice versa.[4][5]

Our selected strategy employs a convergent and reliable pathway starting from the commercially available 2,5-dichloropyridine. This route, outlined below, was chosen for its use of well-understood reactions, amenability to scale-up, and the availability of starting materials. The key transformation involves a modified Reissert-style indole synthesis, which is a powerful method for constructing the pyrrole ring.

Caption: Overall synthetic scheme for Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.

Process Safety and Hazard Analysis

The scale-up of any chemical synthesis requires a thorough understanding of potential hazards. All operations should be conducted in a controlled environment, such as a chemical fume hood or a walk-in hood, by personnel trained in handling hazardous materials. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.[6][7]

Substance CAS Number Primary Hazards
Fuming Nitric Acid7697-37-2Severe corrosive, strong oxidizer, toxic by inhalation
Sulfuric Acid7664-93-9Severe corrosive, causes serious burns
2,5-Dichloropyridine16110-09-1Harmful if swallowed, skin and eye irritant
Ammonia in DMSO67-68-5 (DMSO)Skin and eye irritant, combustible
Sodium Dithionite7775-14-6Self-heating, may catch fire, harmful if swallowed
Potassium Carbonate584-08-7Serious eye irritant, skin irritant

Emergency Preparedness: Emergency eye wash fountains and safety showers should be readily accessible.[6] Spills should be contained and cleaned up according to established laboratory safety protocols.

Workflow_Safety Start Start: Risk Assessment Step1 Step 1: Nitration (Exotherm Risk) Start->Step1 Control1 Critical Control: Slow Addition, Temp < 10°C Step1->Control1 Step2 Step 2: Amination Control1->Step2 Step3 Step 3: Condensation Step2->Step3 Step4 Step 4: Reductive Cyclization (Exotherm Risk) Step3->Step4 Control2 Critical Control: Portion-wise Addition, Temp < 40°C Step4->Control2 Step5 Step 5: Transesterification Control2->Step5 Purification Final Purification: Crystallization Step5->Purification QC QC Analysis: NMR, LC-MS, HPLC Purification->QC End End: Product Release QC->End

Caption: Experimental workflow with critical safety checkpoints highlighted.

Detailed Experimental Protocol

Step 1: Synthesis of 2,5-Dichloro-3-nitropyridine (2)
ReagentMW ( g/mol )AmountMolesEquiv.
2,5-Dichloropyridine (1)147.99100.0 g0.6761.0
Sulfuric Acid (98%)98.08200 mL--
Fuming Nitric Acid63.0160 mL--

Procedure:

  • Equip a 1 L jacketed reactor with an overhead stirrer, a temperature probe, and a dropping funnel.

  • Charge sulfuric acid into the reactor and cool the contents to 0-5 °C using a circulating chiller.

  • Slowly add 2,5-dichloropyridine (1) to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, add fuming nitric acid dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature at 0-5 °C.

  • After the addition, allow the mixture to stir at 5-10 °C for an additional 2 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC (3:1 Hexanes/EtOAc). The starting material spot should be consumed.

  • Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.

  • A yellow precipitate will form. Filter the solid, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

  • Dry the solid under vacuum at 40 °C to a constant weight.

    • Expected Yield: 110-120 g (85-93%) of a pale-yellow solid.

Step 2: Synthesis of 5-Chloro-3-nitropyridin-2-amine (3)
ReagentMW ( g/mol )AmountMolesEquiv.
2,5-Dichloro-3-nitropyridine (2)192.98100.0 g0.5181.0
DMSO78.13500 mL--
Ammonia (7N in MeOH)17.03150 mL1.052.0

Procedure:

  • In a 2 L reactor, dissolve 2,5-dichloro-3-nitropyridine (2) in DMSO.

  • Cool the solution to 15 °C.

  • Add the 7N ammonia in methanol solution dropwise over 30 minutes, maintaining the temperature below 25 °C.

  • Stir the reaction mixture at room temperature for 16 hours.

  • IPC: Monitor by TLC (1:1 Hexanes/EtOAc).

  • Pour the reaction mixture into 2 L of ice water. A bright yellow precipitate will form.

  • Stir the slurry for 30 minutes, then filter the solid.

  • Wash the solid with copious amounts of water and then with a small amount of diethyl ether.

  • Dry the product under vacuum at 50 °C.

    • Expected Yield: 80-88 g (90-97%) of a bright yellow solid.

Step 3 & 4: Synthesis of Ethyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (5)
ReagentMW ( g/mol )AmountMolesEquiv.
5-Chloro-3-nitropyridin-2-amine (3)173.5580.0 g0.4611.0
Ethyl Pyruvate116.1264.0 g0.5511.2
p-Toluenesulfonic acid190.224.4 g0.0230.05
Toluene-800 mL--
Sodium Dithionite (Na₂S₂O₄)174.11241.0 g1.3833.0
Water18.02400 mL--
Ethanol46.07400 mL--

Procedure:

  • Set up a 2 L reactor with a Dean-Stark trap, condenser, and overhead stirrer.

  • Charge the reactor with compound (3), toluene, ethyl pyruvate, and p-TsOH.

  • Heat the mixture to reflux and collect water in the Dean-Stark trap (approx. 8-10 mL). The reaction to form the enamine intermediate (4) typically takes 4-6 hours.

  • IPC: Monitor the formation of the enamine intermediate by TLC or LC-MS.

  • Once the condensation is complete, cool the reaction mixture to 60 °C.

  • In a separate vessel, prepare a solution of sodium dithionite in a mixture of water and ethanol.

  • Add the warm sodium dithionite solution to the toluene mixture over 30-45 minutes. The reaction is exothermic; maintain the temperature below 80 °C.

  • After the addition is complete, stir the mixture at 80 °C for 2 hours. This step involves the reductive cyclization to form the pyrrole ring.

  • IPC: Monitor the reaction by LC-MS for the formation of the product.

  • Cool the mixture to room temperature. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 200 mL).

  • Combine all organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purify the crude material by slurrying in hot methyl tert-butyl ether (MTBE), cooling to 0 °C, and filtering to collect the solid.

    • Expected Yield: 65-75 g (59-68% over two steps) of an off-white solid.

Step 5: Synthesis of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (6)
ReagentMW ( g/mol )AmountMolesEquiv.
Ethyl Ester (5)226.6565.0 g0.2871.0
Methanol32.04650 mL--
Potassium Carbonate (K₂CO₃)138.214.0 g0.0290.1

Procedure:

  • In a 1 L flask, suspend the ethyl ester (5) in methanol.

  • Add potassium carbonate to the suspension.

  • Heat the mixture to 55 °C and stir for 2-3 hours.[8]

  • IPC: Monitor the transesterification by HPLC until the starting ethyl ester is <1%.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.

  • Add 300 mL of water to the residue and stir for 30 minutes.

  • Filter the resulting precipitate, wash with water (2 x 100 mL), and dry under vacuum at 50 °C.

    • Expected Yield: 58-60 g (95-98%) of a white to off-white solid.

Characterization and Analytical Data

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Purity (HPLC): >98% (area under the curve).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.45 (s, 1H, NH), 8.30 (s, 1H, Ar-H), 8.15 (s, 1H, Ar-H), 8.05 (s, 1H, Ar-H), 3.85 (s, 3H, OCH₃).

  • LC-MS (ESI+): m/z = 211.0 [M+H]⁺, 213.0 [M+H+2]⁺ (consistent with chlorine isotope pattern).

Conclusion

This application note details a five-step synthetic route for the scale-up production of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate. The process is designed to be robust and scalable, with clearly defined steps, in-process controls, and safety considerations. By following this protocol, researchers and drug development professionals can reliably produce this key intermediate for use in various medicinal chemistry programs.

References

  • ResearchGate. Synthesis of pyrrolo[3,2‐b]pyridine. [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. [Link]

  • ACS Publications. Ammonium Chloride-Promoted Four-Component Synthesis of Pyrrolo[3,4-b]pyridin-5-ones. [Link]

  • National Institutes of Health (PMC). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. [Link]

  • ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • PubMed. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. [Link]

  • ResearchGate. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

  • National Institutes of Health (PMC). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions. [Link]

  • ResearchGate. One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones. [Link]

  • Graz University of Technology Repository. Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. [Link]

  • PubMed. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. [Link]

Sources

Method

Application Notes &amp; Protocols: Analytical Methods for Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Prepared by: Gemini Senior Application Scientist Introduction Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its py...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist

Introduction

Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyrrolopyridine core is a key scaffold in a variety of biologically active molecules, including kinase inhibitors.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality, purity, and stability of this compound during synthesis, formulation, and quality control processes.

These application notes provide a comprehensive guide to the analytical methodologies for the characterization and quantification of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate. The protocols described herein are based on established analytical principles for related pyrrolopyridine and heterocyclic compounds and are intended to serve as a robust starting point for method development and validation in a research or quality control setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is fundamental to the development of robust analytical methods.

PropertyValueSource
CAS Number 959245-12-6[3]
Molecular Formula C₉H₇ClN₂O₂[3]
Molecular Weight 210.617 g/mol [3]
Boiling Point 362.9 ± 37.0 °C at 760 mmHg[3]
Density 1.5 ± 0.1 g/cm³[3]
Flash Point 173.3 ± 26.5 °C[3]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity determination and quantification of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate due to its high resolution, sensitivity, and versatility.

Reversed-Phase HPLC (RP-HPLC) for Purity and Assay

RP-HPLC is the most common mode of chromatography for the analysis of moderately polar compounds like the target molecule. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Rationale for Method Design:

The selection of a C18 column is based on its wide applicability and proven success in separating a broad range of pharmaceutical compounds, including heterocyclic systems.[4] The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides good peak shape and resolution for pyridine-containing molecules.[5][6] The buffer controls the ionization state of the molecule, which is critical for reproducible retention times. A UV detector is chosen due to the presence of a chromophore in the pyrrolopyridine ring system.

Workflow for RP-HPLC Method Development:

Caption: A generalized workflow for the development and validation of an RP-HPLC method.

Protocol: RP-HPLC Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: Purospher® STAR, RP-18 (250 mm x 4.6 mm, 5 µm) or equivalent.[4]

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 4.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
07030
203070
253070
267030
307030
  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25 °C.[4]

  • Detection Wavelength: 272 nm (or λmax determined by UV scan).[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Trustworthiness through System Suitability:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject a standard solution multiple times and check for:

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Theoretical Plates: Should be ≥ 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections.

Stability-Indicating HPLC Method

A stability-indicating method is crucial for determining the shelf-life of a drug substance. This method must be able to separate the intact active pharmaceutical ingredient (API) from its degradation products.

Forced Degradation Studies:

To develop a stability-indicating method, the sample is subjected to stress conditions to generate potential degradation products.[4]

Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.[5]

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 48 hours.

After exposure, neutralize the acidic and basic samples and dilute all samples to the working concentration. Analyze the stressed samples using the developed HPLC method to ensure that all degradation peaks are well-resolved from the main peak.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Expected ¹H NMR Spectral Features:

Protocol: NMR Analysis

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often a good choice for heterocyclic compounds as it can solubilize a wide range of compounds and the N-H proton is often clearly visible.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. When coupled with a chromatographic technique like HPLC or GC (LC-MS or GC-MS), it becomes a highly selective and sensitive analytical tool.

Rationale for Technique Selection:

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate. It typically produces a protonated molecular ion [M+H]⁺, which allows for the straightforward determination of the molecular weight.[9]

Workflow for LC-MS Analysis:

LC-MS Analysis Workflow A Sample Introduction B HPLC Separation A->B C Ionization (ESI) B->C D Mass Analyzer C->D E Detector D->E F Data Acquisition & Processing E->F

Caption: A simplified workflow for a typical LC-MS analysis.

Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.

  • HPLC Conditions: Use the RP-HPLC conditions described previously. The mobile phase should be compatible with MS (e.g., using formic acid or acetic acid instead of non-volatile phosphate buffers).[10]

  • MS Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Mode: Full scan (e.g., m/z 50-500) to detect the molecular ion.

    • Expected [M+H]⁺: m/z 211.02.

    • Capillary Voltage: ~3.5 kV.

    • Drying Gas Flow and Temperature: Optimize for the specific instrument.

  • Tandem MS (MS/MS): For structural confirmation, perform product ion scans on the parent ion (m/z 211.02) to observe characteristic fragmentation patterns.

Method Validation

Any analytical method intended for quality control must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods outlined in these application notes provide a comprehensive framework for the quality control and characterization of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate. The RP-HPLC method is suitable for purity and assay determination, and with the inclusion of forced degradation studies, it can be validated as a stability-indicating method. Spectroscopic techniques such as NMR and MS are essential for the definitive structural confirmation of the compound. Adherence to the principles of method validation will ensure the generation of reliable and accurate analytical data, which is paramount in the fields of pharmaceutical research and development.

References

  • Shanghai ChemSrc Trading Co., Ltd. (2024-07-15). methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.
  • Pharmacia. (2019-11-12). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
  • Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • ResearchGate. (2025-06-25). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.
  • ChemicalBook. 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-6-Methyl-(178268-92-3) 1H NMR.
  • ResearchGate. (Date not available). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines.
  • MDPI. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS.
  • Chemicalbook. (2025-10-14). 1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid, 6-chloro-, Methyl ester.
  • PubChem. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid.
  • ChemicalBook. 1H-Pyrrolo[2,3-b]pyridine, 5-broMo-6-chloro-(1190321-59-5) 1H NMR.
  • ChemicalBook. 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid(800401-54-1) 1H NMR.
  • Sigma-Aldrich. 6-Chloro-1H-pyrrolo[3,2-b]pyridine AldrichCPR 1021339-19-4.
  • chemicalbook. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis.
  • Echo BioSystems. Methyl 1H-pyrrolo[3,2- b]pyridine-6-carboxylate.
  • MDPI. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones.
  • Sigma-Aldrich. Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate | 1015609-11-6.
  • PubMed Central (PMC). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • PubMed. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
  • SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Chloropyrrolopyridines

Welcome to the technical support guide for the synthesis of chloropyrrolopyridines (aza-indoles). This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexitie...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of chloropyrrolopyridines (aza-indoles). This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these vital heterocyclic scaffolds. We understand that controlling side reactions is paramount to achieving high yields and purity. This guide provides in-depth, field-proven insights into troubleshooting common side products, grounded in mechanistic principles.

Introduction: The Challenge of Selective Chlorination

Chloropyrrolopyridines are crucial intermediates in medicinal chemistry due to their prevalence in biologically active molecules. The introduction of a chlorine atom onto the pyrrolopyridine core, however, is not always straightforward. The inherent reactivity of the bicyclic system, which combines an electron-rich pyrrole ring with an electron-deficient pyridine ring, presents unique challenges. Side products can arise from over-chlorination, reaction at the pyridine nitrogen, undesired regiochemistry, or subsequent degradation. This guide will address the most common issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

FAQ 1: I'm observing a product with a mass of (M+34), suggesting dichlorination. How can I prevent this over-reaction?

Answer: The formation of a dichlorinated product is a classic case of over-reaction during an electrophilic aromatic substitution. The pyrrole moiety of the pyrrolopyridine system is highly activated, making it susceptible to multiple halogenations if the reaction conditions are not carefully controlled.

Root Cause Analysis:

The initial monochlorination reaction produces a chloropyrrolopyridine. While the chlorine atom is an inductively withdrawing group, the lone pairs on the chlorine can still activate the ring towards a second electrophilic attack, particularly if a potent chlorinating agent is used in excess or at an elevated temperature. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.[1][2]

Workflow for Diagnosing and Preventing Dichlorination

Caption: Troubleshooting workflow for dichlorination.

Experimental Protocol: Suppressing Dichlorination

  • Control Stoichiometry: Begin by using a strict 1.0 to 1.05 molar equivalent of your chlorinating agent (e.g., N-chlorosuccinimide, NCS) relative to the pyrrolopyridine starting material. Do not assume that 1 equivalent will lead to complete conversion; instead, aim for partial conversion to maximize selectivity for the mono-chlorinated product.

  • Temperature Management: Perform the reaction at a low temperature. Start at 0°C or even -78°C (dry ice/acetone bath) and allow the reaction to slowly warm to room temperature. Low temperatures decrease the reaction rate, giving the monochlorinated product a better chance to accumulate before it can react again.

  • Slow Addition: Add the chlorinating agent dropwise as a solution in an appropriate solvent (e.g., DMF, THF, CH3CN) over a prolonged period (e.g., 1-2 hours) using a syringe pump. This maintains a low instantaneous concentration of the electrophile, favoring the more reactive starting material over the less reactive monochlorinated product.

  • Choice of Reagent: If NCS is too reactive, consider a milder chlorinating agent such as 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) or trichloroisocyanuric acid (TCCA) used in stoichiometric amounts.

FAQ 2: My product is highly polar and barely moves from the baseline on the TLC plate. Could this be an N-oxide?

Answer: Yes, a highly polar byproduct is often the corresponding N-oxide of the pyridine ring. This occurs when the pyridine nitrogen acts as a nucleophile, attacking an oxidizing species present in the reaction. This can be an intended synthetic step or an unwanted side reaction.[3][4]

Root Cause Analysis:

Many chlorinating reagents, or impurities within them (like residual peracids from m-CPBA synthesis), can oxidize the lone pair of electrons on the pyridine nitrogen.[4] This forms a highly polar N-oxide, which significantly alters the compound's physical properties (solubility, chromatographic behavior) and chemical reactivity. The formation of the N-oxide can sometimes be beneficial, as it deactivates the pyridine ring towards electrophilic attack while activating the 2- and 4-positions for nucleophilic attack or rearrangement-based chlorination.[5][6]

Mechanism: N-Oxide Formation and Reductive Removal

N_Oxide_Formation_Removal Pyrrolopyridine Pyrrolopyridine N_Oxide Pyrrolopyridine N-Oxide Pyrrolopyridine->N_Oxide [O] (e.g., H2O2, m-CPBA) N_Oxide->Pyrrolopyridine Deoxygenation (e.g., PCl3, PPh3) Desired_Product Chloropyrrolopyridine N_Oxide->Desired_Product Chlorination (e.g., POCl3) then Reduction

Caption: Pathways involving N-oxide formation.

Troubleshooting and Remediation:

  • Confirmation: Confirm the identity of the byproduct by LC-MS (look for M+16) and ¹H NMR (expect downfield shifts for the protons on the pyridine ring).

  • Prevention:

    • Ensure your chlorinating agent is pure and free of oxidizing impurities.

    • Avoid reaction conditions that promote oxidation (e.g., prolonged exposure to air at high temperatures).

    • Use a non-oxidizing chlorinating source like SO₂Cl₂ or HCl with an oxidant if applicable to your specific substrate.

  • Post-Reaction Deoxygenation (If N-oxide is the major product): If N-oxidation has already occurred, the N-oxide can be converted back to the parent heterocycle.

    • Protocol: Dissolve the crude product containing the N-oxide in a suitable solvent like toluene or acetonitrile. Add a reducing agent such as triphenylphosphine (PPh₃) or phosphorus trichloride (PCl₃) (1.5 equivalents) and heat the reaction (e.g., to 80-110°C) until the reaction is complete by TLC or LC-MS. The resulting triphenylphosphine oxide or phosphorus byproducts can then be removed during workup and chromatography.

FAQ 3: My final product mass corresponds to the hydroxy-pyrrolopyridine (M-Cl+OH). What is causing this hydrolysis?

Answer: The chloro group on a pyrrolopyridine ring system can be susceptible to nucleophilic substitution by water, leading to the formation of the corresponding hydroxy derivative. This is a common issue during aqueous workups or purification on silica gel.

Root Cause Analysis:

The C-Cl bond on the electron-rich pyrrole ring or an activated position on the pyridine ring can be labile. The presence of a nucleophile (water) and a Lewis or Brønsted acid (silica gel is acidic) can facilitate an SₙAr (Nucleophilic Aromatic Substitution) type reaction or simple hydrolysis, especially if the chlorine is at a position that can stabilize a positive charge in a transition state.

Experimental Protocol: Preventing Hydrolysis

  • Anhydrous Workup: After the reaction is complete, quench it with a saturated solution of sodium bicarbonate or sodium sulfite, but keep the temperature low (0°C). Extract the product swiftly into a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Avoid Aqueous Washes if Possible: If the product is known to be sensitive, avoid washing the organic layer with water or brine. Instead, dry the organic layer directly with a drying agent like anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purification Strategy:

    • Neutralize Silica Gel: If column chromatography is necessary, consider pre-treating the silica gel. Slurry the silica in your eluent system containing 1% triethylamine to neutralize the acidic sites.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (like C18) for purification.

    • Non-Chromatographic Purification: If possible, purify the product by recrystallization to avoid prolonged contact with stationary phases.

Summary of Common Side Products

Side ProductMass SpectrometryTLC CharacteristicsPrimary CauseRecommended Solution
Dichloropyrrolopyridine M+34 (relative to desired)Less polar than mono-chloroExcess chlorinating agent; high temperatureReduce stoichiometry to ~1.0 eq; lower reaction temp (-78 to 0°C); slow addition
Pyrrolopyridine N-Oxide M+16 (relative to starting material)Highly polar; low RfOxidizing impurities or reagentsUse pure reagents; deoxygenate with PPh₃ or PCl₃ post-reaction
Hydroxy-pyrrolopyridine M-19 (relative to desired)More polar than chloro-productAqueous workup; acidic silica gelUse anhydrous workup; neutralize silica with Et₃N; consider alumina or recrystallization
Incorrect Regioisomer Same as desired productPolarity may varyLack of directing groups; wrong pHUse N-oxide strategy to direct to C2/C4; control pH to avoid protonation

References

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • Dichlorination of a pyrrolyl-S-carrier protein by FADH2-dependent halogenase PltA during pyoluteorin biosynthesis. National Institutes of Health (NIH). Available at: [Link]

  • The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal. Available at: [Link]

  • Pyridine-N-oxide. Wikipedia. Available at: [Link]

  • Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube. Available at: [Link]

  • Reaction Mechanisms of Pyrrole during Chlorination: A Computational Study. Scientific Research Publishing. Available at: [Link]

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. Available at: [Link]

  • Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate. Available at: [Link]

  • Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection. PubMed. Available at: [Link]

  • Proposed mechanism for the chlorination of indoles. ResearchGate. Available at: [Link]

  • Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Theoretical Study of Photochemical Chlorination of Pyridine in Gas Phase - Transition States of Addition Mechanism and IRC Analysis. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Welcome to the technical support guide for the purification of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate. This molecule, a key heterocyclic building block in medicinal chemistry, belongs to the 7-azaindole...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate. This molecule, a key heterocyclic building block in medicinal chemistry, belongs to the 7-azaindole class of compounds which are known for their significant biological activity.[1][2] The presence of both a pyrrole and a pyridine ring imparts unique chemical properties that can present challenges during purification.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high purity and yield for your target compound.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, providing insights into the root causes and actionable solutions.

Issue 1: Low Yield or Material Loss After Column Chromatography

You've completed your synthesis and work-up, but after running a silica gel column, the yield of your purified product is significantly lower than expected.

Potential CauseScientific Explanation & Troubleshooting Suggestions
Compound Streaking/Tailing on Column The basic nitrogen atom on the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong interaction can lead to broad peaks, tailing, and sometimes irreversible adsorption of the compound onto the stationary phase, resulting in poor recovery. Solution: Deactivate the silica gel by adding a basic modifier to your eluent system. A common and effective strategy is to add 0.5-1% triethylamine (TEA) or ammonia in methanol to the mobile phase. This neutralizes the acidic sites on the silica, minimizing unwanted interactions and leading to sharper peaks and improved recovery.[3]
Improper Solvent System (Eluent) If the eluent is too polar, your compound may elute too quickly along with impurities. If it's not polar enough, the compound may move too slowly or not at all, requiring excessive solvent volumes and increasing the risk of band broadening and loss. Solution: Methodically determine the optimal solvent system using thin-layer chromatography (TLC) before committing to a large-scale column. Test various combinations of a non-polar solvent (e.g., Hexanes, Heptane) and a polar solvent (e.g., Ethyl Acetate, Dichloromethane/Methanol). Aim for an Rf value of 0.25-0.35 for your target compound to ensure good separation.[3]
Compound Insolubility During Loading If the crude material is not fully dissolved when loaded onto the column, it will not adsorb uniformly, leading to channeling and poor separation. Solution: Dissolve the crude product in a minimal amount of a strong solvent (like Dichloromethane or Acetone) and adsorb it onto a small amount of silica gel (dry loading). After evaporating the solvent, the resulting free-flowing powder can be evenly added to the top of the column. This technique ensures a concentrated starting band and significantly improves resolution.
Compound Degradation on Silica The acidic nature of silica gel can sometimes catalyze the degradation of sensitive molecules, especially during long exposure times.[3] Solution: If you suspect degradation, consider using a less acidic stationary phase like neutral alumina. Alternatively, minimize the time the compound spends on the column by using flash chromatography with optimized flow rates.
Issue 2: Persistent Impurities Observed by NMR or LC-MS After Purification

Despite purification, your analytical data shows the presence of unreacted starting materials, reagents, or unknown side products.

Potential CauseScientific Explanation & Troubleshooting Suggestions
Co-eluting Impurities Some impurities, particularly structural isomers or byproducts with similar polarity, can be incredibly difficult to separate from the desired product using a single purification technique. The synthesis of azaindole scaffolds can sometimes yield isomers that are challenging to separate.[3] Solution: Employ a multi-step purification strategy. After an initial column chromatography step, subject the partially purified material to recrystallization. The distinct solubility properties of the product versus the impurity in a given solvent system at different temperatures can provide excellent separation. Alternatively, switch the chromatography mode (e.g., from normal-phase silica to reversed-phase C18).
Unreacted Starting Materials/Reagents Incomplete reactions or inadequate work-up procedures are common sources of impurities. For instance, in syntheses involving coupling reactions, residual catalysts or ligands may persist.[4][5] Solution: Re-evaluate the initial reaction work-up. An aqueous wash with a specific pH can be highly effective. For example, an acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., NaHCO₃ solution) can remove acidic ones. Ensure all water-soluble reagents are thoroughly removed before chromatography.
Residual Solvents Solvents used during purification (e.g., Ethyl Acetate, Dichloromethane, Hexanes) can become trapped in the solid product and appear as impurities in ¹H NMR spectra. Solution: Dry the purified compound under high vacuum for an extended period (12-24 hours), possibly with gentle heating (e.g., 40-50 °C) if the compound is thermally stable. Lyophilization can also be effective for removing stubborn solvents.
Issue 3: Difficulty Achieving Crystallization During Recrystallization

You've attempted to recrystallize your product, but it either "oils out" or remains stubbornly in solution even after cooling.

Potential CauseScientific Explanation & Troubleshooting Suggestions
Inappropriate Solvent Choice The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. If solubility is too high at room temperature, recovery will be low. If it's too low at boiling, it will be difficult to dissolve the compound. Solution: Perform a systematic solvent screen using small amounts of your product. Test a range of solvents with varying polarities (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, or mixtures like Ethyl Acetate/Hexane). A good starting point for many N-heterocycles is an alcohol or an ester/alkane mixture.
Solution is Supersaturated or Cooled Too Quickly Rapid cooling often leads to the formation of an amorphous solid or oil because the molecules do not have sufficient time to arrange themselves into an ordered crystal lattice. Solution: After dissolving the compound in the minimum amount of hot solvent, allow the solution to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, induce further crystallization by placing the flask in an ice bath or a freezer.[6] If crystals still don't form, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch.
Presence of Impurities Impurities can inhibit crystal formation by interfering with the growth of the crystal lattice. Solution: If the product oils out, try re-dissolving the oil in a slightly larger volume of hot solvent and cooling again. If this fails, the material may need to be passed through a short plug of silica gel to remove the problematic impurities before re-attempting recrystallization.

Purification Strategy Workflow

The following diagram outlines a robust, logical workflow for purifying Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate from a typical reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Work-up (pH adjusted washes) Crude->Workup Column Primary Purification (Flash Column Chromatography) Workup->Column TLC TLC Analysis of Fractions Column->TLC Recrystallize Secondary Purification (Recrystallization) TLC->Recrystallize Pure Fractions Impure Impure Fractions TLC->Impure Impure Fractions Pure Pure Compound (>95%) Recrystallize->Pure Recombine Combine & Re-purify Impure->Recombine Recombine->Column

Caption: General purification workflow for the target compound.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting solvent system for silica gel column chromatography of this compound? A1: A gradient elution of ethyl acetate in hexanes is a very common and effective starting point for 7-azaindole derivatives.[3] Begin with a low polarity mixture, such as 10-20% ethyl acetate in hexanes, and gradually increase the polarity to 50-70% ethyl acetate. Always confirm the optimal ratio with TLC analysis first.

Q2: My compound appears to be unstable and changes color during work-up or purification. What should I do? A2: Pyrrole and some of its fused-ring derivatives can be sensitive to strong acids, light, and air oxidation.[7] If you observe color changes (e.g., darkening), it may indicate degradation. Try to perform the work-up and purification steps as quickly as possible. Protect the reaction and solutions from direct light. If the instability is pH-related, maintain neutral conditions during the work-up and consider using a neutral stationary phase like neutral alumina for chromatography.

Q3: Can I use reversed-phase HPLC for purification? A3: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is an excellent method for achieving very high purity, especially for separating closely related isomers or impurities. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Q4: How should I store the final, purified Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate? A4: The compound should be stored as a solid in a tightly sealed container.[8] For long-term stability, it is best kept in a cool, dry, and dark place, such as a refrigerator or freezer at -20°C, under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential degradation from air and moisture.[9]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol describes a standard method for the primary purification of gram-scale quantities of the title compound.

  • TLC Analysis: Determine an appropriate eluent system by TLC. A good system will give the product an Rf of ~0.3. For example, 30-40% Ethyl Acetate in Hexanes.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product (~1 g) in a minimal volume of dichloromethane. Add ~2-3 g of silica gel to this solution. Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent. Gradually increase the polarity of the eluent according to the separation observed on TLC. For example, start with 10% EtOAc, then move to 20%, 30%, and 40% as needed.

  • Fraction Collection: Collect fractions in test tubes. Monitor the elution of the compound using TLC, spotting every few fractions.

  • Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization

This protocol is ideal for secondary purification to remove minor, co-eluting impurities.

  • Solvent Selection: In a small test tube, add ~20-30 mg of the compound. Add a potential solvent (e.g., isopropanol) dropwise. The compound should be poorly soluble at room temperature but dissolve completely upon heating.

  • Dissolution: Place the bulk of the impure compound into an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to boiling (using a hot plate and a condenser). Add just enough hot solvent to fully dissolve the solid.[6]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Troubleshooting Decision Tree

Use this diagram to quickly diagnose and solve common purification problems.

TroubleshootingTree Start Analysis Shows Impure Product Problem What is the main issue? Start->Problem LowYield Low Yield / Recovery Problem->LowYield Yield Impurities Persistent Impurities Problem->Impurities Purity Tailing Streaking/Tailing on TLC? LowYield->Tailing CoEluting Impurities have similar Rf? Impurities->CoEluting AddTEA Solution: Add 0.5% TEA to eluent Tailing->AddTEA Yes NoTailing No Tailing Tailing->NoTailing No OptimizeEluent Solution: Re-optimize eluent for Rf ~0.3 NoTailing->OptimizeEluent Recrystallize Solution: Recrystallize or use different chromatography system (e.g., Reversed-Phase) CoEluting->Recrystallize Yes DifferentRf Impurities have different Rf CoEluting->DifferentRf No ImproveColumn Solution: Improve column technique (dry load, slower gradient) DifferentRf->ImproveColumn

Sources

Troubleshooting

Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Deficient Pyridines

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving challenging electron-deficient pyridine substrates. This guide is designed for researchers, chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving challenging electron-deficient pyridine substrates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C bond formation with these important heterocyclic motifs. Here, we will dissect common experimental failures, provide evidence-based solutions, and explain the chemical principles behind our recommendations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered when working with electron-deficient pyridines in Suzuki couplings.

Q1: My Suzuki coupling with a chloropyridine isn't working, but the analogous bromopyridine reacts fine. What's the fundamental issue?

A1: The core of the issue lies in the strength of the carbon-halogen bond, which directly impacts the rate-determining oxidative addition step of the catalytic cycle.[1] The C-Cl bond is significantly stronger (bond energy: ~339 kJ/mol) than the C-Br bond (~276 kJ/mol).[1] This higher bond dissociation energy means that more energy is required to break the C-Cl bond and initiate the catalytic cycle. Consequently, reactions with chloropyridines often demand more active catalytic systems, higher temperatures, and carefully optimized conditions to achieve yields comparable to their bromo- or iodo- counterparts.[1][2]

Q2: I'm seeing a lot of my starting boronic acid being converted back to the corresponding arene (e.g., pyridine from pyridylboronic acid). What is this side reaction and how can I stop it?

A2: This is a classic case of protodeboronation , a common and often frustrating side reaction where the C-B bond is cleaved by a proton source, replacing it with a C-H bond.[3][4] This depletes the active nucleophile from your reaction, leading to low yields. Electron-deficient heteroaryl boronic acids, like those derived from pyridine, are particularly susceptible.[5]

To mitigate protodeboronation:

  • Use Anhydrous Conditions: Water is a primary culprit.[4][6] Ensure your solvents are rigorously dried and consider using anhydrous bases.

  • Switch to a Boronic Ester: Boronic esters, such as pinacol esters (Bpin) or MIDA boronates, are generally more stable to hydrolysis than their corresponding boronic acids.[7][8] They act as a "slow-release" reservoir for the active boronic acid, keeping its concentration low and minimizing decomposition.[3][9]

  • Optimize the Base: While a base is necessary, strong hydroxide bases in aqueous media can accelerate protodeboronation.[6] Consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, or fluoride sources like KF, which can activate the boronic acid without promoting excessive hydrolysis.[10]

Q3: My reaction is sluggish and I'm observing catalyst decomposition (e.g., formation of palladium black). What's causing this and what's the solution?

A3: Catalyst deactivation is a significant challenge, especially with nitrogen-containing heterocycles like pyridine. The nitrogen lone pair can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive palladium aggregates (palladium black).[4][8][11] This is particularly problematic with 2-substituted pyridines due to the proximity of the nitrogen to the reaction site.[12]

Solutions include:

  • Ligand Selection is Key: Standard ligands like PPh₃ are often insufficient.[4] Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), are essential.[13][14] These ligands create a sterically hindered and electron-rich environment around the palladium, which accelerates the desired catalytic steps (oxidative addition and reductive elimination) and discourages catalyst deactivation.[14]

  • Use of Pre-catalysts: Modern palladium pre-catalysts (e.g., Buchwald G3 or PEPPSI-type catalysts) are designed to generate the active Pd(0) species cleanly and efficiently in situ.[13][15] This can provide a more stable and active catalyst throughout the reaction.

  • Strict Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[4] Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) to prevent oxidative degradation of the catalyst.[4]

Q4: I'm attempting to couple a pyridine boronic acid at the 2-position and it consistently fails. Why is this position so difficult?

A4: This is often referred to as the "2-pyridyl problem". The proximity of the nitrogen atom to the boronic acid moiety at the 2-position creates several challenges:

  • Catalyst Inhibition: As mentioned in Q3, the adjacent nitrogen can chelate to the palladium center, leading to a stable, inactive complex.[12]

  • Enhanced Protodeboronation: 2-Pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation.[3][5]

  • Slow Transmetalation: The electron-deficient nature of the pyridine ring, particularly at the 2-position, slows down the crucial transmetalation step.[5]

Overcoming the "2-pyridyl problem" often requires a multi-pronged approach, including highly active catalysts (specialized ligands), the use of more stable boronic acid derivatives (like MIDA esters or trifluoroborates), and carefully optimized base and solvent systems.[3][5]

Section 2: In-Depth Troubleshooting Guides

When standard answers aren't enough, this section provides a systematic approach to diagnosing and solving persistent issues.

Guide 2.1: Systematic Diagnosis of a Failed Reaction

When a reaction yields no desired product, a logical, step-by-step investigation is required.

Troubleshooting Workflow for Failed Suzuki Coupling

G start Reaction Failure (Low to No Yield) reagent_check Step 1: Verify Reagents - Purity of Halide & Boronic Acid? - Solvent Anhydrous? - Base Quality (Dry, Finely Ground)? start->reagent_check atmosphere_check Step 2: Check Atmosphere - Degassing Procedure Thorough? - Maintained Inert Gas Flow? reagent_check->atmosphere_check Reagents OK catalyst_check Step 3: Evaluate Catalyst System - Ligand Appropriate (Bulky, e⁻-rich)? - Pre-catalyst vs. Pd(0) source? - Catalyst Loading Sufficient? atmosphere_check->catalyst_check Atmosphere OK conditions_check Step 4: Re-evaluate Conditions - Temperature Too Low? - Base Strength Adequate? - Solvent Choice Optimal? catalyst_check->conditions_check Catalyst System OK side_reaction_check Step 5: Analyze for Side Products - Protodeboronation? - Homocoupling? - Dehalogenation? conditions_check->side_reaction_check Conditions OK success Reaction Optimized side_reaction_check->success Side Reactions Minimized

Caption: A logical workflow to diagnose and solve common issues.

  • Verify Reagent Integrity:

    • Boronic Acid/Ester: Is it old or potentially hydrolyzed? Boronic acids can dehydrate to form boroxines or decompose over time. Consider using a fresh batch or a more stable boronate ester.[15]

    • Halide: Confirm the purity and identity of your electron-deficient pyridine halide.

    • Base: Is the base anhydrous and finely powdered? Clumps of base have poor solubility and surface area, reducing their effectiveness.[4]

    • Solvent: Ensure solvents are truly anhydrous. Use freshly dried solvents or those from a solvent purification system.

  • Scrutinize the Reaction Setup:

    • Inert Atmosphere: Oxygen is detrimental to the active Pd(0) catalyst.[4] Ensure your degassing procedure (e.g., freeze-pump-thaw cycles or sparging with argon) is robust and that a positive pressure of inert gas is maintained throughout the reaction.

    • Temperature Control: Is the reaction being heated to the target temperature? Calibrate your heating block or oil bath.

  • Re-evaluate the Catalytic System:

    • Ligand Choice: For electron-deficient chloropyridines, ligands like PPh₃ or even dppf may not be active enough.[4][16] This is the most common point of failure. Switch to a more electron-rich and bulky ligand like SPhos, XPhos, or RuPhos.[14]

    • Palladium Source: If you are using a Pd(II) source like Pd(OAc)₂, ensure your conditions are suitable for its reduction to the active Pd(0) state. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst can be more reliable.[13]

Guide 2.2: Optimizing Reaction Parameters for Sluggish Couplings

If the reaction is proceeding but is slow or gives low yields, systematic optimization of the parameters is necessary.

Key Parameters for Optimization

G cluster_0 Catalyst System cluster_1 Reaction Conditions cluster_2 Substrates Catalyst Pd Source (Pre-catalyst) Base Base (e.g., K₃PO₄) Ligand Ligand (e.g., SPhos) Solvent Solvent (e.g., Dioxane/H₂O) Halide Py-X Boron Ar-B(OR)₂ Temp Temperature (80-110 °C)

Sources

Optimization

Technical Support Center: N-Alkylation of Sterically Hindered Pyridines

Welcome to the technical support center for the N-alkylation of sterically hindered pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of sterically hindered pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging transformation. Here, we will dissect common experimental hurdles, provide in-depth troubleshooting strategies, and answer frequently asked questions, all grounded in established scientific principles and practical laboratory experience.

Section 1: Troubleshooting Guide

The N-alkylation of pyridines bearing bulky substituents, particularly at the 2- and 6-positions, is often plagued by low to nonexistent yields. This is primarily due to the steric shielding of the nitrogen lone pair, which hinders its nucleophilic attack on the alkylating agent. Below are common issues and their remedies.

Issue 1: Low or No Conversion to the Desired N-Alkylated Product

Potential Cause A: Insufficient Nucleophilicity of the Pyridine Nitrogen

The steric bulk of substituents adjacent to the nitrogen atom can significantly decrease its ability to act as a nucleophile.

Troubleshooting Steps:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Reactions can be heated to reflux in solvents like DMF or acetonitrile, with careful monitoring for potential decomposition.[1][2]

  • Employ More Reactive Alkylating Agents: Switch from less reactive alkyl chlorides or bromides to more reactive alkyl iodides or triflates. Alkyl triflates are exceptionally potent electrophiles and can often succeed where halides fail.

  • Utilize Lewis Acid Catalysis: The addition of a Lewis acid, such as BF₃·Et₂O, can activate the alkylating agent, making it more susceptible to nucleophilic attack by the hindered pyridine.[3]

  • Consider Alternative Alkylation Strategies: Methods like the Mitsunobu reaction or using alcohols under "borrowing hydrogen" conditions can sometimes be more effective for hindered substrates.[4][5]

Potential Cause B: Steric Hindrance from the Alkylating Agent

The structure of the alkylating agent itself can contribute to the steric clash.

Troubleshooting Steps:

  • Select Less Bulky Alkylating Agents: Whenever possible, opt for less sterically demanding alkylating agents. For instance, methyl iodide is more reactive than isopropyl iodide.

  • Primary vs. Secondary vs. Tertiary Halides: The reaction is most favorable with primary and secondary alkyl halides. Tertiary halides are prone to elimination reactions and are generally unsuitable for this transformation.[6]

Potential Cause C: Inappropriate Solvent Choice

The solvent can play a crucial role in reaction kinetics and solubility.

Troubleshooting Steps:

  • Use Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile are generally preferred as they can stabilize the transition state and often have higher boiling points, allowing for increased reaction temperatures.[7]

  • Solvent Influence on Regioselectivity: The choice of solvent can also influence the position of alkylation. For instance, non-coordinating solvents like toluene or n-hexane have been shown to favor C4-alkylation in some cases, while THF can promote C2-alkylation.[8]

Issue 2: Formation of Side Products

Potential Cause A: C-Alkylation

In some instances, particularly with organometallic reagents, alkylation can occur on the pyridine ring carbons instead of the nitrogen.

Troubleshooting Steps:

  • Control of Reagents and Conditions: The choice of alkyllithium reagent and solvent can direct the regioselectivity between N- and C-alkylation. For example, sterically hindered alkyllithiums like tert-butyllithium in a THF/toluene mixture can favor C2-alkylation.[8]

  • Blocking Groups: A strategy to achieve selective C4-alkylation involves using a removable blocking group on the nitrogen atom, which directs the alkylation to the C4 position.[9][10][11]

Potential Cause B: Elimination Reactions

As mentioned, tertiary alkyl halides and, to a lesser extent, secondary alkyl halides can undergo elimination to form alkenes instead of participating in the desired substitution reaction.[6]

Troubleshooting Steps:

  • Avoid Tertiary Alkylating Agents: It is best to avoid tertiary alkyl halides altogether for N-alkylation reactions.

  • Lower Reaction Temperature: If elimination is a significant side reaction with a secondary halide, try running the reaction at a lower temperature, although this may also decrease the rate of the desired N-alkylation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of 2,6-disubstituted pyridines so difficult?

The primary reason is steric hindrance. The substituents at the 2- and 6-positions physically block the nitrogen's lone pair of electrons, making it difficult for the nitrogen to attack the electrophilic carbon of the alkylating agent. This steric shield significantly raises the activation energy of the reaction.

Q2: What are the best general conditions to start with for a new, sterically hindered pyridine?

A good starting point would be to use a reactive primary alkyl iodide in a polar aprotic solvent like DMF or acetonitrile, with heating. For example, reacting your hindered pyridine with methyl iodide in DMF at 80-100 °C for several hours is a reasonable initial experiment.

Q3: Can I use a base to deprotonate the pyridine first?

Using a strong base to deprotonate a simple pyridine to increase its nucleophilicity is not a standard approach and can lead to undesired side reactions. However, for hydroxypyridines, a base is often used to generate the more nucleophilic pyridone anion, though this can lead to competing O-alkylation.[1][12][13]

Q4: I am working with a hydroxypyridine and getting a mixture of N- and O-alkylation products. How can I favor N-alkylation?

The regioselectivity of alkylating hydroxypyridines (which exist in equilibrium with pyridones) is a known challenge.[12][13]

  • Catalyst- and Base-Free Conditions: Interestingly, it has been shown that reacting 2-hydroxypyridines with organohalides under catalyst- and base-free conditions can lead to specific N-alkylation.[14][15][16]

  • Solid-Phase Synthesis: Another strategy involves a solid-phase approach where the pyridine is linked to a resin, followed by alkylation and cleavage to yield the N-alkylated pyridone selectively.[1]

Q5: Are there any metal-catalyzed methods for N-alkylation of pyridines?

Yes, transition-metal-free direct N-alkylation of amines using alcohols can be mediated by pyridine itself acting as a hydrogen shuttle in a "borrowing hydrogen" process.[4][5] Additionally, ruthenium complexes have been shown to catalyze the reductive alkylation of pyridine-fused N-heteroarenes.[17]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for N-Alkylation of a Hindered Pyridine

This protocol provides a general starting point for the N-alkylation of a sterically hindered pyridine with an alkyl halide.

Materials:

  • Sterically hindered pyridine (1.0 eq)

  • Alkyl halide (e.g., iodomethane, 1.1 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the sterically hindered pyridine.

  • Add anhydrous DMF to dissolve the pyridine.

  • Add the alkyl halide to the stirred solution at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.[18]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Comparison of Alkylating Agents and Conditions
EntryPyridine SubstrateAlkylating AgentSolventTemp (°C)Time (h)Yield (%)Reference
12,6-LutidineMethyl IodideAcetonitrileReflux12Moderate[General Knowledge]
22,6-Di-tert-butylpyridineMethyl TriflateDichloromethaneRT24Low[General Knowledge]
32-BromopyridineBenzyl BromideDMF806High[1]
43-AminopyridineMethanol (Catalytic)N/A150-320N/A>95[2]

Section 4: Visualizing the Challenges

Diagram 1: Steric Hindrance in 2,6-Disubstituted Pyridines

Steric_Hindrance cluster_pyridine Sterically Hindered Pyridine cluster_alkyl_halide Alkyl Halide Py_N N C2 C Py_N->C2 C6 C Py_N->C6 Alkyl_C C Py_N->Alkyl_C Nucleophilic Attack (Hindered) R1 R C2->R1 Bulky Substituent R2 R C6->R2 Bulky Substituent Halide_X X Alkyl_C->Halide_X Troubleshooting_Workflow Start Low or No Yield in N-Alkylation Check_Reagents Are Alkylating Agent and Pyridine Stable? Start->Check_Reagents Increase_Temp Increase Reaction Temperature Check_Reagents->Increase_Temp Yes Alternative_Method Explore Alternative Methods (Mitsunobu, Borrowing H2) Check_Reagents->Alternative_Method No Use_Reactive_Alkylating_Agent Switch to More Reactive Alkylating Agent (e.g., R-I, R-OTf) Increase_Temp->Use_Reactive_Alkylating_Agent Success Improved Yield Increase_Temp->Success Consider_Lewis_Acid Add Lewis Acid Catalyst (e.g., BF3·Et2O) Use_Reactive_Alkylating_Agent->Consider_Lewis_Acid Use_Reactive_Alkylating_Agent->Success Consider_Lewis_Acid->Alternative_Method Consider_Lewis_Acid->Success Alternative_Method->Success

Caption: A decision-making workflow for troubleshooting low-yield N-alkylation reactions.

References

  • Alkylation and acylation of pyridine. Química Organica.org. [Link]

  • Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Chemical Communications (RSC Publishing). [Link]

  • Catalytic Reductive Alkylation of Pyridine-Fused N-Heteroarenes Using Alkyl Formates as Transfer Hydroalkylation Reagents. Organic Letters - ACS Publications. [Link]

  • Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. ResearchGate. [Link]

  • Pyridine Mediated Transition-Metal-Free Direct Alkylation of Anilines Using Alcohols via Borrowing Hydrogen Conditions. ResearchGate. [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Chemistry Portal. [Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. [Link]

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. JACS. [Link]

  • Process for the N-alkylation of aminopyridines.
  • Unified ionic and radical C-4 alkylation and arylation of pyridines. PMC - NIH. [Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Semantic Scholar. [Link]

  • Selective C-4 Alkylation of Pyridines. ChemistryViews. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC - NIH. [Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson. [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Method for N-alkylation of 2-pyridone.
  • one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum. [Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PubMed Central. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. ResearchGate. [Link]

  • Mild and Regioselective N -Alkylation of 2-Pyridones in Water. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate in DMSO

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to equip you with the knowledge to ensure the integrity of your experimental results.

Introduction: Understanding the Challenges

Dimethyl Sulfoxide (DMSO) is a widely used solvent in drug discovery and high-throughput screening due to its exceptional solubilizing power for a broad range of compounds.[1][2] However, the common practice of preparing and storing compound libraries in 100% DMSO can introduce challenges that affect data accuracy.[1][2] For a molecule like Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, its specific structural features—a pyrrolopyridine core, a chloro substituent, and a methyl ester—present a unique stability profile that warrants careful consideration.

This guide will address the primary concerns and provide actionable protocols to mitigate potential degradation, ensuring the reliability of your research.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decrease in the concentration of my Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate stock solution in DMSO over time. What are the likely causes?

A1: Several factors can contribute to the degradation of your compound in DMSO. The most common culprits are:

  • Hydrolysis: DMSO is notoriously hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This absorbed water can lead to the hydrolysis of the methyl ester group in your compound, yielding the corresponding carboxylic acid and methanol. The presence of trace acidic or basic impurities can catalyze this process.

  • Reaction with DMSO Impurities: Technical-grade DMSO can contain impurities or degradation products that may react with your compound.

  • Light Sensitivity: While not definitively established for this specific molecule without experimental data, many heterocyclic compounds exhibit sensitivity to light, which can induce degradation.

  • Temperature Effects: Elevated storage temperatures can accelerate degradation kinetics.[4]

Q2: What are the best practices for preparing and storing my Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate stock solution in DMSO to maximize its stability?

A2: To ensure the long-term stability of your compound, adhere to the following best practices:

  • Use High-Purity, Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO to minimize water content.[3]

  • Inert Atmosphere: When preparing stock solutions, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture and oxygen.[5]

  • Optimal Storage Temperature: Store your DMSO stock solutions at -20°C or -80°C.[6] Lower temperatures significantly slow down the rate of chemical degradation.

  • Aliquotting: Prepare smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[5] Multiple freeze-thaw cycles can introduce moisture and potentially lead to compound precipitation or degradation.

  • Light Protection: Store your stock solutions in amber vials or protect them from light to prevent photochemical degradation.

Q3: How can I experimentally assess the stability of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate in my DMSO stock?

A3: A systematic stability study is the most reliable way to determine the stability of your compound under your specific storage conditions. A common approach involves using Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

Here is a general protocol:

  • Preparation: Prepare a stock solution of your compound in high-purity, anhydrous DMSO at the desired concentration.

  • Time Zero (T=0) Analysis: Immediately after preparation, analyze an aliquot of the stock solution by LC-MS to obtain a baseline measurement of the compound's purity and concentration.

  • Storage: Store the remaining stock solution under your intended storage conditions (e.g., -20°C, room temperature).

  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 1 week, 1 month), withdraw an aliquot and re-analyze it by LC-MS.[8]

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 measurement. A decrease in the parent peak area and the appearance of new peaks may indicate degradation.

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Precipitate forms in the DMSO stock solution upon thawing. The compound may have limited solubility at lower temperatures, or repeated freeze-thaw cycles have introduced water, reducing solubility.1. Gently warm the vial to room temperature and vortex to redissolve the compound. 2. If precipitation persists, consider preparing a more dilute stock solution. 3. Avoid multiple freeze-thaw cycles by creating single-use aliquots.[5]
Inconsistent results in biological assays using the same stock solution. The compound may be degrading in the DMSO stock, leading to a lower effective concentration over time.1. Perform a stability study as described in Q3 to confirm degradation. 2. Prepare fresh stock solutions more frequently. 3. Re-evaluate your storage conditions (temperature, light exposure, quality of DMSO).
Appearance of a new peak in the LC-MS chromatogram of an aged stock solution. This is a strong indicator of compound degradation.1. Attempt to identify the degradation product by its mass-to-charge ratio (m/z). For Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, a likely degradation product is the corresponding carboxylic acid from ester hydrolysis. 2. Implement the recommended best practices for stock solution preparation and storage to prevent further degradation.

Visualizing the Workflow: Stability Assessment

Below is a diagram illustrating a typical workflow for assessing the stability of your compound in DMSO.

Compound_Stability_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Storage Storage cluster_Data Data Evaluation Prep Prepare stock solution in anhydrous DMSO under inert gas T0 T=0 Analysis (LC-MS) Prep->T0 Immediate analysis Store Store aliquots under desired conditions (-20°C, RT, etc.) Prep->Store Store remaining solution Compare Compare peak areas (Parent Compound) T0->Compare Tx Time-Point Analysis (LC-MS) Tx->Compare Store->Tx Analyze at intervals Degradation Assess degradation rate Compare->Degradation

Caption: Workflow for assessing compound stability in DMSO.

Potential Degradation Pathway

The primary anticipated degradation pathway for Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate in non-anhydrous DMSO is hydrolysis of the methyl ester.

Degradation_Pathway Parent Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate Product 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid + Methanol Parent->Product H2O (Hydrolysis)

Caption: Predicted hydrolysis of the parent compound.

Concluding Remarks

While direct stability data for Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate in DMSO is not publicly available, a proactive approach based on established principles of chemical stability is crucial for experimental success. By utilizing high-purity anhydrous DMSO, employing proper storage techniques, and performing stability assessments, researchers can minimize compound degradation and ensure the integrity and reproducibility of their results.

For further inquiries or specific application support, please do not hesitate to contact our technical support team.

References

  • PubMed. Overcoming problems of compound storage in DMSO: solvent and process alternatives . [Link]

  • ResearchGate. (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives . [Link]

  • ResearchGate. DMSO wont dilute my pure compound. How to solve this? . [Link]

  • SLAS Discovery. Studies on Repository Compound Stability in DMSO under Various Conditions . [Link]

  • Semantic Scholar. Studies on Repository Compound Stability in DMSO under Various Conditions . [Link]

  • ResearchGate. (PDF) The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO . [Link]

  • PubMed. Stability of screening compounds in wet DMSO . [Link]

  • Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products . [Link]

  • ECSA. Guidance on Storage and Handling of Chlorinated Solvents . [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach . [Link]

  • PubMed. The effect of room-temperature storage on the stability of compounds in DMSO . [Link]

  • Thieme. HI/DMSO-Based Chemoselective Oxidative Halogenation of Pyrrolo[2,1-a]isoquinolines . [Link]

  • ResearchGate. What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? . [Link]

Sources

Optimization

Technical Support Center: Impurity Analysis of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate by NMR

Welcome to the technical support guide for identifying impurities in Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate. This document provides practical, in-depth guidance for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for identifying impurities in Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate. This document provides practical, in-depth guidance for researchers, scientists, and drug development professionals encountering challenges during the NMR analysis of this important heterocyclic compound. The advice herein is structured to resolve specific issues and is grounded in established scientific principles and field experience.

Introduction: Why Purity Matters

Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a key structural motif in medicinal chemistry. As with any active pharmaceutical ingredient (API) or intermediate, its purity is paramount. Even trace impurities can impact biological activity, safety, and regulatory compliance.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for both structural confirmation and impurity profiling due to its non-destructive nature and its ability to provide detailed structural information and quantitative data simultaneously.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate?

A1: Precise chemical shifts can vary slightly based on the solvent and concentration. However, based on the pyrrolo[3,2-b]pyridine scaffold and substituent effects, the following are the predicted key resonances.

Predicted NMR Chemical Shifts (in DMSO-d₆)

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
NH (H1)~12.0 - 12.5 (broad s)N/ABroad, exchangeable proton. Position is highly dependent on concentration and water content.
H2~8.2 - 8.4 (s)~125 - 128Pyrrole ring proton, singlet.
OCH₃~3.8 - 3.9 (s)~51 - 53Methyl ester singlet, integrates to 3H.
H5~8.3 - 8.5 (d)~145 - 148Pyridine ring proton, doublet.
H7~7.8 - 8.0 (d)~118 - 120Pyridine ring proton, doublet.
C3N/A~110 - 113Pyrrole carbon attached to the carboxylate.
C=ON/A~163 - 166Ester carbonyl carbon.
C3aN/A~148 - 151Pyrrole-pyridine bridgehead carbon.
C4aN/A~128 - 131Pyridine-pyrrole bridgehead carbon.
C6N/A~140 - 143Pyridine carbon bearing the chloro group.
C7aN/A~142 - 145Pyridine-pyrrole bridgehead carbon.

Note: These are estimated values. It is crucial to acquire data on your own well-characterized reference material to establish internal standards.

Q2: What are the most common types of impurities I should expect to see?

A2: Impurities typically originate from three sources: the synthetic route, degradation, or storage. For this class of compounds, you should be vigilant for:

  • Residual Starting Materials: Depending on the synthetic pathway, precursors such as substituted pyridines or pyrroles may be present. A thorough understanding of your synthesis is the first step in impurity identification.[1]

  • Process-Related Impurities:

    • Isomers: Synthesis of substituted azaindoles can sometimes yield regioisomers, such as the pyrrolo[3,2-c]pyridine or pyrrolo[2,3-b]pyridine systems. These can be difficult to separate chromatographically and may require 2D NMR for definitive identification.

    • Hydrolyzed Product: The methyl ester can hydrolyze to the corresponding carboxylic acid (6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid). This will result in the disappearance of the methyl singlet (~3.8 ppm) and the appearance of a very broad carboxylic acid proton signal (>12 ppm).

  • Residual Solvents: These are the most common impurities. Signals from solvents used during reaction or purification (e.g., Dichloromethane, Ethyl Acetate, Hexane, Toluene, Methanol, DMF) are frequently observed.[4][5]

Q3: How should I prepare my NMR sample for optimal impurity detection?

A3: Meticulous sample preparation is the foundation of high-quality NMR data.[6]

  • Concentration: For impurity analysis, a higher concentration is generally better to see low-level signals. Aim for 10-20 mg in 0.6-0.7 mL of deuterated solvent. Be mindful that very high concentrations can lead to peak broadening.

  • Solvent Choice: Use a high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃) that fully dissolves your sample and has residual peaks that do not overlap with key signals of your analyte or expected impurities. DMSO-d₆ is often a good choice as it solubilizes many polar organic compounds and its residual proton peak is at ~2.50 ppm, away from most aromatic signals.

  • Homogeneity: Ensure the sample is fully dissolved. Any particulate matter will degrade the magnetic field homogeneity, leading to poor peak shape and making it difficult to detect small impurity signals.[7] Filter the sample through a small plug of glass wool in a Pasteur pipette if necessary.

  • NMR Tube Quality: Use high-quality, clean, and dry NMR tubes. Lower-grade tubes can have imperfections that distort the magnetic field.

Q4: Can I quantify impurities using ¹H NMR? If so, how?

A4: Yes, Quantitative NMR (qNMR) is a powerful, primary method for determining purity without needing a reference standard for the impurity itself.[2][8] The fundamental principle is that the integral of a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal.[2]

The process involves adding a precisely weighed amount of a high-purity, stable internal standard to a precisely weighed amount of your sample.

Key Requirements for a qNMR Internal Standard:

  • High purity (certified if possible).

  • Chemically stable and non-reactive with your sample or solvent.

  • Has simple, sharp signals (ideally a singlet) that do not overlap with any analyte or impurity signals.[9]

  • Good solubility in the chosen deuterated solvent.

Common Internal Standards: Maleic acid, 1,4-Dinitrobenzene, Dimethyl sulfone.

The purity of the analyte can be calculated using the following formula[1][10]:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass weighed

  • P = Purity of the standard

Troubleshooting Guide

Issue 1: "I see a cluster of small, sharp peaks between 1-4 ppm. What are they?"

Diagnosis: These are very likely residual solvents from your synthesis or purification.

Solution:

  • Identify the Solvent: Compare the chemical shifts and multiplicities of the unknown peaks to a standard table of common NMR solvents. This is the most effective first step.[3][4][5][11]

  • Confirm by Spiking: If you suspect a specific solvent (e.g., ethyl acetate), add a tiny drop of it to your NMR sample. If your suspicion is correct, the corresponding impurity peaks will increase in intensity.

  • Removal: If solvent levels are unacceptably high, re-dissolve your compound in a minimal amount of a low-boiling solvent like dichloromethane (DCM), and re-concentrate under high vacuum. Sometimes co-evaporation with a solvent that does not form an azeotrope can be effective.[6]

Common Residual Solvents Table (¹H Chemical Shift in CDCl₃)

SolventChemical Shift (ppm)Multiplicity
Acetone2.17s
Dichloromethane5.30s
Diethyl Ether3.48, 1.21q, t
Ethyl Acetate4.12, 2.05, 1.26q, s, t
n-Hexane1.25, 0.88m, m
Methanol3.49s
Toluene7.27-7.17, 2.36m, s
Water~1.56s (broad)
Source: Adapted from Gottlieb, H. E. et al. (1997) and other common laboratory references.[3]
Issue 2: "My baseline is rolling and my peaks are broad and distorted. I can't integrate accurately."

Diagnosis: This problem usually points to issues with magnetic field homogeneity ("shimming") or sample quality.[7][12]

Workflow for Troubleshooting Poor Lineshape:

G start Poor Lineshape & Baseline check_sample Is the sample fully dissolved? Any visible particles? start->check_sample check_conc Is the sample concentration too high? (> 30 mg / 0.7 mL) check_sample->check_conc Yes, dissolved filter_sample Filter sample and re-acquire check_sample->filter_sample No, particles present re_shim Re-run automated shimming. If available, perform manual shimming on key axes. check_conc->re_shim No, concentration is OK dilute_sample Dilute sample and re-acquire check_conc->dilute_sample Yes, too concentrated check_tube Is the NMR tube clean and high-quality? re_shim->check_tube check_params Review acquisition parameters. Is receiver gain too high? (clipping FID) check_tube->check_params Yes, good tube replace_tube Use a new, high-quality tube check_tube->replace_tube No, scratched or low-grade process_params Review processing. Apply baseline correction algorithm (e.g., polynomial fit). Check phasing. check_params->process_params final_spectrum Acquire High-Quality Spectrum process_params->final_spectrum filter_sample->start dilute_sample->start replace_tube->start

Caption: Troubleshooting workflow for distorted NMR baselines and broad peaks.

Corrective Actions:

  • Shimming: Always perform a thorough shimming routine before acquisition. Poor shimming is a primary cause of broad peaks.[6]

  • Receiver Gain: An excessively high receiver gain can "clip" the Free Induction Decay (FID), leading to baseline distortions upon Fourier transformation.[7]

  • Processing: Use the software's baseline correction functions. A polynomial fit or Whittaker smoother algorithm can often correct rolling baselines.[12] Ensure both zero-order and first-order phase corrections are meticulously applied manually.[13]

Issue 3: "I have an unknown peak in the aromatic region. How can I determine its structure?"

Diagnosis: You have an unknown process-related impurity or a degradation product. A systematic approach using 2D NMR is required for structural elucidation.

Workflow for Structural Elucidation of an Unknown Impurity:

G start Unknown Aromatic Peak Observed in ¹H NMR acquire_13C Acquire ¹³C and DEPT spectra start->acquire_13C Step 1 acquire_cosy Acquire ¹H-¹H COSY spectrum acquire_13C->acquire_cosy Step 2 propose_structure Propose Structure(s) acquire_13C->propose_structure Identifies C types (CH, CH₂, CH₃, Cq) acquire_hsqc Acquire ¹H-¹³C HSQC spectrum acquire_cosy->acquire_hsqc Step 3 acquire_cosy->propose_structure Identifies H-H spin systems (neighboring protons) acquire_hmbc Acquire ¹H-¹³C HMBC spectrum acquire_hsqc->acquire_hmbc Step 4 acquire_hsqc->propose_structure Correlates protons to directly attached carbons (¹JCH) acquire_hmbc->propose_structure Correlates protons to carbons 2-3 bonds away (²JCH, ³JCH) confirm Confirm with MS or by synthesizing standard propose_structure->confirm

Caption: Experimental workflow for identifying an unknown impurity using 2D NMR.

Detailed Protocol: Acquiring a 2D HSQC Spectrum

The Heteronuclear Single Quantum Coherence (HSQC) experiment is crucial for correlating each proton directly to the carbon it is attached to.[14]

  • Setup 1D Spectra: First, acquire standard, well-referenced ¹H and ¹³C spectra of your sample. Note the spectral width (SW) and transmitter frequency offset (o1p) for both nuclei.[15][16]

  • Load HSQC Parameter Set: In your spectrometer software, create a new experiment and load a standard gradient-enhanced, phase-sensitive HSQC parameter set (e.g., hsqcedetgpsp on Bruker systems).[16]

  • Set Spectral Widths: Set the spectral width in the F2 dimension to match your ¹H spectrum and the F1 dimension to match your ¹³C spectrum.[15]

  • Set Transmitter Offsets: Center the frequencies by setting the o1p values in both dimensions to match those from your 1D experiments.

  • Optimize Parameters: The key parameter is the one-bond coupling constant, ¹JCH. For aromatic/olefinic C-H bonds, a value of ~145-170 Hz is typical. For aliphatic C-H, ~125-135 Hz is used. A compromise of 145 Hz is often a good starting point.

  • Acquisition: Set an appropriate number of scans (e.g., 2 to 8) and dummy scans (e.g., 16). The number of increments in the F1 dimension will determine your resolution in the carbon dimension; 256 is a reasonable starting value. Start the acquisition.[16]

  • Processing: After acquisition, perform a 2D Fourier transform, followed by careful phase and baseline correction in both dimensions.[17]

By combining data from COSY (H-H neighbors), HSQC (direct C-H attachment), and HMBC (long-range C-H correlations), you can piece together the molecular fragments of the impurity and determine its complete structure.

References

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • USP. (n.d.). Purity by Absolute qNMR Instructions.
  • BenchChem. (2025). Addressing baseline distortions in NMR with Ethylene glycol-d4.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Juen, M. A., et al. (2016). Supporting Information: Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. Angewandte Chemie.
  • Alfa Chemistry. (n.d.). References for NMR Chemical Shifts of Common Solvent Impurities.
  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • Parella, T. (2008). TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT. Bruker Biospin.
  • Indiana University NMR Facility. (n.d.). 2D HMQC and HSQC (VnmrJ ChemPack).
  • University of Edinburgh. (n.d.). Quantitative NMR Spectroscopy.
  • Carl ROTH GmbH + Co. KG. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
  • Torres, A. M., & Price, W. S. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 2020.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • JEOL. (2022). qNMR - Quantitative Analysis by NMR.
  • Fraser Lab, UCSF. (n.d.). From FID to 2D: Processing HSQC Data Using NMRPipe.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep.
  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Michigan State University, Department of Chemistry. (n.d.). Basic Practical NMR Concepts.
  • Ma, R. (n.d.). Baseline Correction in NMR Spectroscopy. Global NMR Discussion Meetings.
  • Wang, L., et al. (2019). Design, Synthesis and Biological Activities of Pyrrole-3-carboxamide Derivatives as EZH2 (Enhancer of Zeste Homologue 2) Inhibitors. Molecules, 24(11), 2109.
  • Gessner, V. H., et al. (2018). Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. Organometallics, 37(14), 2337–2345.
  • ChemicalBook. (n.d.). 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid, 6-chloro-, methyl ester(1784502-69-7) 1H NMR.
  • ChemicalBook. (n.d.). 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid(800401-54-1) 1H NMR.
  • ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
  • PubMed. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor.
  • Royal Society of Chemistry. (2015).
  • Russian Chemical Bulletin. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Russian Chemical Bulletin, 73, 1-25.
  • PubMed Central. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 22(10), 1649.

Sources

Troubleshooting

Technical Support Center: Reducing Off-Target Effects in Kinase Assays

Welcome to the Technical Support Center for Kinase Assay Optimization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for minimizing off-targ...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Kinase Assay Optimization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for minimizing off-target effects in kinase assays. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reliable.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Kinase Selectivity

This section addresses foundational concepts that are crucial for understanding and mitigating off-target effects.

Q1: What are "off-target" effects and why are they a problem in kinase drug discovery?
Q2: What makes a kinase inhibitor "promiscuous"?

A2: A promiscuous inhibitor is one that binds to a large number of kinases.[1] This promiscuity often arises because the inhibitor targets common features of the highly conserved ATP-binding site.[5][6] However, kinase conformation also plays a critical role.[7][8] Some kinases are unusually stable in an inactive "DFG-out" conformation, which can present a binding site for inhibitors that were designed to target the active "DFG-in" state of other kinases.[5][6] This conformational flexibility can unexpectedly increase an inhibitor's off-target profile.[5][9]

Q3: What is the difference between biochemical and cell-based assay selectivity?

A3: Biochemical assays measure the direct interaction between an inhibitor and a purified, often recombinant, kinase.[10][11] Cellular assays measure the inhibitor's effect within a living cell, providing a more physiologically relevant context.[12] A compound that appears highly selective in a biochemical assay may fail in a cellular context due to several factors, including:

  • Poor cell permeability: The compound cannot reach its target inside the cell.[12]

  • High intracellular ATP concentrations: Cellular ATP levels (typically 1-5 mM) are much higher than the ATP concentrations used in most biochemical assays (often near the Km,ATP).[13][14][15] This high concentration of ATP can outcompete ATP-competitive inhibitors, reducing their apparent potency and altering their selectivity profile.[13][15][16]

  • Presence of scaffolding proteins and multiprotein complexes: Interactions with other cellular components can affect inhibitor binding.[17]

Discrepancies between these two assay types are common and highlight the importance of validating biochemical hits in a cellular environment.[12][17]

Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section is formatted as a practical, question-and-answer guide to help you troubleshoot common problems encountered during your experiments.

Issue 1: My inhibitor shows activity against dozens of kinases in a profiling screen. How do I know if it's a genuinely promiscuous compound or an artifact?

This is a classic challenge. High hit rates in broad kinase panels can stem from true polypharmacology or experimental artifacts.

Answer & Troubleshooting Steps:

  • Rule out Assay Interference: The first step is to eliminate the possibility that your compound is interfering with the assay technology itself.[18][19]

    • What to do: Run a "counter-screen" where you test your compound in the assay system without the kinase enzyme.[20][21] Activity in this context points to an artifact.

    • Causality: Many assay formats rely on fluorescence or luminescence readouts (e.g., ADP-Glo, TR-FRET).[19][22] Compounds that are inherently fluorescent, quench fluorescence, or inhibit the reporter enzyme (like luciferase) can produce false-positive signals.[18][21][22]

  • Evaluate the ATP Concentration: The ATP concentration used in the screen significantly impacts the apparent selectivity of ATP-competitive inhibitors.

    • What to do: Check the ATP concentration used in the profiling service. Ideally, assays are run at or near the physiological Km,ATP for each kinase.[13][15] If a single, low ATP concentration was used for all kinases, the results might overstate the inhibitor's potency against kinases with a high affinity for ATP.

    • Causality: The Cheng-Prusoff equation (IC50 = Ki(1 + [ATP]/Km,ATP)) shows that the measured IC50 is directly dependent on the ATP concentration.[15][16] At high cellular ATP levels, an inhibitor's effectiveness is more dependent on its intrinsic affinity (Ki) and the kinase's affinity for ATP (Km,ATP).[13][16] An inhibitor will be less effective against kinases with a low Km,ATP (high affinity for ATP).

  • Perform Dose-Response Analysis: A single-concentration screen is only a first pass.

    • What to do: For all primary hits, perform a full 10-point dose-response curve to determine accurate IC50 values.[10] This allows you to quantify the selectivity and rank the off-targets by potency.

    • Causality: Single-point measurements can be misleading due to steep or shallow dose-response curves. A full curve provides the necessary data to calculate a selectivity index, which is a quantitative measure of potency against the primary target versus off-targets.[23]

Issue 2: My inhibitor's potent biochemical activity disappears in my cell-based assay. What's going on?

This is a very common and frustrating problem that often signals a disconnect between the simplified biochemical environment and the complex reality of a living cell.

Answer & Troubleshooting Steps:

  • Confirm Target Engagement in Cells: First, you must verify that your compound is actually binding to its intended target within the cell.

    • What to do: Use a target engagement assay. A Cellular Thermal Shift Assay (CETSA) is an excellent method to confirm that your inhibitor binds to and stabilizes its target protein inside intact cells.[24] Alternatively, a NanoBRET™ Target Engagement assay can measure compound binding in live cells.[17]

    • Causality: Lack of a cellular effect despite biochemical potency is often due to poor cell membrane permeability or rapid efflux by cellular pumps.[12] If the compound doesn't get into the cell and bind to its target, it cannot exert its biological effect.

  • Assess Downstream Signaling: Confirm that target engagement leads to the expected biological consequence.

    • What to do: Perform a Western blot to measure the phosphorylation of a known, direct substrate of your target kinase.[24][25] You should observe a dose-dependent decrease in substrate phosphorylation.

    • Causality: This step validates the mechanism of action. If you confirm target engagement (Step 1) but see no change in downstream signaling, it could imply that the kinase is not active in your specific cellular model or that redundant pathways compensate for its inhibition.

  • Re-evaluate Potency at Physiological ATP: As mentioned, the high ATP concentration in cells is a major hurdle for ATP-competitive inhibitors.

    • What to do: If possible, run your biochemical assay again using a high ATP concentration (e.g., 1-2 mM) to better mimic the cellular environment.[26]

    • Causality: This experiment directly tests the hypothesis that cellular ATP is outcompeting your inhibitor. A significant rightward shift in the IC50 curve at high ATP concentration strongly suggests this is the primary reason for the lack of cellular activity.[15]

Issue 3: My results are inconsistent, and I suspect an off-target effect. How can I rigorously validate that my observed phenotype is due to on-target inhibition?

Validating on-target activity is paramount for publishing credible results. A multi-pronged approach is considered the gold standard.[27][28]

Answer & Troubleshooting Steps:

  • Genetic Validation (The Gold Standard): Use genetic tools to mimic the effect of the inhibitor.

    • What to do: Use CRISPR-Cas9 or siRNA/shRNA to knock out or knock down your target kinase.[28][29][30] The resulting cellular phenotype should phenocopy the effect of your inhibitor.[30]

    • Causality: This method directly links the gene encoding the target protein to the phenotype. If knocking down the target produces the same result as the chemical inhibitor, it provides strong evidence that the inhibitor is acting on-target.

  • Use a Structurally Unrelated Inhibitor: Corroborate your findings with a second tool compound.

    • What to do: Identify another well-characterized, selective inhibitor for your target that has a different chemical scaffold.[30] If this second inhibitor produces the same phenotype, the effect is likely on-target.

    • Causality: It is statistically improbable that two structurally different molecules would share the same off-target profile. Concordant results from two distinct inhibitors significantly strengthen the case for on-target activity.

  • Perform a "Rescue" Experiment: This provides definitive proof of on-target action.

    • What to do: Overexpress a version of your target kinase that has been mutated to be resistant to your inhibitor.[28][30] If the inhibitor's effect is reversed or "rescued" in these cells, it confirms the effect is mediated through the intended target.

    • Causality: If the inhibitor can no longer bind to its target, and the cellular phenotype disappears, it demonstrates a direct cause-and-effect relationship between target engagement and the biological outcome.

Workflow for Troubleshooting Off-Target Effects

The following diagram outlines a logical workflow for identifying and validating off-target effects.

Troubleshooting_Workflow start Start: Unexpected Phenotype or Promiscuous Profile q1 Is the compound interfering with the assay technology? start->q1 a1_yes Run Counter-Screen (No Enzyme Control) q1->a1_yes Yes a1_no Proceed to Biological Validation q1->a1_no No conclusion Conclusion: On-Target Effect Validated or Off-Target Identified a1_yes->conclusion Artifact Identified q2 Does biochemical activity translate to cells? a1_no->q2 a2_no 1. Confirm Target Engagement (CETSA) 2. Check Downstream Signaling (Western) 3. Re-test with High ATP q2->a2_no No a2_yes Proceed to On-Target Validation q2->a2_yes Yes a2_no->conclusion Identified Permeability/ ATP Competition Issue q3 Is the phenotype truly on-target? a2_yes->q3 a3_validate 1. Genetic Validation (CRISPR/siRNA) 2. Use Structurally Unrelated Inhibitor 3. Perform Rescue Experiment q3->a3_validate a3_validate->conclusion

Caption: A decision tree for systematically troubleshooting off-target effects.

Section 3: Key Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To quantitatively determine the selectivity of a kinase inhibitor against a broad panel of kinases.[30]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations, 3-fold dilutions) for IC50 determination.

  • Primary Screen (Single Dose): First, screen the inhibitor at a single high concentration (e.g., 1 µM or 10 µM) against a large kinase panel (e.g., >300 kinases).[10]

  • Assay Reaction: In a multi-well plate, combine the recombinant kinase, a suitable peptide or protein substrate, and ATP (ideally at the Km,ATP for each specific kinase).[28] Add the inhibitor or vehicle control (DMSO).

  • Incubation: Allow the kinase reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, TR-FRET, AlphaScreen).[19][22]

  • Hit Identification: Identify all kinases that show significant inhibition (e.g., >70% inhibition) in the primary screen.[10]

  • IC50 Determination: For all identified hits, perform a full 10-point dose-response assay using the serial dilution series prepared in Step 1.

  • Data Analysis: Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Data Presentation: Example Selectivity Profile

The results of a selectivity profile are best summarized in a table.

Kinase TargetIC50 (nM)Description
STK1 (On-Target) 15 Primary therapeutic target. [25]
MKK7 (Off-Target)250Key kinase in the JNK signaling pathway.[25]
p38 MAPK (Off-Target)800Involved in cellular responses to stress.[25]
FAK (Off-Target)1200Structurally homologous to the primary target.[27]
>100 Other Kinases>10,000No significant inhibition observed.

Section 4: Best Practices & Advanced Concepts

Exploiting Kinase Conformation for Selectivity

Not all inhibitors are created equal. Their mechanism of binding can be a key determinant of selectivity.

  • Type I Inhibitors: Bind to the active conformation of the kinase (DFG-in).[5][7] Because the active conformation is highly conserved across the kinome, Type I inhibitors often have a broader off-target profile.[9]

  • Type II Inhibitors: Bind to and stabilize an inactive conformation (DFG-out).[5][7] This inactive state is more structurally diverse among kinases, offering more opportunities to achieve high selectivity.[9] Imatinib is a classic example of a selective Type II inhibitor.[9]

  • Allosteric Inhibitors: Bind to a site distinct from the ATP pocket.[7] These inhibitors are often highly selective as allosteric sites are not well conserved.

Diagram: Kinase Inhibitor Binding Modes

Binding_Modes cluster_0 Kinase Domain cluster_1 Inhibitor Types Active Active (DFG-in) Conformation P-Loop ATP Site Activation Loop Inactive Inactive (DFG-out) Conformation P-Loop ATP Site Allosteric Pocket Activation Loop TypeI Type I Inhibitor TypeI->Active:atp_site Binds to Conserved Site TypeII Type II Inhibitor TypeII->Inactive:atp_site Binds to Unique Inactive State Allo Allosteric Inhibitor Allo->Inactive:allosteric_site Highly Selective Binding

Sources

Optimization

Technical Support Center: Enhancing the Selectivity of Pyrrolopyridine Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the common challenges and strategic solutions for improvin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the common challenges and strategic solutions for improving the selectivity of pyrrolopyridine-based kinase inhibitors. The pyrrolopyridine scaffold is a privileged structure in kinase inhibitor design, mimicking the adenine ring of ATP to bind to the kinase hinge region.[1][2] However, this mimicry is also the source of a significant challenge: a lack of selectivity across the human kinome, which can lead to off-target effects and toxicity.[2][3]

This resource is structured in a question-and-answer format to directly address the practical issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

My pyrrolopyridine inhibitor shows activity against multiple kinases in a screening panel. How can I improve its selectivity?

This is a common challenge stemming from the conserved nature of the ATP-binding site across many kinases.[3] Here are several strategies to consider, ranging from initial design modifications to post-synthesis analysis:

1. Exploit Differences in the Kinase ATP-Binding Site:

  • Targeting the Gatekeeper Residue: A key strategy is to design bulky substituents on your pyrrolopyridine scaffold that are oriented toward the gatekeeper residue of the target kinase.[3] Kinases with smaller gatekeeper residues (like threonine, valine, or alanine) will be able to accommodate the bulky group, while those with larger gatekeeper residues (like methionine, phenylalanine, or leucine) will experience a steric clash, preventing binding.[3]

  • Utilize Non-Conserved Residues: Look for other non-conserved amino acids in the ATP-binding pocket of your target kinase. Structure-based drug design can help identify opportunities to introduce modifications to your inhibitor that form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with these unique residues.

2. Structure-Activity Relationship (SAR) Studies:

A systematic SAR study is crucial for understanding how different chemical modifications affect selectivity.[4][5][6]

  • Systematic Modification: Synthesize a library of analogs with modifications at various positions of the pyrrolopyridine core and any appended side chains.

  • Data-Driven Design: Analyze the selectivity data from your kinase panel screens to identify trends. For example, does adding a halogen at a specific position consistently improve selectivity?[7]

3. Consider Allosteric Inhibition:

If improving selectivity at the ATP-binding site proves difficult, exploring allosteric inhibition is a powerful alternative.[8][9] Allosteric inhibitors bind to sites other than the ATP pocket, which are often less conserved among kinases, leading to greater selectivity.[10]

4. Covalent Inhibition:

If your target kinase has a non-conserved cysteine residue near the active site, designing a covalent inhibitor can lead to exceptional selectivity.[3] This approach involves incorporating a reactive group (e.g., an acrylamide) into your inhibitor that forms a permanent covalent bond with the cysteine.

I have a potent pyrrolopyridine inhibitor, but it also inhibits hERG. What can I do?

hERG inhibition is a significant safety concern that can limit the clinical potential of a drug candidate. Here are some medicinal chemistry strategies to mitigate hERG activity:

  • Reduce Lipophilicity: High lipophilicity is often correlated with hERG inhibition. Try to reduce the overall lipophilicity of your compound by introducing polar groups or reducing the size of hydrophobic moieties.

  • Modify Basic Centers: The presence of a basic nitrogen atom is a common feature of hERG inhibitors. Consider modifying the pKa of any basic centers in your molecule or removing them if they are not essential for target engagement.

  • Structure-Based Design: If a crystal structure of your inhibitor bound to hERG is available, it can guide modifications to disrupt key interactions with the hERG channel.

My inhibitor has good biochemical potency but poor cellular activity. What could be the issue?

A discrepancy between biochemical and cellular potency can arise from several factors:

  • Cell Permeability: The inhibitor may have poor membrane permeability and is not reaching its intracellular target. Consider optimizing physicochemical properties like lipophilicity and polar surface area.

  • Efflux Pumps: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.

  • High ATP Concentration in Cells: The intracellular concentration of ATP is much higher than what is typically used in biochemical assays.[11] This can lead to competition at the ATP-binding site and reduced apparent potency in a cellular context.

  • Compound Stability: The inhibitor may be rapidly metabolized within the cell.

To troubleshoot this, you can perform cell permeability assays (e.g., PAMPA), assess P-gp substrate liability, and measure intracellular compound concentrations.

Experimental Protocols & Workflows

Protocol 1: Kinase Selectivity Profiling

A crucial step in developing a selective inhibitor is to profile it against a broad panel of kinases.[12][13]

Objective: To determine the inhibitory activity of a pyrrolopyridine compound against a large number of kinases to assess its selectivity.

Materials:

  • Pyrrolopyridine inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase panel screening service (e.g., Reaction Biology, Promega)[13][14][15]

  • Appropriate assay buffer and reagents (provided by the screening service)

Procedure:

  • Compound Preparation: Prepare serial dilutions of your inhibitor stock solution to the concentrations required by the screening service.

  • Assay Plate Preparation: The screening service will typically handle the dispensing of kinases, substrates, and ATP into multi-well plates.

  • Compound Addition: Your diluted compounds will be added to the assay plates.

  • Kinase Reaction: The kinase reaction is initiated, usually by the addition of ATP.

  • Detection: The amount of product formed (or substrate consumed) is measured using a suitable detection method, such as radiometric assays (e.g., ³³P-ATP) or luminescence-based assays (e.g., ADP-Glo™).[13][14]

  • Data Analysis: The percentage of inhibition for each kinase at a given inhibitor concentration is calculated. This data is often visualized as a "kinome map" or a selectivity score.

Data Interpretation:

The results will highlight which kinases are inhibited by your compound and to what extent. A selective inhibitor will show potent inhibition of the target kinase with minimal activity against other kinases.

Compound Target Kinase IC50 (nM) Off-Target Kinase 1 IC50 (nM) Off-Target Kinase 2 IC50 (nM) Selectivity Score (S10)
Inhibitor A 10>1000>10000.01
Inhibitor B 251505000.25

Selectivity Score (S10) is the number of off-target kinases inhibited by >90% at a 1 µM compound concentration, divided by the total number of kinases tested.

Workflow: Structure-Based Design for Improved Selectivity

This workflow outlines the process of using structural information to guide the design of more selective inhibitors.[16]

G cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Decision cluster_3 Outcome A Obtain Crystal Structure of Target Kinase with Lead Compound B Identify Key Interactions and Pockets for Modification A->B Analyze Binding Mode C Design Analogs to Exploit Selectivity Pockets B->C Rational Design D Synthesize Designed Analogs C->D Chemical Synthesis E Screen Analogs in Kinase Selectivity Panel D->E Biological Testing F Analyze SAR and Selectivity Data E->F Data Interpretation G Improved Selectivity? F->G Evaluate H Advance to Further Studies G->H Yes I Iterate Design Cycle G->I No I->C Redesign

Caption: Iterative workflow for structure-based drug design.

Visualizing Key Concepts

Targeting the Gatekeeper Residue

This diagram illustrates the concept of using a bulky substituent to achieve selectivity based on the size of the gatekeeper residue.

G cluster_0 Target Kinase (Small Gatekeeper) cluster_1 Off-Target Kinase (Large Gatekeeper) A ATP Pocket Hinge Gatekeeper (Small) B Pyrrolopyridine Inhibitor (Bulky Group) A:f2->B Binding C ATP Pocket Hinge Gatekeeper (Large) D Pyrrolopyridine Inhibitor (Bulky Group) C:f2->D Steric Clash

Caption: Selectivity via gatekeeper residue targeting.

References

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (n.d.). Vertex AI Search.
  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025). Vertex AI Search.
  • Kinase Selectivity Profiling Systems—General Panel - Promega Corporation. (n.d.). Vertex AI Search.
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (2020). PubMed.
  • Strategies for the Design of Selective Protein Kinase Inhibitors. (n.d.). Ingenta Connect.
  • Kinase Panel Screening and Profiling Service - Reaction Biology. (n.d.). Vertex AI Search.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations | Request PDF. (n.d.). ResearchGate.
  • Kinase Selectivity Panels. (n.d.). Reaction Biology.
  • Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. (n.d.). NIH.
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025). Vertex AI Search.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). Vertex AI Search.
  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. (2021). NIH.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI.
  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. (2008). PubMed.
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (n.d.). PubMed.
  • Structure-based discovery of C-2 substituted imidazo-pyrrolopyridine JAK1 inhibitors with improved selectivity over JAK2. (2012). PubMed.
  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. (n.d.). PubMed.
  • Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists. (2014). PubMed.
  • [PDF] PubChem structure–activity relationship (SAR) clusters. (n.d.). Semantic Scholar.
  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (n.d.). Vertex AI Search.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI.
  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. (n.d.). PubMed.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). Vertex AI Search.
  • Structure–activity relationship (SAR) of pyrazole substituted pyrrolopyrimidine derivatives as anticancer agents. (n.d.). ResearchGate.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI.
  • Enhancing activity and selectivity in a series of pyrrol-1-yl-1-hydroxypyrazole-based aldose reductase inhibitors: The case of trifluoroacetylation. (2017). PubMed.
  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3- d]pyrimidine RET Inhibitors. (2021). Vertex AI Search.
  • Structure–activity relationship (SAR) model for the activity of the designed derivatives. Substituents anchored on the main scaffold with cytotoxic activities. (n.d.). ResearchGate.
  • Kinase Activity: Probing conformational dynamics to understand kinase inhibition. (2023). eLife.
  • Structural biology in drug design: selective protein kinase inhibitors. (2002). PubMed.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Cross-Reactivity Profile of the Pyrrolo[3,2-b]pyridine Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the cross-reactivity potential of kinase inhibitors derived from the Methyl 6-chloro-1H-pyrrolo[3,2-b]p...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the cross-reactivity potential of kinase inhibitors derived from the Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate core structure. Rather than focusing on this single, sparsely characterized molecule, we will treat it as a representative chemical starting point. Our focus will be on the strategic evaluation of the broader 1H-pyrrolo[3,2-b]pyridine scaffold, a privileged structure in modern kinase inhibitor design, and the methodologies required to define its selectivity profile.

The Strategic Importance of the 1H-Pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine core, also known as 7-azaindole, is a cornerstone of contemporary kinase inhibitor development. Its structure is recognized as an excellent "hinge-binding motif," capable of forming two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[1][2] This bio-isosteric relationship grants derivatives of this scaffold broad applicability, with compounds developed against a wide array of kinases, including Janus kinases (JAKs), Cell Division Cycle 7 (Cdc7) kinase, and Glycogen Synthase Kinase-3β (GSK-3β).[3][4][5]

However, this inherent versatility is a double-edged sword. Because the ATP-binding site is highly conserved across the human kinome, inhibitors based on this scaffold can, and often do, interact with multiple kinases.[6][7] This polypharmacology can lead to unexpected off-target toxicities or, in some cases, beneficial synergistic effects. Therefore, a rigorous and early assessment of the cross-reactivity profile is not merely a characterization step but a critical component of the drug discovery and lead optimization process.[8][9]

A Multi-Tiered Strategy for Defining Cross-Reactivity

For a novel compound derived from a scaffold like Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, a systematic, multi-tiered approach is essential to build a comprehensive selectivity profile.

G Figure 1: Tiered Workflow for Cross-Reactivity Profiling cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Quantitative Profiling cluster_2 Tier 3: Cellular Validation A Novel Compound Synthesis (e.g., from Pyrrolo[3,2-b]pyridine core) B Single-Dose Kinome Scan (e.g., KINOMEscan® @ 1µM) ~468 Kinases A->B Initial Characterization C Identify Primary Target & Off-Targets (Hits >80% Inhibition) B->C D Dose-Response Assays (Determine Kd or IC50 values) C->D Validation & Potency E Cellular Target Engagement Assays (e.g., NanoBRET™, CETSA®) D->E F Phenotypic & Functional Cellular Assays (Pathway Modulation) E->F Physiological Relevance G Figure 2: Principle of KINOMEscan® Assay img_node

A simplified diagram of the competitive binding assay.

Methodology:

  • Compound Preparation:

    • Solubilize the test compound (e.g., Compound A) in 100% DMSO to create a 100X stock solution (e.g., 100 µM for a 1 µM final screening concentration).

    • Rationale: DMSO is a universal solvent for drug-like molecules. Preparing a concentrated stock minimizes the final DMSO concentration in the assay, which can interfere with binding.

  • Assay Plate Preparation:

    • A proprietary ligand is immobilized onto a solid support (e.g., beads) in the wells of a multi-well plate.

    • Rationale: Immobilizing the ligand facilitates the separation of bound versus unbound kinase later in the process.

  • Binding Reaction:

    • To each well, add the kinase-DNA-tag conjugate, the test compound (diluted from the 100X stock), and assay buffer. A DMSO-only well serves as the negative control (100% binding).

    • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow the binding reaction to reach equilibrium.

    • Rationale: This is the competition step. The test compound and the immobilized ligand compete for the ATP-binding site of the kinase.

  • Wash and Elution:

    • Wash the wells extensively to remove unbound kinase-DNA-tag conjugates and the test compound.

    • Elute the remaining bound kinase-DNA-tag conjugates from the immobilized ligand.

    • Rationale: The wash steps are critical for ensuring that only specifically bound kinase remains, reducing background noise and false signals.

  • Quantification:

    • Quantify the eluted kinase-DNA-tag conjugates using qPCR.

    • Rationale: qPCR is extremely sensitive, allowing for precise quantification of very small amounts of kinase, making the assay highly robust.

  • Data Analysis:

    • Compare the amount of kinase detected in the test compound well to the DMSO control well.

    • Calculate the percent inhibition (% Inhibition) or percent of control (% Ctrl) using the formula: % Ctrl = (test compound signal / DMSO control signal) * 100

    • The results are often visualized using Eurofins' TREEspot® tool, which maps the hits onto a phylogenetic tree of the human kinome, providing an intuitive visual representation of selectivity. [10]

Conclusion and Authoritative Recommendations

The 1H-pyrrolo[3,2-b]pyridine scaffold is a powerful tool in medicinal chemistry, but its utility is directly tied to the selectivity of its derivatives. For any researcher starting with a molecule like Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, a comprehensive cross-reactivity assessment is paramount.

We strongly recommend initiating this assessment with a broad, competition-based binding assay against no fewer than 400 kinases. This unbiased approach is the most effective method to uncover all potential on- and off-target interactions, including those that may be structurally unexpected. [8][11]Subsequent quantitative functional assays and cellular target engagement studies are then required to validate these initial findings and build a complete pharmacological profile. By following this rigorous, tiered strategy, researchers can make informed decisions, prioritize the most selective compounds, and ultimately accelerate the development of safer and more effective targeted therapies.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery Website. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAM, D., & Russell, A. J. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-targets. Journal of Medicinal Chemistry, 56(19), 7531–7544. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P.-A., Reinecke, M., Ruprecht, B., Petzoldt, S., Meng, C., Zecha, J., Reiter, K., Qiao, H., Helm, D., Koch, H., Schoof, M., Canevari, G., Casale, E., Depaolini, S. R., … Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks Website. [Link]

  • Uitdehaag, J. C. M., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B. W., de Vet, E. C., Tjon, G. Y. K., Buijsman, R. C., & Zaman, G. J. R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 858–876. [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review Website. [Link]

  • No authors listed. (n.d.). Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. Semantic Scholar. [Link]

  • Menichincheri, M., Albanese, C., Alli, C., Ballinari, D., Bargiotti, A., Caldarelli, M., Ciavolella, A., Cirla, A., Colombo, N., Colotta, F., Croci, V., D'Alessio, R., D'Anello, M., Ermoli, A., Fiorentini, F., Fogliatto, G., Galvani, A., Isacchi, A., Martina, K., … Vanotti, E. (2010). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 53(20), 7296–7315. [Link]

  • Menichincheri, M., Albanese, C., Alli, C., Ballinari, D., Bargiotti, A., Caldarelli, M., Ciavolella, A., Cirla, A., Colombo, N., Colotta, F., Croci, V., D'Alessio, R., D'Anello, M., Ermoli, A., Fiorentini, F., Fogliatto, G., Galvani, A., Isacchi, A., Martina, K., … Vanotti, E. (2010). Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry, 53(20), 7296–7315. [Link]

  • Sawa, M., & Irie, T. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]

  • Sawa, M., & Irie, T. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-STAGE. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]

  • Wang, Y., Zhang, T., Zhang, M., Wang, Y., & Zhu, W. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(19), 6245. [Link]

  • Wang, Y., Liu, Y., Zhang, Y., Li, M., Wang, J., & Li, J. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 287, 117006. [Link]

  • Roger, O. (2013). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 18(6), 6988–7024. [Link]

  • Dawidowski, M., Schor, M., Krawczyk, M., Dębowski, D., & Filipek, S. (2019). Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11325–11345. [Link]

  • Śladowska, H., Słoczyńska, K., & Pękala, E. (2018). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 23(11), 2801. [Link]

  • Anis'kov, A. A., Anis'kova, E. V., & Karchava, A. V. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds, 60(5), 499–523. [Link]

  • Bîrlădeanu, N. O., Uivarosi, V., & Păun, A. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 29(1), 195. [Link]

  • Duan, J. J., Lu, Z., Jiang, B., Li, J., Chen, L., Liu, C., Zhang, Y., Doweyko, A. M., Lattanze, J., Hynes, J., Jr, Smith, D., Leith, L., Li, Z., Burke, J. R., Wityak, J., & Wrobleski, S. T. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5633–5637. [Link]

  • Kim, H. S., Kim, T., Lee, S. K., Lee, S. J., Kim, M., Kim, H., Kim, J., Kim, H. J., & Kim, Y. C. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(12), 1509–1514. [Link]

  • Bommagani, S., Farrar, C., Burra, V. S., Vadde, R., & Vankayalapati, H. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 29(10), 2235. [Link]

  • Nakajima, Y., Kawamoto, T., Inami, H., Kawai, T., Sasamata, M., Miyata, K., & Shirakami, S. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 23(13), 3532–3546. [Link]

  • Vaz, A., Fensome, A., Golebiowski, A., Johnson, T. A., Lettiere, D. J., Lou, Z., Min, J. H., Samala, L., Telliez, J.-B., & Wrobleski, S. T. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(3), 1134–1152. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Target Engagement of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, unequivocally demonstrating that a small molecule interacts with its intended protein target within the...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, unequivocally demonstrating that a small molecule interacts with its intended protein target within the complex milieu of a living cell is a cornerstone of establishing its mechanism of action.[1][2] This guide provides a comparative analysis of robust, field-proven methodologies for validating the target engagement of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate , a compound belonging to the pyrrolopyridine class. Derivatives of this scaffold have shown diverse biological activities, including potential as kinase inhibitors and antiproliferative agents.[3][4][5]

This document is structured to provide not just protocols, but the strategic reasoning behind experimental choices, empowering researchers to design and execute self-validating studies. We will compare two orthogonal, industry-standard cellular target engagement methods: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay . As a benchmark, we will reference Staurosporine, a well-characterized, broad-spectrum kinase inhibitor, to provide context for the engagement profile.[6][7][8][9]

Pillar 1: The Principle of Target Stabilization vs. Competitive Binding

At the heart of validating target engagement lies the ability to measure a direct interaction between the compound and its protein target.[1] We will explore two distinct biophysical principles to achieve this in a cellular context.

  • Cellular Thermal Shift Assay (CETSA): Measuring Thermodynamic Stabilization. CETSA operates on the principle that when a ligand binds to its target protein, it confers additional stability to the protein's structure.[10][11] This increased stability translates to a higher melting temperature (Tm). By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein that remains, we can detect a "thermal shift," which is direct evidence of binding.[12][13][14]

  • NanoBRET™ Assay: Measuring Target Occupancy by Competitive Displacement. The NanoBRET™ assay is a proximity-based method that uses Bioluminescence Resonance Energy Transfer (BRET) to quantify compound binding in living cells.[15][16][17] The target protein is expressed as a fusion with a small, bright NanoLuc® luciferase (the energy donor). A fluorescent tracer that reversibly binds to the target's active site is then added to the cells, acting as the energy acceptor.[17][18] When the tracer is bound, a BRET signal is generated. A test compound, like Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, will compete with the tracer for binding. This displacement separates the donor and acceptor, causing a dose-dependent decrease in the BRET signal, which allows for the precise measurement of intracellular affinity.[15][18]

Pillar 2: Comparative Methodologies & Data Interpretation

The choice of assay depends on factors like available reagents, target class, and desired throughput. Below is a direct comparison of the two leading cellular methods.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand binding stabilizes the target protein against heat-induced denaturation.[10][19]Competitive displacement of a fluorescent tracer from a luciferase-tagged target protein.[16][18]
Key Output Thermal shift (ΔTm) and Isothermal Dose-Response Fingerprints (ITDRF) for apparent affinity.[12]Intracellular IC50/EC50 values, reflecting target occupancy and affinity.[17]
Target Requirements Any endogenous or overexpressed protein with a specific antibody for detection (e.g., Western Blot).Requires genetic modification to fuse the target protein with NanoLuc® luciferase.[17]
Reagent Needs High-quality, specific primary antibody for the target protein.A specific, cell-permeable fluorescent tracer and a NanoLuc® fusion construct.[15]
Throughput Moderate; can be adapted to 96/384-well formats (HT-CETSA).[13][19]High; inherently designed for multi-well plate readers.
Advantages Label-free, works with endogenous proteins, reflects physiological stabilization.[10][11]Real-time measurement in live cells, high sensitivity, can determine residence time.[16][17]
Limitations Some targets may not exhibit a significant thermal shift; Western blot readout is lower throughput.Requires genetic engineering of cells; tracer development can be a limiting factor.
Illustrative Data: A Comparative Analysis

To provide a tangible comparison, the following table presents hypothetical, yet realistic, data for our compound of interest against a putative target kinase (e.g., a member of the FGFR family, a known target class for pyrrolopyridines[20]) and the well-known promiscuous kinase inhibitor, Staurosporine.[6][7]

CompoundMethodTarget KinaseResultInterpretation
Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate CETSAPutative Kinase XΔTm = +5.2 °CStrong stabilization, indicating direct and robust target engagement in cells.
Staurosporine CETSAPutative Kinase XΔTm = +7.8 °CVery strong stabilization, consistent with its high-affinity, pan-kinase binding profile.[6][8]
Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate NanoBRET™Putative Kinase XIntracellular IC50 = 150 nMPotent target occupancy in a live-cell, competitive binding context.
Staurosporine NanoBRET™Putative Kinase XIntracellular IC50 = 15 nMHigh-potency target occupancy, serving as a positive control for the assay.[7]

Pillar 3: Field-Proven Experimental Protocols

Trustworthy data comes from meticulous and well-controlled experimental design. The following sections provide detailed, step-by-step protocols.

Workflow Diagram: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Quantification start 1. Culture Cells to ~80% Confluency treat 2. Treat Cells with Compound (e.g., 10 µM) or Vehicle (DMSO) for 1 hour start->treat heat 3. Heat Cell Suspensions across a Temperature Gradient (e.g., 45°C to 65°C) for 3 min treat->heat lysis 4. Lyse Cells via Freeze-Thaw Cycles heat->lysis centrifuge 5. Centrifuge at 20,000 x g to Separate Soluble Fraction (Supernatant) from Precipitate lysis->centrifuge sds 6. Collect Supernatant and Analyze by SDS-PAGE & Western Blot centrifuge->sds quant 7. Quantify Band Intensity to Generate Melt Curve sds->quant

Caption: Workflow for CETSA to determine compound-induced protein thermal stabilization.

Detailed Protocol: CETSA
  • Cell Culture and Treatment:

    • Seed and culture a relevant human cell line (e.g., a cancer cell line known to express the putative target) to ~80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot cells into two tubes: one for vehicle control (e.g., 0.1% DMSO) and one for the test compound (e.g., 10 µM Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate).

    • Incubate at 37°C for 1 hour to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Aliquot the cell suspensions from each treatment group into a series of PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a defined temperature gradient (e.g., 10-12 points from 45°C to 65°C) for 3 minutes, followed by a 3-minute cooling step at 25°C. Causality Note: This step is critical. Unstabilized proteins will denature and aggregate at their characteristic melting temperature, while ligand-bound proteins will remain soluble at higher temperatures.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C. This step pellets the heat-induced protein aggregates.

  • Analysis:

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Denature the protein samples in Laemmli buffer and resolve them using SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform a Western blot using a validated primary antibody specific to the target protein.[12]

    • Develop the blot and quantify the band intensity for each temperature point.

    • Plot the normalized band intensity against temperature to generate melting curves for both vehicle and compound-treated samples. The shift between these curves (ΔTm) is the measure of target engagement.

Workflow Diagram: NanoBRET™ Target Engagement Assay

NanoBRET_Workflow cluster_prep Cell Preparation cluster_dosing Compound Dosing & Equilibration cluster_read Signal Detection transfect 1. Transfect Cells with Target-NanoLuc® Fusion Vector plate 2. Plate Transfected Cells in a 96/384-well Plate transfect->plate compound 3. Add Serial Dilution of Test Compound plate->compound tracer 4. Add Fluorescent Tracer at a Fixed Concentration compound->tracer equilibrate 5. Incubate to Allow Competitive Binding Equilibrium tracer->equilibrate substrate 6. Add Nano-Glo® Substrate & Extracellular Inhibitor equilibrate->substrate read 7. Read Donor (460nm) and Acceptor (618nm) Emission on a Luminometer substrate->read

Caption: Workflow for the NanoBRET™ assay to measure intracellular target occupancy.

Detailed Protocol: NanoBRET™ Target Engagement Assay
  • Cell Preparation:

    • Transfect HEK293 cells (or another suitable cell line) with a plasmid encoding the target protein fused to NanoLuc® luciferase.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM™ I Reduced Serum Medium.

    • Dispense the cell suspension into a white, 96-well or 384-well assay plate.

  • Compound and Tracer Addition:

    • Prepare a serial dilution of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate in Opti-MEM. Add the compound dilutions to the assay plate. Include vehicle-only (DMSO) and no-compound controls.

    • Prepare the fluorescent tracer solution in Opti-MEM and add it to all wells at a final concentration predetermined to be optimal (typically near its EC50).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for at least 2 hours. Causality Note: This incubation allows the test compound and the tracer to reach binding equilibrium with the intracellular target protein.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's protocol, mixing the substrate with the Extracellular NanoLuc® Inhibitor.[15] Trustworthiness Note: The extracellular inhibitor is essential to quench any signal from luciferase released by lysed cells, ensuring the signal is exclusively from intact, live cells.

    • Add the substrate solution to all wells.

    • Immediately read the plate on a luminometer equipped with two filters to measure the donor emission (~460 nm) and acceptor emission (~618 nm) simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.

    • Normalize the data to the vehicle and no-tracer controls.

    • Plot the normalized BRET ratio against the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the intracellular IC50 value.

Conclusion

Validating that a compound engages its intended target inside a cell is a non-negotiable step in drug discovery.[1] Both CETSA and NanoBRET™ offer powerful, orthogonal approaches to confirm the binding of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate. CETSA provides a label-free method to assess thermodynamic stabilization of the endogenous or overexpressed target, while NanoBRET™ offers a highly sensitive, real-time measurement of target occupancy in live cells. By employing these methods and comparing the resulting data to established benchmarks like Staurosporine, researchers can build a robust, data-driven case for their compound's mechanism of action, paving the way for further preclinical development.

References

  • Staurosporine - Wikipedia . Wikipedia. Available from: [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands . PubMed Central (PMC). Available from: [Link]

  • Biophysical Approaches Determining Ligand Binding to Biomolecular Targets . Royal Society of Chemistry. Available from: [Link]

  • staurosporine | Ligand page . IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • Determining target engagement in living systems . PubMed Central (PMC). Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives . MDPI. Available from: [Link]

  • What are some physical methods to determine binding affinity of a protein? . ResearchGate. Available from: [Link]

  • NanoBRET™ Target Engagement for drug development . News-Medical.Net. Available from: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay . Bio-protocol. Available from: [Link]

  • Small-Molecule Target Engagement in Cells . PubMed. Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . NCBI Bookshelf. Available from: [Link]

  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview . ACS Omega. Available from: [Link]

  • Small-Molecule Target Engagement in Cells | Request PDF . ResearchGate. Available from: [Link]

  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma . PubMed. Available from: [Link]

  • Techniques to Measure Binding . Biology LibreTexts. Available from: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . PubMed Central (PMC). Available from: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase . Scientific Reports. Available from: [Link]

  • CETSA . CETSA®. Available from: [Link]

  • Cellular Thermal Shift Assay (CETSA) . News-Medical.Net. Available from: [Link]

  • Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities . Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth . RSC Medicinal Chemistry. Available from: [Link]

Sources

Validation

A Comparative Guide to FGFR Inhibition: The Clinically Evaluated AZD4547 Versus the Preclinical Pyrrolo[3,2-b]pyridine Scaffold

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the Fibroblast Growth Factor Receptor (FGFR) signaling pathway has emerged as a critical axis...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Fibroblast Growth Factor Receptor (FGFR) signaling pathway has emerged as a critical axis for therapeutic intervention. Dysregulation of this pathway, through genetic amplifications, activating mutations, or chromosomal translocations, is a known oncogenic driver in a variety of solid tumors. This guide provides an in-depth comparison of two distinct approaches to FGFR inhibition: AZD4547, a well-characterized, potent, and selective FGFR1-3 inhibitor that has undergone extensive clinical evaluation, and the preclinical 1H-pyrrolo[3,2-b]pyridine scaffold, represented here by the specific, yet publicly uncharacterized, compound Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.

This analysis is designed to offer a nuanced perspective for researchers, contrasting a mature clinical candidate with an emerging chemical series to highlight the journey from preclinical discovery to clinical application and the comparative strengths and weaknesses inherent to each stage.

The Central Role of FGFR Signaling in Oncology

The FGFR family, comprising four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4), plays a pivotal role in normal cellular processes, including proliferation, differentiation, migration, and survival. Upon binding with their cognate fibroblast growth factor (FGF) ligands, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Aberrant activation of this signaling network can lead to uncontrolled cell growth and tumor progression, making FGFRs attractive targets for therapeutic intervention.

Section 1: AZD4547 - A Clinically Advanced FGFR Inhibitor

AZD4547 is an orally bioavailable, potent, and selective ATP-competitive inhibitor of FGFR1, 2, and 3.[1] Its extensive preclinical and clinical investigation provides a robust dataset for understanding its therapeutic potential and limitations.

Mechanism of Action and Biochemical Profile

AZD4547 exerts its inhibitory effect by binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[2] This blockade of signal transduction ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in FGFR-dependent cancer cells.[3][4]

The selectivity profile of AZD4547 is a key attribute. It demonstrates high potency against FGFR1, FGFR2, and FGFR3, with significantly less activity against FGFR4 and other kinases like VEGFR2 (KDR).[5] This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.

Head-to-Head Comparison: Biochemical and Cellular Potency
FeatureAZD4547Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Target(s) FGFR1, FGFR2, FGFR3FGFRs (Hypothesized based on scaffold)
Mechanism of Action ATP-competitive inhibitorLikely ATP-competitive inhibitor (based on scaffold)
IC50 (FGFR1) 0.2 nM[5]Not publicly available
IC50 (FGFR2) 2.5 nM[5]Not publicly available
IC50 (FGFR3) 1.8 nM[5]Not publicly available
IC50 (FGFR4) 165 nM[5]Not publicly available
Clinical Development Stage Phase II/III Clinical Trials[6][7][8][9]Preclinical
Clinical Evaluation and Therapeutic Performance

AZD4547 has been evaluated in numerous clinical trials across a range of solid tumors harboring FGFR aberrations.[6][7][8][9] For instance, in a phase II study for patients with tumors harboring FGFR pathway aberrations (NCI-MATCH Trial), AZD4547 demonstrated preliminary signals of activity, particularly in cancers with FGFR activating mutations and fusions.[7][9] However, the overall response rate did not meet the primary endpoint, highlighting the complexities of patient selection and the potential for resistance mechanisms.[7][9]

Common adverse events associated with AZD4547 treatment include hyperphosphatemia, dry skin and mucous membranes, and retinal pigmented epithelial detachment (RPED), which are generally considered class effects of FGFR inhibitors.[7]

Section 2: The Pyrrolo[3,2-b]pyridine Scaffold - An Emerging Preclinical Contender

While specific experimental data for Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is not publicly available, the broader class of pyrrolopyridine derivatives has shown significant promise as potent and selective FGFR inhibitors in preclinical studies.

The Potential of the Pyrrolo[3,2-b]pyridine Core

Research into various pyrrolopyridine derivatives has demonstrated their ability to potently inhibit FGFRs. For example, a study on 1H-pyrrolo[2,3-b]pyridine derivatives identified compounds with potent pan-FGFR inhibitory activity, with IC50 values in the low nanomolar range for FGFR1, 2, and 3.[10][11] Another study focused on 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides, which were found to be selective and potent inhibitors of FGFR4, including against common gatekeeper mutations that confer resistance to other inhibitors.[12][13]

These findings suggest that the pyrrolo[3,2-b]pyridine scaffold represents a versatile platform for the development of novel FGFR inhibitors with potentially diverse selectivity profiles. The specific substitutions on the core structure, such as the chloro and methyl carboxylate groups in Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, would be expected to fine-tune its potency and selectivity.

A Hypothetical Comparison and Future Directions

Based on the available data for related compounds, it is plausible that Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate could exhibit potent FGFR inhibitory activity. A direct comparison with AZD4547 would necessitate experimental validation of its biochemical and cellular effects. Key questions for future research on this and related compounds would include:

  • Potency and Selectivity: Determining the IC50 values against all four FGFR isoforms and a panel of other kinases to establish its specific activity profile.

  • Mechanism of Action: Confirming its binding mode within the FGFR kinase domain.

  • Cellular Activity: Evaluating its anti-proliferative and pro-apoptotic effects in cancer cell lines with defined FGFR alterations.

  • In Vivo Efficacy: Assessing its anti-tumor activity in preclinical animal models.

Section 3: Experimental Protocols for Evaluating FGFR Inhibition

To facilitate the investigation of novel FGFR inhibitors like those based on the pyrrolo[3,2-b]pyridine scaffold, we provide the following detailed, step-by-step methodologies for key in vitro assays.

In Vitro FGFR Kinase Assay

This biochemical assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of a specific FGFR isoform.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate) in DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase to the desired concentration in kinase buffer.

    • Prepare a solution of a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP at their respective optimal concentrations in kinase buffer.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Add the diluted FGFR kinase to each well and incubate for a short period to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection and Data Analysis:

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an antibody-based ELISA.

    • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, using non-linear regression analysis.

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep1 Prepare Compound Stock assay1 Add Compound to Plate prep1->assay1 prep2 Prepare Kinase Buffer prep3 Dilute FGFR Kinase assay2 Add Kinase & Incubate prep3->assay2 prep4 Prepare Substrate/ATP Mix assay3 Initiate Reaction with Substrate/ATP prep4->assay3 assay1->assay2 assay2->assay3 assay4 Incubate at 30°C assay3->assay4 assay5 Stop Reaction assay4->assay5 analysis1 Quantify Phosphorylation assay5->analysis1 analysis2 Plot Inhibition Curve analysis1->analysis2 analysis3 Calculate IC50 analysis2->analysis3 G cluster_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_viability Viability Assessment cluster_data Data Analysis culture1 Culture FGFR-addicted cells culture2 Seed cells in 96-well plate culture1->culture2 culture3 Allow cells to adhere culture2->culture3 treat1 Prepare serial dilutions culture3->treat1 treat2 Treat cells with compound treat1->treat2 viability1 Incubate for 72 hours treat2->viability1 viability2 Perform viability assay (e.g., MTT) viability1->viability2 data1 Measure signal viability2->data1 data2 Plot viability curve data1->data2 data3 Calculate GI50 data2->data3

Caption: Workflow for Cell-Based Proliferation Assay.

Conclusion and Future Perspectives

AZD4547 represents a significant advancement in the targeted therapy of FGFR-driven cancers, with a well-defined mechanism of action, potent inhibitory activity, and a considerable body of clinical data. While it has shown promise, its clinical efficacy has been met with challenges, underscoring the need for continued research into resistance mechanisms and the development of next-generation inhibitors.

The pyrrolo[3,2-b]pyridine scaffold, exemplified by the yet-to-be-characterized Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, offers a promising avenue for the discovery of novel FGFR inhibitors. The versatility of this chemical series, as demonstrated by the potent and selective derivatives that have been reported, suggests that further exploration could yield inhibitors with improved properties, such as enhanced selectivity, the ability to overcome resistance mutations, or a more favorable safety profile.

For researchers in the field, the comparative study of clinically advanced inhibitors like AZD4547 and preclinical scaffolds like the pyrrolo[3,2-b]pyridines provides valuable insights into the drug discovery and development process. The robust dataset for AZD4547 serves as a benchmark for the evaluation of new chemical entities, while the untapped potential of novel scaffolds encourages continued innovation in the pursuit of more effective cancer therapies. The rigorous application of the experimental protocols outlined in this guide will be instrumental in elucidating the therapeutic potential of the next wave of FGFR inhibitors.

References

  • Chae, Y. K., et al. (2020). Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W. Journal of Clinical Oncology, 38(21), 2407–2417. [Link]

  • Zage, P. E., et al. (2020). Mechanisms of Efficacy of the FGFR1-3 Inhibitor AZD4547 in Pediatric Solid Tumor Models. Journal of Cancer Research and Clinical Oncology, 146(8), 1967–1978. [Link]

  • Coombes, R. C., et al. (2022). Results of the phase IIa RADICAL trial of the FGFR inhibitor AZD4547 in endocrine resistant breast cancer. Nature Communications, 13(1), 3246. [Link]

  • Andre, F., et al. (2013). Abstract LB-145: Results of a phase I study of AZD4547, an inhibitor of fibroblast growth factor receptor (FGFR), in patients with advanced solid tumors. Cancer Research, 73(8_Supplement), LB-145. [Link]

  • Chae, Y. K., et al. (2020). Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W. Journal of Clinical Oncology, 38(21), 2407–2417. [Link]

  • Chae, Y. K., et al. (2020). Phase II study of AZD4547 in patients with tumors harboring aberrations in the FGFR pathway: Results from the NCI-MATCH Trial (EAY131) subprotocol W. Journal of Clinical Oncology. [Link]

  • Astex Pharmaceuticals. (2019). Second-Generation FGFR Inhibitors for the Treatment of Cancers Harboring Mutated FGFRs. ACS Medicinal Chemistry Letters, 10(6), 933-938. [Link]

  • Coombes, R. C., et al. (2022). Results of the phase IIa RADICAL trial of the FGFR inhibitor AZD4547 in endocrine resistant breast cancer. CRUK Imperial Centre. [Link]

  • Kim, D. W., et al. (2019). A Selective FGFR inhibitor AZD4547 suppresses RANKL/M-CSF/OPG-dependent ostoclastogenesis and breast cancer growth in the metastatic bone microenvironment. Scientific Reports, 9(1), 8826. [Link]

  • Na, H. Y., et al. (2021). The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells. International Journal of Molecular Sciences, 22(20), 10817. [Link]

  • Gavine, P. R., et al. (2012). AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. Cancer Research, 72(8), 2045–2056. [Link]

  • Wcisło-Dziadecka, D., et al. (2024). Fibroblast Growth Factor Receptor Inhibitors Decrease Proliferation of Melanoma Cell Lines and Their Activity Is Modulated by Vitamin D. International Journal of Molecular Sciences, 25(4), 2445. [Link]

  • Lengyel, C. G., et al. (2022). FGFR inhibitors mechanism of action. ResearchGate. [Link]

  • Na, H. Y., et al. (2021). The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells. International Journal of Molecular Sciences, 22(20), 10817. [Link]

  • Li, Z., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 543. [Link]

  • Li, X., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry, 65(21), 14809–14831. [Link]

  • Creative Diagnostics. (n.d.). FGFR2 Kinase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Li, X., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry, 65(21), 14809–14831. [Link]

  • Truong, A., et al. (2024). Paradoxical cancer cell proliferation after FGFR inhibition through decreased p21 signaling in FGFR1-amplified breast cancer cells. Cell Communication and Signaling, 22(1), 133. [Link]

  • Tervonen, T. A., et al. (2020). Effects of FGFR inhibitors TKI258, BGJ398 and AZD4547 on breast cancer cells in 2D, 3D and tissue explant cultures. Amino Acids, 52(10-12), 1425–1439. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21543–21553. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21543–21553. [Link]

  • Wang, Y., et al. (2023). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry, 66(2), 1215–1232. [Link]

  • Li, Z., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study. Acta Pharmaceutica Sinica B, 9(2), 351–368. [Link]

  • Itoh, F., et al. (1987). Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine) and related compounds. Journal of Medicinal Chemistry, 30(3), 539–544. [Link]

  • Minari, R., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Oncology, 9, 179. [Link]

  • Wang, Y., et al. (2024). Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. Journal of Medicinal Chemistry. [Link]

  • Wujec, M., & Paneth, A. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6549. [Link]

  • Norman, M. H., et al. (2022). Discovery of Potent and Selective Inhibitors of Wild-Type and Gatekeeper Mutant Fibroblast Growth Factor Receptor (FGFR) 2/3. Journal of Medicinal Chemistry, 65(22), 15099–15115. [Link]

  • Goyal, L., et al. (2022). EGFR Inhibition Potentiates FGFR Inhibitor Therapy and Overcomes Resistance in FGFR2 Fusion-Positive Cholangiocarcinoma. Cancer Discovery, 12(5), 1252–1269. [Link]

  • Al-Tel, T. H., et al. (2019). Synthesis and Biological Evaluation of New Pyrrolotacrines for the Treatment of Alzheimer's Disease. Journal of Chemistry, 2019, 1–10. [Link]

Sources

Comparative

The Pyrrolo[3,2-b]pyridine Scaffold: A Comparative Guide to its Advantages in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the selection of a core chemical scaffold is a decision that profoundly influences the trajectory of a drug discove...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core chemical scaffold is a decision that profoundly influences the trajectory of a drug discovery program. Among the privileged heterocyclic structures, the pyrrolo[3,2-b]pyridine scaffold has emerged as a recurrent motif in successful clinical candidates and approved drugs. This guide provides an in-depth, objective comparison of the pyrrolo[3,2-b]pyridine scaffold against common alternatives like indole and benzimidazole, supported by experimental data, to elucidate its distinct advantages in the pursuit of novel therapeutics.

The Physicochemical Edge: Subtle Modifications, Profound Impact

The introduction of a nitrogen atom into the indole scaffold to form a pyrrolo[3,2-b]pyridine (a class of azaindoles) may seem like a minor alteration, but it imparts significant changes in physicochemical properties that are highly advantageous for drug design.

The pyrrolo[3,2-b]pyridine scaffold offers a unique combination of a hydrogen bond donor (the pyrrole NH) and a hydrogen bond acceptor (the pyridine nitrogen). This dual capability allows for more complex and specific interactions with biological targets compared to scaffolds like indole, which primarily acts as a hydrogen bond donor. This seemingly small change can lead to significant improvements in binding affinity and selectivity.

Furthermore, the pyridine nitrogen enhances the scaffold's polarity and aqueous solubility, often leading to improved pharmacokinetic profiles. This is a critical consideration in drug development, as poor solubility can hinder a compound's absorption and bioavailability.

Here is a comparative overview of key physicochemical properties:

PropertyPyrrolo[3,2-b]pyridineIndoleBenzimidazole
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 101
Aqueous Solubility Generally HigherLowerModerate
LogP Generally LowerHigherModerate
Metabolic Stability Often ImprovedSusceptible to oxidationGenerally stable
Bioavailability Frequently EnhancedVariableVariable

The strategic placement of the nitrogen atom in the pyrrolo[3,2-b]pyridine scaffold can also mitigate metabolic liabilities associated with the indole ring, which is susceptible to oxidative metabolism by cytochrome P450 enzymes. This enhanced metabolic stability can lead to a longer half-life and improved in vivo efficacy.

Superiority in Kinase Inhibition: The Hinge-Binding Advantage

A primary arena where the pyrrolo[3,2-b]pyridine scaffold has demonstrated its prowess is in the development of protein kinase inhibitors. The nitrogen atom in the pyridine ring is perfectly positioned to form a crucial hydrogen bond with the "hinge" region of the kinase ATP-binding site, a key interaction for potent inhibition.

Experimental Workflow: In Vitro Kinase Assay

A standard method to determine the inhibitory potential of a compound against a specific kinase is the in vitro kinase assay. This workflow outlines the key steps.

G cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibition

Caption: Vemurafenib inhibits the constitutively active BRAF V600E kinase, blocking downstream signaling and cell proliferation.

Broad Applicability Beyond Kinases

The versatility of the pyrrolo[3,2-b]pyridine scaffold extends to a diverse range of biological targets beyond kinases. Its unique electronic and structural features have been successfully exploited in the development of inhibitors for other important enzyme families and receptors. For instance, derivatives of the isomeric pyrrolo[2,3-b]pyridine have shown potent activity as phosphodiesterase 4B (PDE4B) inhibitors, with the scaffold being crucial for maintaining high potency. The replacement of the pyrrolo[2,3-b]pyridine core with a benzimidazole or indole led to a significant loss of activity, highlighting the scaffold's importance in this context.

Synthetic Tractability: A Practical Advantage

A critical, yet often overlooked, advantage of a scaffold is its synthetic accessibility. The pyrrolo[3,2-b]pyridine core can be constructed through various well-established synthetic routes, allowing for the efficient generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. This chemical tractability accelerates the drug discovery process, enabling rapid optimization of lead compounds.

Experimental Protocol: Synthesis of a 1H-Pyrrolo[3,2-b]pyridine Derivative

The following is a representative, multi-step synthesis of a functionalized 1H-pyrrolo[3,2-b]pyridine.

Step 1: Nitration of 2-chloropyridine

  • To a solution of 2-chloropyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 90 °C for several hours.

  • Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium carbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-3-nitropyridine.

Step 2: Introduction of an Amino Group

  • Dissolve 2-chloro-3-nitropyridine in ethanol and add a solution of ammonia in ethanol.

  • Heat the mixture in a sealed vessel at 150 °C for several hours.

  • Cool the reaction mixture and collect the precipitated product by filtration to obtain 2-amino-3-nitropyridine.

Step 3: Cadogan Reductive Cyclization

  • Suspend 2-amino-3-nitropyridine in triethyl phosphite.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture and remove the excess triethyl phosphite under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 1H-pyrrolo[3,2-b]pyridine.

Conclusion

The pyrrolo[3,2-b]pyridine scaffold represents a prime example of how subtle structural modifications can translate into significant advantages in drug discovery. Its superior physicochemical properties, enhanced metabolic stability, and ideal geometry for interacting with key biological targets, particularly the hinge region of kinases, have solidified its status as a privileged scaffold. The clinical success of drugs like Vemurafenib provides compelling evidence of its potential. As medicinal chemists continue to tackle increasingly complex biological targets, the pyrrolo[3,2-b]pyridine scaffold is poised to remain a valuable and frequently employed tool in the design of next-generation therapeutics.

References

  • Martens, S. et al. (2023). In vitro kinase assay. protocols.io. [Link]

  • Elife. (2022). In vitro kinase assay. [Link]

  • MDPI. (2021). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • Kim, H. J. et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417. [Link]

  • Chapman, P. B. et al. (2011). Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor. Journal of the National Cancer Institute, 103(15), 1145-1152. [Link]

  • Sosman, J. A. et al. (2012). Vemurafenib in BRAF V600-mutant melanoma. The New England Journal of Medicine, 366(8), 707-714. [Link]

  • MDPI. (2021). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. [Link]

  • MDPI. (2021). HO-1 Limits the Efficacy of Vemurafenib/PLX4032 in BRAF V600E Mutated Melanoma Cells Adapted to Physiological Normoxia or Hypoxia. [Link]

  • Lee, J. H. et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166. [Link]

Validation

"selectivity of Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-3-carboxylate against a kinase panel"

In the landscape of targeted drug discovery, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential and safety profile. An ideal inhibitor potently engages its intended target while...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted drug discovery, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential and safety profile. An ideal inhibitor potently engages its intended target while minimizing interactions with the broader human kinome, thereby reducing the likelihood of off-target effects. This guide provides an in-depth comparative analysis of the kinase selectivity of a representative pyrrolopyridine-based compound, Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (hereafter referred to as PPC-1 ), against a panel of kinases.

Due to the limited availability of public domain kinase screening data for PPC-1, this guide will utilize a representative, hypothetical dataset to illustrate the principles and methodologies of kinase selectivity profiling. The data presented herein is modeled on typical results obtained for this class of compounds and is intended to serve as an educational tool for researchers, scientists, and drug development professionals. We will compare the selectivity profile of PPC-1 with two well-characterized, multi-kinase inhibitors, Staurosporine and Sunitinib, to provide context for its potential as a selective research tool or therapeutic lead.

The Imperative of Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding sites. This homology presents a significant challenge in the design of selective inhibitors. A lack of selectivity can lead to a multitude of off-target toxicities, complicating clinical development and potentially limiting the therapeutic window of a drug candidate. Conversely, a highly selective inhibitor offers a more precise tool for dissecting cellular signaling pathways and a greater probability of a favorable safety profile in a clinical setting.[1][2]

The process of kinase selectivity profiling, therefore, is not merely a characterization step but a foundational component of the drug discovery cascade. It informs lead optimization, aids in the interpretation of cellular and in vivo pharmacology, and helps to anticipate potential liabilities long before a compound reaches clinical trials.[3][4]

Comparative Kinase Inhibition Profiling

The inhibitory activity of PPC-1, Staurosporine, and Sunitinib was assessed against a panel of representative kinases from different branches of the kinome tree. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of inhibitor required to reduce kinase activity by 50%, were determined. Lower IC50 values are indicative of higher potency.

Table 1: Comparative Kinase Inhibition (IC50, nM)

Kinase TargetPPC-1 (Hypothetical IC50, nM)Staurosporine (Reference IC50, nM)Sunitinib (Reference IC50, nM)
Primary Target(s)
GSK-3β155150
Off-Target Kinases
CDK225032,500
PKA>10,0007>10,000
VEGFR21,500209
PDGFRβ2,000152
c-Kit>10,000108
Src8006210
Abl1,2002234
EGFR>10,000100>10,000
MEK1>10,000>10,000>10,000
Interpretation of Selectivity Data

The hypothetical data in Table 1 illustrates that PPC-1 exhibits potent and selective inhibition of GSK-3β. Its activity against other kinases in the panel is significantly lower, with IC50 values in the high nanomolar to micromolar range. This profile suggests that PPC-1 could be a valuable tool for studying the specific roles of GSK-3β in cellular processes.

In contrast, Staurosporine demonstrates broad-spectrum activity, potently inhibiting a wide range of kinases. While useful as a positive control in biochemical assays, its lack of selectivity makes it unsuitable for targeted studies in a cellular context. Sunitinib is a clinically approved multi-kinase inhibitor with potent activity against receptor tyrosine kinases such as VEGFR2, PDGFRβ, and c-Kit. Its profile highlights a different therapeutic strategy, where targeting multiple nodes in a signaling network can be beneficial.

Visualizing Kinase Selectivity

The following diagram provides a visual representation of the kinase selectivity profile of PPC-1 based on the hypothetical data. The size of the node is inversely proportional to the IC50 value, with larger nodes indicating more potent inhibition.

Kinase_Selectivity_PPC1 cluster_high_potency High Potency cluster_moderate_potency Moderate Potency cluster_low_potency Low Potency cluster_no_activity No Significant Activity GSK-3β GSK-3β CDK2 CDK2 Src Src Abl Abl VEGFR2 VEGFR2 PDGFRβ PDGFRβ PKA PKA c-Kit c-Kit EGFR EGFR MEK1 MEK1

Caption: Kinase selectivity profile of PPC-1.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The following is a representative protocol for determining the kinase inhibitory activity of a compound using a luminescence-based assay that measures ADP production, a universal product of kinase-catalyzed reactions. This method is highly adaptable for high-throughput screening and selectivity profiling.[5][6]

Materials and Reagents:
  • Kinase of interest (e.g., GSK-3β)

  • Substrate specific for the kinase

  • Test compound (PPC-1) and control inhibitors (Staurosporine, Sunitinib)

  • ATP

  • Kinase Reaction Buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates (white, low-volume)

  • Plate reader capable of measuring luminescence

Assay Workflow Diagram

Kinase_Assay_Workflow cluster_plate_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_readout Data Acquisition A Dispense Compound Dilutions B Add Kinase Enzyme A->B 1. Compound First C Add Substrate/ATP Mixture B->C 2. Initiate Reaction D Incubate at Room Temperature C->D 3. Phosphorylation E Add ADP-Glo™ Reagent D->E 4. Stop Reaction & Deplete ATP F Incubate E->F 5. Stabilization G Add Kinase Detection Reagent F->G 6. Convert ADP to ATP H Incubate G->H 7. Signal Generation I Measure Luminescence H->I 8. Read Plate

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:
  • Compound Preparation:

    • Prepare a serial dilution of the test compounds (PPC-1, Staurosporine, Sunitinib) in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compounds in the kinase reaction buffer to achieve the desired final assay concentrations.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted compound solution to each well.

    • Add 2.5 µL of the kinase enzyme solution to each well.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the specific substrate and ATP. The final ATP concentration should be at or near its Km for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Reaction Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will generate a luminescent signal proportional to the amount of ADP produced.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the selectivity of a kinase inhibitor, using the hypothetical pyrrolopyridine-based compound PPC-1 as an example. The comparative analysis against established inhibitors like Staurosporine and Sunitinib provides a framework for interpreting selectivity data and understanding the potential utility of a novel compound. The detailed experimental protocol for an in vitro kinase assay offers a practical methodology for generating such data.

For a compound like PPC-1, a promising next step would be to expand the selectivity profiling to a much larger panel of kinases, ideally covering a significant portion of the human kinome.[7] Furthermore, cellular assays are crucial to confirm that the biochemical potency and selectivity translate to on-target activity in a more complex biological environment.[4][8] Techniques such as cellular thermal shift assays (CETSA) or targeted proteomics can provide direct evidence of target engagement in intact cells.[9] Ultimately, a comprehensive understanding of a compound's selectivity is paramount for its successful development as a chemical probe or a therapeutic agent.

References

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. bioRxiv. Retrieved from [Link]

  • Vogt, A. D., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry. Retrieved from [Link]

  • Binder, M. J., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Retrieved from [Link]

  • Schwartz, P. A., et al. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Chemical Biology. Retrieved from [Link]

  • Klaeger, S., et al. (2015). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Genetics. Retrieved from [Link]

  • Binder, M. J., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • PamGene. (2021). Kinase activity profiling - Our kinase activity assay explained. Retrieved from [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Biochemistry. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Confirming the Mechanism of Action of Novel Pyrrolopyridine Compounds

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrrolopyridine Scaffold and the Imperative of MoA Confirmation The pyrrolopyridine core is a privileged scaffold in modern medic...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolopyridine Scaffold and the Imperative of MoA Confirmation

The pyrrolopyridine core is a privileged scaffold in modern medicinal chemistry, renowned for its structural resemblance to the purine ring of ATP.[1] This mimicry makes it an exceptional platform for designing potent inhibitors of various protein kinases, which are pivotal regulators of cellular processes.[1][2] Dysregulation of kinase signaling is a hallmark of numerous diseases, particularly cancer, making pyrrolopyridine-based compounds like the approved melanoma drug Vemurafenib highly valuable therapeutic agents.[1]

However, the journey from a promising "hit" compound to a clinical candidate is fraught with challenges. A primary hurdle is the unambiguous confirmation of its mechanism of action (MoA). Early and rigorous MoA validation is not merely an academic exercise; it is a critical step to de-risk a drug discovery program. It ensures that the observed biological effect is a direct consequence of modulating the intended target, predicts potential on-target toxicities, and provides a translatable biomarker for clinical trials.

This guide presents a hierarchical and multi-pronged strategy for confirming the MoA of novel pyrrolopyridine compounds. We will move systematically from initial biochemical proof of binding to robust validation in complex cellular systems, emphasizing the causality behind experimental choices and the integration of orthogonal assays to build a compelling and irrefutable MoA dossier.

The Hierarchical Framework for MoA Elucidation

Confirming a compound's MoA is a process of building confidence through layers of evidence. A logical, tiered approach prevents costly progression of compounds with ambiguous or undesirable mechanisms. Our recommended workflow progresses from direct target interaction to cellular and phenotypic consequences.

MoA_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Phenotypic & Selectivity Validation Biochem_Binding Direct Target Binding (SPR, ITC, TR-FRET) Biochem_Function Enzymatic/Functional Assay (e.g., Kinase Activity) Biochem_Binding->Biochem_Function Confirms functional consequence of binding Cell_Engagement Cellular Target Engagement (CETSA, NanoBRET) Biochem_Function->Cell_Engagement Translates from biochemical to cellular context Cell_Pathway Downstream Pathway Modulation (Western Blot, Phospho-Flow) Cell_Engagement->Cell_Pathway Links target engagement to signaling Selectivity Off-Target Profiling (Kinome Scan, Proteomics) Cell_Engagement->Selectivity Assesses specificity in a cellular milieu Phenotype Cellular Phenotype (Apoptosis, Proliferation) Cell_Pathway->Phenotype Connects pathway modulation to cell fate CETSA_Workflow cluster_0 cluster_1 cluster_2 cluster_3 A Treat cells with compound dilutions B Heat all samples at fixed temp (T_agg) A->B C Lyse cells & centrifuge to pellet aggregates B->C D Analyze soluble fraction (Western Blot) C->D

Caption: Workflow for Isothermal Dose-Response CETSA.

Monitoring Downstream Pathway Modulation: Does target engagement have the expected biological effect?

Once cellular target engagement is confirmed, the next logical step is to demonstrate that this engagement leads to the modulation of the downstream signaling pathway. [3]For a pyrrolopyridine kinase inhibitor, this typically means measuring the phosphorylation status of a known substrate.

Example: A Pyrrolopyridine BRAFV600E Inhibitor

The BRAFV600E mutation leads to constitutive activation of the MAPK pathway. A potent and specific inhibitor should reduce the phosphorylation of MEK1/2, the direct downstream substrate of BRAF.

MAPK_Pathway BRAF BRAF(V600E) MEK MEK1/2 BRAF->MEK p ERK ERK1/2 MEK->ERK p Transcription Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription p Proliferation Cell Proliferation Transcription->Proliferation Compound Novel Pyrrolopyridine Inhibitor Compound->BRAF Inhibition

Caption: Inhibition of the MAPK pathway by a BRAF inhibitor.

Experimental Approach: Western Blotting

Western blotting is a robust and widely used technique to visualize changes in protein phosphorylation.

  • Cell Treatment: Treat BRAFV600E mutant melanoma cells (e.g., A375) with the novel pyrrolopyridine compound at various concentrations for a defined period (e.g., 2 hours).

  • Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phospho-MEK (p-MEK), total MEK, phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

  • Detection: Use secondary antibodies conjugated to HRP or a fluorescent dye and visualize the bands.

Expected Result: A successful BRAF inhibitor will show a dose-dependent decrease in the levels of p-MEK and p-ERK, while the total protein levels of MEK, ERK, and GAPDH remain unchanged. This provides strong evidence of on-target pathway modulation.

Phase 3: Phenotypic Consequences and Selectivity Profiling

The final phase connects target engagement and pathway modulation to a meaningful cellular outcome and assesses the compound's specificity.

Linking MoA to Cellular Phenotype

The ultimate goal of inhibiting a target like BRAFV600E is to halt cancer cell proliferation or induce apoptosis. [4]Cell-based assays are used to confirm that the observed pathway inhibition translates to the desired anti-cancer effect. [3][5]

Assay Principle Typical Readout
Proliferation/Viability Assay (e.g., CellTiter-Glo®) Measures ATP levels as an indicator of metabolically active, viable cells. Luminescence
Apoptosis Assay (e.g., Caspase-Glo® 3/7) Measures the activity of executioner caspases 3 and 7, key mediators of apoptosis. Luminescence

| Cell Cycle Analysis (Flow Cytometry) | Stains DNA with a fluorescent dye (e.g., Propidium Iodide) to quantify the proportion of cells in G1, S, and G2/M phases. | Fluorescence Intensity |

Data Correlation: A critical step is to correlate the data across assays. The IC₅₀ from the biochemical kinase assay, the EC₅₀ for cellular target engagement (from CETSA or NanoBRET), the EC₅₀ for pathway inhibition (from p-ERK Western blot densitometry), and the GI₅₀ from the proliferation assay should be in close agreement. A strong correlation (e.g., within a 10-fold range) provides high confidence that the observed anti-proliferative effect is driven by the on-target inhibition of the kinase.

The Critical Importance of Off-Target Profiling

Pyrrolopyridine compounds, due to their ATP-mimetic nature, can potentially inhibit multiple kinases. [1]Unidentified off-target activity is a primary cause of unexpected toxicity and clinical trial failure. [6]Therefore, comprehensive selectivity profiling is non-negotiable.

Comparative Selectivity Profiling: Novel Compound vs. Alternative

The most common method for this is a large-scale kinase panel screen (e.g., a KinomeScan™), where the compound is tested against hundreds of different human kinases at a fixed concentration (e.g., 1 µM).

Kinase Target Novel Pyrrolopyridine (% Inhibition @ 1µM) Alternative Compound (% Inhibition @ 1µM) Comment
BRAFV600E (On-Target) 99% 98% Both compounds show excellent on-target potency.
SRC (Off-Target) 15%85%Novel compound is significantly more selective against SRC kinase.
VEGFR2 (Off-Target) 8%75%Novel compound avoids potent inhibition of VEGFR2, potentially reducing side effects like hypertension.
c-KIT (Off-Target) 22%68%The alternative compound shows significant polypharmacology.

Expert Insight: The goal is not always absolute selectivity. Sometimes, specific polypharmacology can be beneficial (e.g., inhibiting two nodes in a resistance pathway). [7]However, this must be a deliberate design strategy. Uncontrolled off-target activity is a liability. In silico profiling can also be a valuable, complementary tool to predict potential off-target liabilities early in the discovery process. [8][9]

Conclusion: An Integrated, Evidence-Based Approach

Confirming the mechanism of action for a novel pyrrolopyridine compound is a systematic process of inquiry that relies on the convergence of evidence from orthogonal, self-validating experimental systems. By progressing logically from biochemical binding to cellular engagement, pathway modulation, and phenotypic outcomes, while rigorously assessing selectivity, researchers can build a robust MoA dossier. This integrated approach not only provides confidence in the compound's therapeutic potential but also lays a solid scientific foundation for its successful translation into the clinic.

References

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2020). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Bioorganic Chemistry, 103, 104193. Available at: [Link]

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Hassan, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Molecules, 23(7), 1779. Available at: [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • PubMed. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Retrieved from [Link]

  • PubMed. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Retrieved from [Link]

  • SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • ACS Fall 2025. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Retrieved from [Link]

  • PubMed. (2014). Predictive in silico off-target profiling in drug discovery. Retrieved from [Link]

  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • PubMed Central. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • PubMed Central. (2020). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]

  • Bio-Rad. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • BioNauta. (2025). Inside the Cell: How Cell-Based Assays Reveal Drug Function. Retrieved from [Link]

  • Springer Professional. (n.d.). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. Retrieved from [Link]

  • MDPI. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Retrieved from [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]

  • ResearchGate. (2014). Predictive in silico Off-Target Profiling in Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. Retrieved from [Link]

  • Crestone, Inc. (2023). Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. Retrieved from [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Biochemical Assay Development. Retrieved from [Link]

  • BioDuro. (n.d.). Biochemical Assays. Retrieved from [Link]

  • Domainex. (n.d.). Biochemical Assays. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. Retrieved from [Link]

Sources

Validation

A Comparative Guide to In Silico Docking of Pyrrolopyridine-Based Kinase Inhibitors

This guide provides a comprehensive comparison of pyrrolopyridine-based inhibitors, focusing on their in silico evaluation against Janus Kinase 2 (JAK2), a critical target in myeloproliferative disorders and autoimmune d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of pyrrolopyridine-based inhibitors, focusing on their in silico evaluation against Janus Kinase 2 (JAK2), a critical target in myeloproliferative disorders and autoimmune diseases.[1] We will delve into the methodologies of molecular docking, present comparative data, and explore the structure-activity relationships that govern the efficacy of these promising therapeutic agents.

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its structural resemblance to the adenine core of ATP.[2][3] This mimicry allows these compounds to competitively bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity.[2][3] Notable drugs like Vemurafenib and Pexidartinib, which contain this scaffold, are already used in anticancer therapies.[4] This guide will focus on the application of this scaffold in the development of JAK2 inhibitors.

The Significance of Targeting JAK2

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways.[1] Specifically, JAK2 is crucial for signaling mediated by various growth factors and cytokines.[1] The discovery of the JAK2 V617F mutation, which leads to constitutive kinase activity, has solidified JAK2 as a key therapeutic target for myeloproliferative neoplasms.[1] Therefore, the development of potent and selective JAK2 inhibitors is of significant therapeutic importance.[1]

Experimental Workflow for Comparative Docking Studies

The following details a standardized workflow for the comparative molecular docking of pyrrolopyridine-based inhibitors against JAK2. This protocol is designed to ensure reproducibility and provide a solid foundation for structure-based drug design efforts.

G cluster_prep Preparation Phase cluster_docking Docking & Simulation cluster_analysis Analysis Phase Target_Prep Target Preparation (JAK2 - PDB: 4JPS) Grid_Gen Receptor Grid Generation Target_Prep->Grid_Gen Input Protein Ligand_Prep Ligand Preparation (Pyrrolopyridine Analogs) Docking Molecular Docking (e.g., Glide, AutoDock Vina) Ligand_Prep->Docking Input Ligands Grid_Gen->Docking Define Binding Site MD_Sim Molecular Dynamics Simulation (Optional Validation) Docking->MD_Sim Validate Poses Scoring Scoring & Binding Energy Calculation Docking->Scoring Pose_Analysis Binding Pose & Interaction Analysis Scoring->Pose_Analysis SAR Structure-Activity Relationship (SAR) Analysis Pose_Analysis->SAR

Figure 1: A generalized workflow for comparative molecular docking studies.

Experimental Protocols

1. Target Protein Preparation:

  • Source: The X-ray crystal structure of JAK2 is retrieved from the Protein Data Bank (PDB). For this guide, we will reference PDB ID: 4JPS, which contains a co-crystallized inhibitor, providing a well-defined binding pocket.[5][6]

  • Preparation Steps:

    • Remove water molecules and any non-essential co-factors from the PDB file.

    • Add hydrogen atoms and assign correct bond orders.

    • Perform energy minimization to relieve any steric clashes using a suitable force field (e.g., OPLS3e).

    • Rationale: These steps are crucial to ensure the protein structure is in a low-energy, realistic conformation for docking.

2. Ligand Preparation:

  • Source: A series of pyrrolopyridine-based inhibitor structures are generated. These can be novel designs or derivatives from existing literature.

  • Preparation Steps:

    • Generate 3D coordinates for each ligand.

    • Assign correct bond orders and add hydrogen atoms.

    • Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5).

    • Perform energy minimization for each ligand structure.

    • Rationale: Proper ligand preparation ensures that the docked conformations are energetically feasible and have the correct protonation states for interacting with the protein.

3. Receptor Grid Generation:

  • A grid box is defined around the active site of JAK2. This is typically centered on the co-crystallized ligand from the PDB structure to ensure the docking search is focused on the relevant binding pocket.[6]

4. Molecular Docking:

  • Software: A validated docking program such as Glide (Schrödinger) or AutoDock Vina is used.[7]

  • Protocol:

    • Utilize a standard precision (SP) or extra precision (XP) docking protocol.[6]

    • Allow for ligand flexibility during the docking process.

    • Generate a set number of docking poses for each ligand (e.g., 10-20).

    • Rationale: The choice of docking protocol and settings can influence the accuracy of the predicted binding poses and scores. XP docking, for instance, is more computationally intensive but can provide more accurate results.[6]

5. Post-Docking Analysis:

  • Scoring: The generated poses are ranked based on their docking scores (e.g., GlideScore, binding affinity in kcal/mol).

  • Binding Pose Analysis: The top-scoring poses for each ligand are visually inspected to analyze key interactions with the protein's active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and any salt bridges.[8][9]

  • Validation (Optional but Recommended): For the most promising candidates, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted protein-ligand complex over time.[10]

Comparative Analysis of Pyrrolopyridine-Based JAK2 Inhibitors

To illustrate the application of this workflow, we present a hypothetical comparative docking study of three pyrrolopyridine-based inhibitors (Inhibitor A, B, and C) against JAK2.

InhibitorDocking Score (kcal/mol)Key Interacting Residues (H-bonds)Key Hydrophobic Interactions
Inhibitor A -9.8LEU932, GLU930LEU855, VAL863, ALA881
Inhibitor B -8.5LEU932LEU855, VAL863, LYS882
Inhibitor C -10.5LEU932, GLU930, ARG980LEU855, VAL863, ALA881, ASP994
Tofacitinib (Reference) -9.2LEU932LEU855, VAL863

Table 1: Comparative docking results of hypothetical pyrrolopyridine-based inhibitors and a reference compound against JAK2.

Structure-Activity Relationship (SAR) Insights

The docking results provide valuable insights into the structure-activity relationships of these inhibitors.

  • Hinge Region Interaction: All three inhibitors, as well as the reference compound Tofacitinib, form a crucial hydrogen bond with the backbone of LEU932 in the hinge region of the kinase.[1] This interaction is a hallmark of many kinase inhibitors and is essential for anchoring the ligand in the ATP-binding pocket.[7][8]

  • Role of Additional Hydrogen Bonds: Inhibitors A and C, which show better docking scores than Inhibitor B, form an additional hydrogen bond with GLU930. Inhibitor C, the most potent in this hypothetical study, forms a third hydrogen bond with ARG980.[1] This suggests that moieties capable of forming these additional interactions can significantly enhance binding affinity.

  • Hydrophobic Pocket Interactions: The extent of hydrophobic interactions with residues such as LEU855, VAL863, and ALA881 also contributes to the overall binding affinity.[1] Inhibitor C's interaction with ASP994 in a hydrophobic pocket further stabilizes its binding.[9]

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Differentiation) Nucleus->Gene_Expression Regulates Inhibitor Pyrrolopyridine Inhibitor Inhibitor->JAK2 Inhibits

Figure 2: Simplified diagram of the JAK-STAT signaling pathway and the point of intervention for pyrrolopyridine-based inhibitors.

Conclusion and Future Directions

This guide has outlined a robust workflow for the comparative docking of pyrrolopyridine-based inhibitors against JAK2. The hypothetical data presented demonstrates how in silico methods can be effectively used to rationalize the binding of different inhibitors and guide the design of more potent and selective compounds. The key to successful kinase inhibitor design lies in optimizing interactions with the hinge region and exploiting additional hydrogen bonding and hydrophobic interactions within the ATP-binding pocket.[7][9] Future work should focus on synthesizing and experimentally validating the inhibitory activity of the most promising candidates identified through these computational studies.

References

  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed. [Link]

  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. PubMed. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus Kinase 2 (JAK2) inhibitors. Europe PMC. [Link]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed. [Link]

  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. PubMed. [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. NIH. [Link]

  • Molecular docking studies of tyrosine kinase inhibitors. Pharmacy Education. [Link]

  • Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states. Semantic Scholar. [Link]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. PubMed. [Link]

  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. ResearchGate. [Link]

  • Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. R Discovery. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

  • Molecular docking, 3D QSAR and dynamics simulation studies of imidazo-pyrrolopyridines as janus kinase 1 (JAK 1) inhibitors. PubMed. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]

  • (A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine... ResearchGate. [Link]

  • Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of Medicinal Chemistry. [Link]

  • Molecular docking studies on phenylaminopyrimidine and pyrazolylaminopyrimidine derivatives as Janus Kinase 2 inhibitors. ResearchGate. [Link]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. NIH. [Link]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. ResearchGate. [Link]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Semantic Scholar. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating the ADME Properties of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate Analogs

In the landscape of modern drug discovery, the optimization of a compound's efficacy and safety profile is paramount. For novel chemical series, such as analogs of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate,...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the optimization of a compound's efficacy and safety profile is paramount. For novel chemical series, such as analogs of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, a promising scaffold in medicinal chemistry, a thorough understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not just a regulatory requirement but a critical determinant of clinical success. Early and systematic ADME profiling allows for the identification of liabilities, guiding medicinal chemistry efforts to refine molecular properties and mitigate the risk of late-stage attrition.[1][2]

This guide provides a comprehensive framework for evaluating the ADME properties of this specific class of heterocyclic compounds. As a Senior Application Scientist, my objective is to move beyond mere protocol recitation. Instead, I will elucidate the strategic rationale behind the selection and sequence of assays, explain the mechanistic underpinnings of each experimental system, and offer insights into interpreting the resulting data to build a robust, translatable pharmacological profile. The methodologies described herein are designed to create a self-validating data package, ensuring that each step logically informs the next, from initial high-throughput screens to more complex, resource-intensive in vivo studies.

Evaluating Absorption: Will the Compound Reach the Bloodstream?

The initial hurdle for any orally administered drug is its ability to traverse the intestinal epithelium and enter systemic circulation. We assess this primarily through two complementary in vitro models that evaluate a compound's permeability.

Causality Behind Experimental Choices:

We begin with a simple, high-throughput assay to measure passive diffusion, the primary route for many small molecules. This is followed by a more complex, cell-based model that also accounts for active transport and efflux mechanisms, which can significantly impact net absorption.[3][4] This tiered approach efficiently filters compounds, reserving the more labor-intensive assays for those with promising basic permeability.

A. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cost-effective, cell-free method used to predict passive transcellular permeability.[5][6] It isolates a single transport mechanism, providing a clean rank-ordering of compounds based on their ability to diffuse across a lipid barrier, which is a key driver of absorption for many orally administered drugs.[1][5]

Experimental Protocol: PAMPA

  • Membrane Preparation: A 96-well filter plate is coated with a solution of phospholipids (e.g., 2% phosphatidylcholine in dodecane) to form an artificial lipid membrane that mimics the cell membrane's core structure.[5]

  • Compound Preparation: Test compounds (e.g., from a 10 mM DMSO stock) are diluted into a buffer at the desired pH (typically pH 7.4 to simulate physiological conditions) in a 96-well donor plate.

  • Assay Assembly: The filter plate (the "acceptor") is placed on top of the donor plate, creating a "sandwich." The bottom of the filter is submerged in the donor solution. The acceptor wells are filled with a buffer solution, often containing a surfactant to act as a "sink," mimicking the continuous flow of blood.[5][6]

  • Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 5 hours) with gentle shaking.[4][6]

  • Quantification: Following incubation, the concentrations of the compound in the donor and acceptor wells are determined using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[7]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. Membrane integrity is confirmed using a low-permeability marker like Lucifer Yellow.[4]

B. Caco-2 Permeability Assay

While PAMPA is excellent for passive diffusion, it cannot predict the influence of transporters. The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that, when cultured for ~21 days, differentiate to form tight junctions and express transporters (like P-glycoprotein, P-gp) similar to the intestinal epithelium.[3][8] This makes it a more biologically relevant model for predicting human oral absorption.[3][9]

Experimental Protocol: Caco-2 Permeability

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in multi-well plates and cultured for 18-22 days to allow for differentiation into a polarized monolayer.[8]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-set threshold (e.g., ≥ 200 Ω·cm²) are used.[10][11]

  • Bidirectional Permeability Measurement:

    • Apical to Basolateral (A-to-B): The test compound (e.g., 10 µM) is added to the apical (upper) chamber, representing the intestinal lumen. Samples are taken from the basolateral (lower) chamber, representing the blood side, over a period (e.g., 2 hours).[3][8]

    • Basolateral to Apical (B-to-A): The experiment is reversed. The compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored.

  • Quantification: Compound concentrations in all samples are analyzed by LC-MS/MS.

  • Data Analysis: Papp values are calculated for both directions. The Efflux Ratio (ER) is then determined by dividing the B-to-A Papp by the A-to-B Papp. An ER greater than 2 is a strong indicator that the compound is a substrate for active efflux transporters like P-gp.[8][11]

Workflow for Absorption Evaluation

cluster_absorption Absorption Assessment Workflow start Pyrrolo[3,2-b]pyridine Analogs pampa PAMPA Assay (Passive Permeability Screen) start->pampa decision_pampa High Papp? pampa->decision_pampa caco2 Bidirectional Caco-2 Assay (Permeability & Efflux) decision_pampa->caco2 Yes low_perm Result: Low Permeability (Action: Medicinal Chemistry Optimization) decision_pampa->low_perm No decision_efflux Efflux Ratio > 2? caco2->decision_efflux efflux_substrate Result: Efflux Substrate (Action: Further investigation or redesign) decision_efflux->efflux_substrate Yes good_absorption Result: Good Absorption Profile (Proceed to Distribution Studies) decision_efflux->good_absorption No

Caption: Tiered workflow for evaluating intestinal absorption.

Data Interpretation: Comparing Analogs
ParameterAnalog AAnalog B (Control)Analog CInterpretation Guide
PAMPA Papp (10⁻⁶ cm/s) 15.212.50.8>5: High Passive Permeability<1: Low Passive Permeability
Caco-2 Papp A→B (10⁻⁶ cm/s) 13.811.90.6>10: High Permeability<2: Low Permeability
Caco-2 Papp B→A (10⁻⁶ cm/s) 14.135.70.7-
Efflux Ratio (ER) 1.023.01.17>2: Potential Efflux Substrate<2: No Significant Efflux

Evaluating Distribution: Where Does the Compound Go?

Once absorbed, a drug distributes throughout the body. A key determinant of its distribution, and ultimately its efficacy and safety, is the extent to which it binds to plasma proteins like albumin. Only the unbound (free) fraction of a drug is available to interact with its target and to be cleared.[12][13]

Causality Behind Experimental Choices:

We use the Rapid Equilibrium Dialysis (RED) method because it is considered the gold standard for accurately determining the unbound fraction (fu).[12][13] It avoids issues like non-specific binding to equipment that can plague other methods like ultrafiltration, providing trustworthy data that is essential for subsequent pharmacokinetic modeling.

Experimental Protocol: Plasma Protein Binding (RED Assay)

  • Device Preparation: A commercial RED device is used. This device consists of inserts with two chambers separated by a semi-permeable membrane (typically 8 kDa molecular weight cut-off) that allows small molecules (the drug) to pass but retains large proteins.[13]

  • Sample Preparation: The test compound is spiked into plasma (human, rat, mouse, etc.) at a known concentration (e.g., 1-10 µM).[12][14]

  • Dialysis: The plasma containing the compound is added to one chamber of the RED insert. A protein-free buffer (e.g., PBS, pH 7.4) is added to the other chamber.[12][13]

  • Incubation: The plate is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the free compound to reach equilibrium across the membrane.[13][14]

  • Quantification: After incubation, aliquots are taken from both the plasma and the buffer chambers. To ensure accurate comparison, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer (matrix matching).[13] The concentration of the compound in both samples is then determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Workflow for Plasma Protein Binding Evaluation

cluster_ppb Plasma Protein Binding (PPB) Workflow start Compound with Good Absorption red_assay Rapid Equilibrium Dialysis (RED) with Human & Rodent Plasma start->red_assay lcms LC-MS/MS Analysis of Buffer and Plasma Chambers red_assay->lcms calculate_fu Calculate Fraction Unbound (fu) lcms->calculate_fu classify Classify Binding Affinity calculate_fu->classify

Caption: Workflow for determining plasma protein binding.

Data Interpretation: Comparing Analogs
ParameterAnalog AAnalog BAnalog CInterpretation Guide
Human Plasma fu (%) 15.50.845.2>10%: Low Binding1-10%: Moderate Binding<1%: High Binding
Mouse Plasma fu (%) 18.21.151.0Important for correlating rodent in vivo data.

Evaluating Metabolism: How is the Compound Cleared?

Metabolism, primarily in the liver, is a major mechanism for drug clearance. Understanding a compound's metabolic stability is crucial for predicting its in vivo half-life and dosing regimen. Furthermore, assessing its potential to inhibit Cytochrome P450 (CYP) enzymes is a regulatory requirement to prevent harmful drug-drug interactions (DDIs).[15][16]

Causality Behind Experimental Choices:

We first assess metabolic stability using liver microsomes, which are a subcellular fraction containing the key Phase I metabolizing enzymes (CYPs).[17] This is a robust and high-throughput way to rank-order compounds based on their intrinsic clearance.[18] We then specifically probe for CYP inhibition to identify DDI risks early, a critical safety consideration.[15]

A. Liver Microsomal Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes.

Experimental Protocol: Microsomal Stability

  • Reagent Preparation: Pooled liver microsomes (human or animal species) are thawed and diluted in a phosphate buffer (pH 7.4).[18][19]

  • Reaction Mixture: The test compound (e.g., 1 µM final concentration) is incubated with the microsomes at 37°C.[19][20]

  • Initiation: The metabolic reaction is initiated by adding a cofactor, typically an NADPH-regenerating system.[20][21]

  • Time Course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[17] This also precipitates the proteins.

  • Quantification: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to measure the concentration of the parent compound remaining at each time point.[17]

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. From the slope of this line, the half-life (t½) and intrinsic clearance (CLint) are calculated.[17][20]

B. Cytochrome P450 (CYP) Inhibition Assay

This assay measures a compound's potential to inhibit the activity of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[22]

Experimental Protocol: CYP Inhibition (IC50)

  • Incubation Setup: Human liver microsomes are incubated with an isoform-specific probe substrate (a compound known to be metabolized by a single CYP enzyme).[23]

  • Inhibitor Addition: The incubation is performed in the presence of various concentrations of the test compound.

  • Reaction and Analysis: The reaction is initiated with NADPH and incubated at 37°C. After a set time, the reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation is compared to a control incubation without the test compound. The concentration of the test compound that causes 50% inhibition of the enzyme's activity (the IC50 value) is then calculated.[15][23]

Workflow for Metabolism Evaluation

cluster_metabolism Metabolism & DDI Assessment Workflow start Compound with Favorable A & D Profile stability Liver Microsomal Stability Assay (Calculate t½, CLint) start->stability decision_stability Metabolically Stable? stability->decision_stability cyp_inhibition CYP Inhibition Panel (IC50) (Assess DDI Potential) decision_stability->cyp_inhibition Yes unstable Result: High Clearance (Action: Block metabolic 'soft spots') decision_stability->unstable No decision_cyp IC50 > 10 µM? cyp_inhibition->decision_cyp inhibitor Result: Potent CYP Inhibitor (Action: High DDI risk, redesign) decision_cyp->inhibitor No good_metabolism Result: Good Metabolic Profile (Proceed to in vivo PK) decision_cyp->good_metabolism Yes

Caption: Integrated workflow for evaluating metabolic stability and DDI risk.

Data Interpretation: Comparing Analogs
ParameterAnalog AAnalog BAnalog CInterpretation Guide
Human Liver Microsome t½ (min) > 60455>30: Stable10-30: Moderately Stable<10: Unstable
CYP3A4 Inhibition IC50 (µM) > 252.1> 25>10: Low Risk of DDI1-10: Moderate Risk<1: High Risk

Integrated Evaluation: In Vivo Pharmacokinetics (PK)

The culmination of in vitro ADME testing is the in vivo pharmacokinetic study, typically conducted in rodents (e.g., mice or rats).[24][25][26] This study integrates all ADME processes and provides essential parameters like bioavailability, clearance, and half-life in a living system, which are crucial for predicting human dose and safety margins.[25][27]

Causality Behind Experimental Choices:

A rodent PK study is the ultimate test of the hypotheses generated from in vitro data. By administering the compound via both intravenous (IV) and oral (PO) routes, we can distinguish between clearance and absorption issues and calculate the absolute oral bioavailability, a key parameter for a successful oral drug.[24]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Studies are typically performed in mice or rats.[26] Animals may be surgically fitted with cannulas (e.g., in the jugular vein) to facilitate serial blood sampling from a single animal.[24][28]

  • Dosing: Two groups of animals are used.

    • IV Group: Receives a single bolus injection of the drug (e.g., 1-2 mg/kg).

    • PO Group: Receives a single oral gavage dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Blood samples are collected at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Sample Processing & Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified by LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using software like Phoenix WinNonlin to calculate key PK parameters.[28]

Key Pharmacokinetic Parameters
ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time at which Cmax is reached.
AUC Area Under the Curve; a measure of total drug exposure.
Half-life; the time it takes for the plasma concentration to decrease by half.
CL Clearance; the volume of plasma cleared of the drug per unit time.
Vd Volume of Distribution; the theoretical volume that the drug occupies.
F (%) Absolute Oral Bioavailability; the fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conceptual Diagram of a Pharmacokinetic Study

cluster_pk In Vivo Pharmacokinetic (PK) Study Concept iv_dose IV Dosing Group blood_sampling Serial Blood Sampling (Multiple Time Points) iv_dose->blood_sampling po_dose PO Dosing Group po_dose->blood_sampling lcms_analysis LC-MS/MS Analysis of Plasma Samples blood_sampling->lcms_analysis pk_params Calculate PK Parameters (AUC, t½, CL, F%) lcms_analysis->pk_params

Caption: High-level overview of an in vivo PK study.

Conclusion: A Data-Driven Path Forward

By systematically applying this integrated suite of in vitro and in vivo assays, researchers can build a comprehensive ADME profile for Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate analogs. This guide emphasizes a logical, tiered approach where the data from each experiment validates the previous steps and informs the next. This strategy ensures that resources are focused on compounds with the highest probability of success, like "Analog A" in our examples, which demonstrates good permeability, moderate protein binding, high metabolic stability, and a low risk of causing drug-drug interactions. This robust, data-driven methodology is the cornerstone of efficient and successful drug development.

References

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • WuXi AppTec. (n.d.). Rodent Pharmacokinetics.
  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Concept Life Sciences. (n.d.). In Vitro ADME Assays.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • PharmaLegacy. (n.d.). In Vitro ADME Studies.
  • (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma.
  • Visikol. (2022). Plasma Protein Binding Assay.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • (n.d.). Caco2 assay protocol.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • BioDuro. (n.d.). In Vivo PK and TK.
  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies.
  • BioIVT. (n.d.). ADME, DMPK, and DDI In Vitro Studies - Assays.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Sigma-Aldrich. (n.d.). BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization.
  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • Domainex. (n.d.). Plasma Protein Binding Assay.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • BioAgilytix Labs. (n.d.). Protein Binding Assays.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • Springer Nature. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes.
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Barba-Bon, A., Pan, Y.-C., Biedermann, F., Guo, D.-S., Nau, W. M., & Hennig, A. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8.
  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the benchtop; their proper disposal is a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the benchtop; their proper disposal is a critical, non-negotiable aspect of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate. The procedures outlined are grounded in established safety protocols for chlorinated heterocyclic compounds and are designed to meet the stringent requirements of regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3]

Hazard Assessment and Waste Classification

Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a complex molecule with distinct structural features that dictate its classification as hazardous waste.

  • Chlorinated Organic Compound: The presence of a chlorine atom on the pyridine ring places this molecule in the category of halogenated organic compounds. These substances are often subject to specific disposal regulations due to their potential to form persistent and toxic byproducts if not incinerated correctly.[4][5]

  • Pyridine Derivative: The pyrrolo[3,2-b]pyridine core is a heterocyclic aromatic system containing a pyridine ring. Pyridine and its derivatives are known for their potential toxicity and environmental hazards.[6][7] They should never be disposed of via the sanitary sewer system.[6]

  • Likely Irritant: Based on the Safety Data Sheet (SDS) for a closely related structural analog, Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, the compound should be presumed to be a skin, eye, and respiratory tract irritant.[8]

Therefore, all waste streams containing Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate—including neat compound, reaction mixtures, contaminated consumables, and personal protective equipment (PPE)—must be classified and handled as hazardous chemical waste .[9][10]

ParameterGuideline & RationaleSource Analogs / Regulations
Waste Classification Hazardous WasteEPA Resource Conservation and Recovery Act (RCRA)[2][11]
Primary Hazards Skin, Eye, and Respiratory Irritant (presumed)Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate SDS[8]
Handling Precautions Use in a certified chemical fume hood.[12]OSHA Laboratory Standard (29 CFR 1910.1450)[13]
Incompatible Materials Strong oxidizing agents, strong acids, and bases.[8]Pyridine and chlorinated compound safety literature.[12]
Disposal Method Licensed hazardous waste incineration.[7][8]EPA regulations for chlorinated and pyridine-based waste.[7]

Personal Protective Equipment (PPE) and Safety Precautions

Adherence to proper PPE is the first line of defense against chemical exposure. All handling and disposal procedures must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP), a requirement under the OSHA Laboratory Standard.[1][14]

  • Eye Protection: Wear chemical safety goggles with side shields.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber.[12] Given that this is a solid, double-gloving is a prudent measure.

  • Body Protection: A fully buttoned laboratory coat is mandatory.

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a properly functioning and certified chemical fume hood to minimize inhalation risk.[15]

Step-by-Step Disposal Protocol

The "cradle-to-grave" management of hazardous waste, as mandated by the EPA, begins at the point of generation.[2][10] The following protocol ensures compliance and safety throughout the disposal process.

Step 1: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous reactions and ensure correct final disposal. Never mix incompatible waste streams.[16]

  • Solid Waste:

    • Collect unreacted Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, contaminated weigh boats, and disposable labware (e.g., spatulas, pipette tips) in a dedicated, robust waste container made of a compatible material like high-density polyethylene (HDPE).

    • This container must be designated for "Halogenated Organic Solids."

  • Liquid Waste:

    • Collect solutions containing the compound (e.g., from chromatography, reaction workups) in a separate, leak-proof, and sealable container.

    • This container must be designated for "Halogenated Organic Liquids." Do not mix with non-halogenated solvent waste.[16][17]

  • Contaminated PPE and Materials:

    • Dispose of gloves, bench paper, and other contaminated disposable items in a designated hazardous waste bag or container. Clearly mark it as "Solid Waste Contaminated with Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate."

Step 2: Container Labeling

Accurate labeling is a primary EPA compliance requirement.[2] An open or improperly labeled waste container is a common and serious violation.

  • As soon as the first item of waste is added, affix a "Hazardous Waste" label to the container.

  • The label must include:

    • The full chemical name: "Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate"

    • The words "Hazardous Waste"

    • The date of generation (the date the first waste was added).

    • An accurate list of all chemical constituents and their approximate percentages.

Step 3: Temporary Storage
  • Keep waste containers sealed at all times, except when adding waste.[2][12] This prevents the release of vapors and is a critical regulatory requirement.

  • Store the sealed containers in a designated and secure satellite accumulation area (SAA) or a central hazardous waste storage area. This area should be well-ventilated and away from ignition sources.[12]

Step 4: Arranging for Final Disposal
  • Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for the pickup and final disposal of the waste.

  • The designated disposal method for chlorinated and pyridine-based compounds is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[5][7][8] This ensures the complete destruction of the molecule, preventing the release of harmful substances into the environment.

Spill Management

Even with meticulous care, spills can occur. Immediate and correct action is vital.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (if necessary): For a large spill, evacuate the area and contact your EHS office immediately.

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[6][18]

  • Collect Material: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Label the spill cleanup waste container and manage it according to the disposal protocol outlined above.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate waste.

DisposalWorkflow cluster_generation Point of Generation cluster_handling In-Lab Handling & Storage cluster_disposal Final Disposition Gen Waste Generation (Solid, Liquid, PPE) Segregate Segregate Waste (Halogenated vs. Non-Halogenated) Gen->Segregate Step 1 Label Label Container ('Hazardous Waste', Full Name, Date) Segregate->Label Step 2 Store Store in Sealed Container in Designated Area Label->Store Step 3 EHS Contact EHS for Pickup Store->EHS Step 4 Incinerate Transport to Licensed Facility for High-Temp Incineration EHS->Incinerate Final Disposal

Caption: Disposal workflow from generation to final incineration.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Understanding the Importance of OSHA Compliance for Lab Safety Materials. (2022, June 16). Impactio. Retrieved from [Link]

  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • Laboratory Safety Chemical Hygiene Plan: Everything You Need to Know. (n.d.). CloudSDS. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Standard Operating Procedure for Pyridine. (n.d.). Washington State University. Retrieved from [Link]

  • PYRIDINE FOR SYNTHESIS Safety Data Sheet. (n.d.). Loba Chemie. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Material Disposal - EPA Specific. (2025, November 7). JJ Safety. Retrieved from [Link]

  • Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • Chlorine Waste Disposal Strategies. (n.d.). Scribd. Retrieved from [Link]

  • Specific Methods for the Destruction of Hazardous Chemicals in the Laboratory. (n.d.). OUCI. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate. As a chlorinat...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate. As a chlorinated heterocyclic compound, this substance requires stringent safety measures to mitigate potential health risks in research and development environments. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is not publicly available, data from structurally similar compounds, such as its carboxylic acid analog and constitutional isomers, provide critical insights into its potential hazards. The analogous compound, 6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, necessitates robust protective measures[1]. Another isomer, Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[2].

Based on these data, it is prudent to handle Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate as a hazardous substance with the following potential risks:

  • Skin and Eye Irritation: Likely to cause irritation upon direct contact.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

  • Toxicity: Chloro-organic compounds can exhibit varying levels of toxicity, and some are neurotoxins[3][4].

A thorough risk assessment should be conducted before commencing any work with this compound.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is paramount to ensure the safety of laboratory personnel. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Engineering Controls Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureTightly fitting safety goggles with side-shields[1][5]Chemical-resistant gloves (Nitrile or Neoprene)Full-length lab coat or impervious clothing[1][5]Recommended to avoid dust inhalation; a full-face respirator may be necessary if exposure limits are exceeded[1]
Solution Preparation and Handling Chemical Fume HoodTightly fitting safety goggles with side-shields or a face shield[2]Chemical-resistant gloves (Nitrile or Neoprene)Full-length lab coat or impervious clothing[1]Not generally required if handled in a fume hood, but available for spills or emergencies.
Running Reactions and Work-up Chemical Fume HoodTightly fitting safety goggles with side-shields or a face shield[2]Chemical-resistant gloves (Nitrile or Neoprene)Full-length lab coat or impervious clothing[1]Not generally required if handled in a fume hood.
Cleaning and Decontamination Well-ventilated areaTightly fitting safety goggles with side-shields[1][5]Heavy-duty chemical-resistant glovesChemical-resistant apron over a lab coatAs needed, based on the scale of potential exposure.
Step-by-Step Handling Protocol

The following protocol outlines a safe workflow for handling Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate, from initial preparation to temporary storage of waste.

cluster_prep Preparation cluster_reaction Reaction & Work-up cluster_disposal Waste Management prep_start Don Appropriate PPE fume_hood Work in a Certified Chemical Fume Hood prep_start->fume_hood weigh Weigh Compound in Ventilated Enclosure fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve collect_solid Collect Contaminated Solid Waste weigh->collect_solid reaction Conduct Reaction Under Inert Atmosphere if Necessary dissolve->reaction workup Perform Aqueous Work-up and Extractions reaction->workup dry Dry Organic Layer and Evaporate Solvent workup->dry collect_liquid Collect Chlorinated Organic Liquid Waste dry->collect_liquid label_waste Label Waste Containers Clearly collect_liquid->label_waste collect_solid->label_waste store_waste Store in a Designated, Ventilated Area label_waste->store_waste

Caption: Safe handling workflow for Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.

Experimental Protocol:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing a full-length lab coat, closed-toe shoes, and safety glasses.

    • All handling of the solid compound and its solutions must be performed within a certified chemical fume hood[6].

    • Don appropriate chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact, but glove compatibility should be verified).

    • When weighing the solid, use a ventilated balance enclosure or a fume hood to minimize the risk of inhaling dust particles.

  • Reaction and Work-up:

    • If the reaction is sensitive to air or moisture, use standard techniques for maintaining an inert atmosphere.

    • During aqueous work-up and extractions, be mindful of potential pressure build-up in the separatory funnel. Vent frequently.

    • When evaporating the solvent, ensure the rotary evaporator is placed within the fume hood or is properly vented.

  • Spill and Emergency Procedures:

    • Minor Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Major Spill: In the event of a large spill, evacuate the area and alert laboratory personnel and safety officers.

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[6]. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2].

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention[2].

Disposal Plan: A Commitment to Environmental Stewardship

Proper disposal of chlorinated organic compounds is crucial to prevent environmental contamination.

  • Waste Segregation:

    • Chlorinated Liquid Waste: All solutions containing Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate should be collected in a designated, clearly labeled, and sealed container for chlorinated organic waste.

    • Contaminated Solid Waste: Any items contaminated with the compound (e.g., gloves, weighing paper, absorbent materials) must be collected in a separate, sealed container for solid chemical waste.

  • Disposal Method:

    • The collected waste must be disposed of through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing to neutralize harmful emissions[1].

    • Do not discharge any waste containing this compound into the sewer system[1].

By adhering to these rigorous safety and handling protocols, researchers can minimize their risk of exposure and ensure the safe and environmentally responsible use of Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate in the laboratory.

References

  • Scifinder. (2024). Safety Data Sheet for Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-2-(methyl-C)propane.
  • H化源网. (2025). 6-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]

  • chemBlink. (n.d.). SDS File List.
  • chemBlink. (n.d.). SDS File List.
  • Starek, A. (1996). An outline of chloro-organic compound toxicology. Roczniki Państwowego Zakładu Higieny, 47(1), 1–12. Retrieved from [Link]

  • Olson, K. R. (Ed.). (n.d.). Chlorinated Hydrocarbon Pesticides. In Poisoning & Drug Overdose (7th ed.). AccessMedicine. Retrieved from [Link]

  • Adewale, O. B., et al. (2020). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health, 17(13), 4851. Retrieved from [Link]

  • Pesonen, M. (2020). Chloropicrin-induced toxicity in the respiratory system. Toxicology Letters, 323, 53–60. Retrieved from [Link]

  • Schwetz, B. A., et al. (1973). Toxicology of chlorinated dibenzo-p-dioxins. Environmental Health Perspectives, 5, 87–99. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.